Tetrazene explosive
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C2H8N10O |
|---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
1-amino-1-(2H-tetrazol-5-yldiazenyl)guanidine;hydrate |
InChI |
InChI=1S/C2H6N10.H2O/c3-1(4)12(5)11-8-2-6-9-10-7-2;/h5H2,(H3,3,4)(H,6,7,9,10);1H2 |
InChI Key |
ZLAGPWONHHROPL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=N1)N=NN(C(=N)N)N.O |
Pictograms |
Explosive; Irritant |
Synonyms |
1-(5-tetrazolyl)-4-guanyltetrazene hydrate tetrazene explosive |
Origin of Product |
United States |
Foundational & Exploratory
Crystal Structure Analysis of Tetrazene Polymorphs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the polymorphic forms of tetrazene (5-[(1E)-3-amidiniotetraz-1-en-1-yl]tetrazolide hydrate), a primary explosive used as an energetic sensitizer (B1316253) in initiating compositions.[1] Understanding the crystal structure of different polymorphs is critical as it influences key physicochemical properties such as density, stability, and sensitivity to external stimuli.[1] This document summarizes the crystallographic data, experimental protocols for synthesis and characterization, and the relationship between the known polymorphs of tetrazene.
Overview of Tetrazene Polymorphs
Historically, two polymorphs of tetrazene, designated Form A and Form B, were identified.[2][3] However, recent and more detailed investigations have clarified the polymorphic landscape, confirming the existence of two distinct forms: Form A and a newly characterized Form C.[1][4][5] It is now understood that Form C is the initial product of the synthesis, which can then transition to the more stable Form A under specific conditions.[1][4][5] The original Form B is considered to be structurally identical to Form A.[2]
Crystallographic Data
The crystallographic data for Form A and Form C of tetrazene have been determined through single-crystal and powder X-ray diffraction (XRD) studies. A summary of the key quantitative data is presented below for comparative analysis.
Table 1: Crystallographic Data for Tetrazene Polymorphs
| Parameter | Form A | Form C |
| Chemical Formula | C₂H₈N₁₀O | C₂H₈N₁₀O |
| Formula Weight | 188.17 | 188.17 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/a | Cc |
| a (Å) | 12.155(2) | 12.083(1) |
| b (Å) | 6.495(1) | 6.452(1) |
| c (Å) | 10.082(2) | 10.160(1) |
| α (°) | 90 | 90 |
| β (°) | 104.58(3) | 106.15(1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 769.3(3) | 760.8(2) |
| Z | 4 | 4 |
| Calculated Density (g·cm⁻³) | 1.628 | 1.645 |
| Temperature (K) | 293 | 150 |
Data for Form A is based on the reinvestigation of Duke's data, and Form C data is from recent studies.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of tetrazene polymorphs. The following sections outline the key experimental procedures.
Synthesis of Tetrazene Polymorphs
3.1.1. Synthesis of Tetrazene Form A Form A can be prepared by reacting an acidic aqueous solution of aminoguanidinium nitrate (B79036) (AGN) with an aqueous solution of sodium nitrite (B80452).[6] A common alternative method starts with aminoguanidinium bicarbonate (AGB).[6]
-
Procedure: 5-aminotetrazole (B145819) hydrate (B1144303) and aminoguanidine (B1677879) nitrate are dissolved in water at room temperature. An aqueous solution of sodium nitrite is then added to the mixture. The reaction is typically carried out for an extended period (e.g., 4 hours at 40 °C) to ensure the formation of Form A.[1] The pH of the solution is a critical parameter and is best maintained in the weakly acidic range of 4.0-6.0.[6]
3.1.2. Synthesis of Tetrazene Form C Form C is the kinetically favored product and is formed under shorter reaction times.[1][4]
-
Procedure: The synthesis follows the same initial steps as for Form A. However, the reaction time is significantly shortened. For instance, the reaction can be stopped approximately 35 minutes after precipitation begins to isolate Form C.[1] To obtain a pure C form, the reaction can be conducted at 40 °C for 4 hours.[1]
3.1.3. Single Crystal Growth of Tetrazene Form C Growing single crystals suitable for X-ray analysis requires specific conditions.
-
Procedure: Sodium nitrite and bisaminoguanidinium sulfate (B86663) are dissolved in water. The pH of the solution is adjusted to a range of 5.2–5.7 using acetic acid. The mixture is then left undisturbed at laboratory temperature. Large orange-yellow crystals of Form C typically form by the following day.[1]
Analytical Characterization Methods
3.2.1. X-Ray Powder Diffraction (XRPD) XRPD is used to identify the polymorphic form of a bulk sample and to assess its phase purity.[1]
-
Protocol: A powdered sample of tetrazene is analyzed using a diffractometer. The resulting diffraction pattern, which plots intensity versus the diffraction angle (2θ), is unique to a specific crystal structure. The experimental pattern is then compared with calculated patterns from single-crystal data to confirm the polymorph (Form A or C).[1][4]
3.2.2. Vibrational Spectroscopy (FTIR and Raman) Infrared and Raman spectroscopy are employed to differentiate between the polymorphs based on their vibrational modes.[1][5]
-
Protocol: For FTIR spectroscopy, a sample is prepared (e.g., as a KBr pellet) and analyzed. For Raman spectroscopy, a laser is focused on the sample. While the spectra of Form A and Form C are very similar, discernible differences exist, particularly in the NH stretching region (3500–2800 cm⁻¹) of the infrared spectra and in several bands in the fingerprint region (1700–600 cm⁻¹) of both FTIR and Raman spectra.[1]
3.2.3. Thermal Analysis Differential Scanning Calorimetry (DSC) can be used to study the thermal properties and stability of the polymorphs.
-
Protocol: A small, accurately weighed sample (0.5-0.7 mg) is placed in a crucible (e.g., ceramic) and heated at a constant rate (e.g., 5 °C·min⁻¹) under an inert nitrogen atmosphere.[6] The resulting thermogram reveals thermal events such as decomposition.
Polymorphic Transformation and Analysis Workflow
The relationship between Form C and Form A is a critical aspect of tetrazene chemistry. Form C is the primary reaction product, which then converts to Form A over time, a process accelerated by temperature and the presence of water.[1][4][5]
Polymorphic Transformation Pathway
The diagram below illustrates the synthesis pathway leading to the formation of Form C and its subsequent transformation into Form A.
Caption: Synthesis and transformation pathway of tetrazene polymorphs.
Experimental Analysis Workflow
The comprehensive analysis of a synthesized tetrazene sample involves a series of characterization techniques to determine its polymorphic identity and purity.
Caption: Workflow for the characterization of tetrazene polymorphs.
References
- 1. mdpi.com [mdpi.com]
- 2. X-Ray crystal and molecular structure of ‘tetrazene’, (‘Tetracene’), C2H8N10O - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazene-Characterization of Its Polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
thermal decomposition pathway of tetrazene explosive
An in-depth technical guide on the thermal decomposition of tetrazene explosive is provided for researchers, scientists, and drug development professionals. This document outlines the core decomposition pathways, summarizes key quantitative data, details experimental protocols from cited research, and provides a visual representation of the decomposition process.
Introduction to Tetrazene
Tetrazene (1-(5-tetrazolyl)-3-guanyl tetrazene hydrate) is a primary explosive used to sensitize priming compositions in detonators and ammunition.[1][2] Its effectiveness is linked to its thermal instability and low ignition temperature.[1] Understanding the thermal decomposition pathway of tetrazene is critical for predicting its stability, performance, and safety during storage and handling. The decomposition is a complex, exothermic, and autocatalytic process that proceeds through multiple stages.[1][2][3]
Thermal Decomposition Pathway
The thermal decomposition of tetrazene is a complex process that initiates at temperatures around 90°C and becomes rapid near its ignition temperature of approximately 140°C.[2][3] The overall pathway is characterized by an initial softening of the material, followed by a multi-stage exothermic reaction.[3] The process is autocatalytic, meaning a product of the decomposition acts as a catalyst, accelerating the reaction over time.[1][3]
The primary solid decomposition product identified at lower temperatures (90°C) is 5-aminotetrazole (B145819).[1][4] Spectroscopic evidence suggests this product forms from rearrangements and fragmentation of both the tetrazole ring and the guanyl side chain, with a proposed guanyl azide (B81097) intermediate.[1][4] The initial, most energetic phase of the decomposition follows a bimolecular rate law and involves the interaction between the reactant and a reactive intermediate.[3] This is followed by a second, slower decomposition stage that may involve the further breakdown of initial products.[3]
Below is a diagram illustrating the proposed thermal decomposition pathway of tetrazene.
Caption: Proposed .
Quantitative Decomposition Data
The thermal decomposition of tetrazene has been characterized by various kinetic and thermodynamic parameters obtained through thermal analysis techniques.
| Parameter | Value | Conditions / Method | Reference |
| Ignition Temperature | ~140 °C (413 K) | DSC/TGA | [3] |
| Exothermic Decomposition Onset | 128 °C | Differential Thermal Analysis (DTA) | [5] |
| Detonation Temperature | 137 °C | Differential Thermal Analysis (DTA) | [5] |
| Activation Energy (Ea) | 185 kJ/mol | Isothermal DSC (385 K to 400 K) | [3] |
| Net Heat Output (Stage 1) | 398 ± 36 J/g | DSC | [3] |
| Mass Loss (Stage 1) | ~14% | TGA | [3] |
| Pre-exponential Factor (log₁₀ A) | 24.42 s⁻¹ | Isothermal DSC | [3] |
| Rate Law (Stage 1) | Autocatalytic, Bimolecular | Kinetic Analysis | [3] |
Experimental Protocols
The characterization of tetrazene's thermal decomposition relies on several key analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with the thermal transitions of tetrazene as a function of temperature.
-
Objective: To determine the ignition temperature, heat of decomposition, and kinetic parameters.[3]
-
Methodology:
-
Non-isothermal DSC: Samples are heated at a constant rate in uncrimped aluminum pans under a slow stream of oxygen-free nitrogen (flow rate typically 15-20 mL/min).[3] This method helps identify the onset temperature of exothermic decomposition.[3][5]
-
Isothermal DSC: Samples are held at a constant temperature (e.g., between 387 K and 398 K) to study the reaction kinetics over time.[3] The extent of the reaction is determined by integrating the heat flow curve. The data is then used to determine the activation energy and pre-exponential factor by applying an Arrhenius rate dependency analysis.[3]
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time, providing information on decomposition and volatilization.
-
Objective: To quantify the mass loss during decomposition stages.[3]
-
Methodology:
-
Isothermal TGA: A sample of tetrazene is held at a constant temperature (e.g., 399 K) in a sample pan under a slow stream of inert gas like nitrogen.[3] The mass of the sample is recorded over time. This technique revealed an initial mass loss of approximately 14% during the first stage of decomposition.[3]
-
Spectroscopic Analysis (IR and UV)
Infrared (IR) and ultraviolet (UV) spectroscopy are employed to monitor the chemical changes during decomposition by identifying the disappearance of the reactant and the formation of products.
-
Objective: To identify solid decomposition products and monitor the reaction rate at lower temperatures.[1]
-
Methodology:
-
A sample of tetrazene is heated in an oven at a constant temperature (e.g., 90°C).[1]
-
At various time intervals, the sample is analyzed using IR and UV spectroscopy.[1]
-
The rate of formation of the major product, 5-aminotetrazole, is determined by creating a calibration graph of UV absorbance against the concentration of a known standard.[1] This method confirmed that at 90°C, tetrazene is almost completely converted to 5-aminotetrazole after approximately six days.[1]
-
Hot-Stage Microscopy
This technique is used to visually observe the physical changes in a material as it is heated.
-
Objective: To observe the physical state of tetrazene prior to and during decomposition.[3]
-
Methodology: A small sample of tetrazene is placed on a microscope stage equipped with a heating element. The sample is heated while being observed under magnification. This method confirmed that tetrazene softens before it undergoes exothermic decomposition, rather than melting at a distinct temperature.[3]
References
understanding the impact and friction sensitivity of tetrazene
An In-depth Technical Guide to the Impact and Friction Sensitivity of Tetrazene
For researchers, scientists, and drug development professionals, a thorough understanding of the energetic properties of compounds is paramount for safe handling and effective utilization. This guide provides a detailed analysis of the impact and friction sensitivity of tetrazene, a primary explosive commonly used as a sensitizer (B1316253) in priming compositions.
Introduction to Tetrazene
Tetrazene, chemically known as 1-(5-tetrazolyl)-4-guanyltetrazene hydrate, is a nitrogen-rich energetic material.[1] Its primary application is to increase the sensitivity of priming compositions to ignition by mechanical stimuli such as impact and friction.[1] While it is effective as a sensitizer, its inherent sensitivity necessitates careful handling and a comprehensive understanding of its explosive properties.[2][3] The crystal structure of tetrazene can exist in different polymorphic forms, which can influence its sensitivity.[4]
Impact and Friction Sensitivity Data
The sensitivity of an explosive material to mechanical stimuli is a critical parameter for safety and performance assessment. Standardized tests, such as the BAM (Bundesanstalt für Materialprüfung) fall hammer and friction tests, are employed to quantify these properties. The following tables summarize the available quantitative data for the impact and friction sensitivity of tetrazene.
Table 1: Impact Sensitivity of Tetrazene
| Crystal Form | H50 (mm) | E50 (J) | Test Method | Reference |
| Not Specified | 2.66 | 0.098 | BAM Fallhammer | [3] |
| GNGT-C | - | 1.34 | Not Specified | [4] |
| GNGT-A | - | 1.13 | Not Specified | [4] |
H50: The height from which a standard drop weight causes initiation in 50% of trials. E50: The impact energy at which there is a 50% probability of initiation.
Table 2: Friction Sensitivity of Tetrazene
| Crystal Form | F50 (N) | Test Method | Reference |
| GNGT-C | 5.14 | Not Specified | [4] |
| GNGT-A | 4.88 | Not Specified | [4] |
| Not Specified | 27 (100% probability) | FSKM-PEx friction sensitivity tester | [1] |
F50: The frictional force at which there is a 50% probability of initiation.
It has been observed that the A-form of tetrazene is slightly more sensitive to impact than the C-form, a phenomenon that may be attributed to its rougher surface and increased porosity, which can create additional "hot spots."[4] However, for practical industrial applications, these differences are generally considered inconsequential.[4]
Experimental Protocols
Standardized testing is crucial for obtaining reliable and comparable sensitivity data. The following sections detail the methodologies for the BAM fall hammer and friction tests.
BAM Fall Hammer Test for Impact Sensitivity
The BAM fall hammer test determines the sensitivity of a substance to impact energy.[5][6]
Apparatus:
-
A fall hammer apparatus consisting of a steel block, anvil, sample holder, and a set of drop weights (e.g., 1 kg, 5 kg, 10 kg).[7]
-
The sample is confined in a device, typically consisting of two steel cylinders and a guide ring.[8]
Procedure:
-
A small, measured amount of the sample (typically around 40 mm³) is placed in the sample holder.
-
The sample holder is placed on the anvil in the fall hammer apparatus.
-
A drop weight is raised to a specific height and released, allowing it to fall and impact the sample.
-
The outcome of each impact (e.g., no reaction, decomposition, or explosion) is recorded.[7]
-
The test is repeated at various drop heights to determine the height at which there is a 50% probability of initiation (H50). This is often determined using statistical methods like the Bruceton or Neyer D-optimal test.[7]
-
The impact energy (E50) is calculated from the H50 value and the mass of the drop weight.
BAM Friction Test for Friction Sensitivity
The BAM friction test is used to assess the sensitivity of a substance to frictional stimuli.[9][10]
Apparatus:
-
A friction apparatus consisting of a fixed porcelain pin and a movable porcelain plate.[9][11]
-
A loading arm with a set of weights to apply a known force to the porcelain pin.[11]
Procedure:
-
A small amount of the sample (approximately 10 mm³) is spread on the porcelain plate.[11]
-
The porcelain pin is lowered onto the sample, and a specific load is applied using the loading arm and weights.
-
The porcelain plate is moved back and forth under the pin for a specified distance (e.g., 10 mm) at a constant speed.[11]
-
The outcome of each test (e.g., no reaction, crackling, or explosion) is observed and recorded.
-
The test is repeated with different loads to determine the lowest frictional force that causes an initiation in at least one out of six trials or the force at which there is a 50% probability of initiation (F50).[11]
Initiation and Decomposition Pathway
The initiation of explosion in tetrazene by impact or friction is a complex process that begins with the formation of "hot spots." These are localized regions of high temperature generated by the rapid conversion of mechanical energy. Once a hot spot reaches a critical temperature, it triggers a self-sustaining, exothermic chemical decomposition reaction that propagates through the material, leading to an explosion.
The thermal decomposition of tetrazene is known to be an autocatalytic process, meaning that the products of the decomposition accelerate the reaction rate.[1] While the precise, detailed chemical steps of decomposition under the rapid and localized conditions of impact and friction are difficult to study directly, the overall process can be represented by the following logical pathway.
Experimental Workflow Visualization
The standardized procedures for determining impact and friction sensitivity follow a systematic workflow to ensure the reliability and reproducibility of the results. The following diagram illustrates a typical experimental workflow for these tests.
References
- 1. Tetrazene explosive - Wikipedia [en.wikipedia.org]
- 2. dekra.us [dekra.us]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazene–Characterization of Its Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the BAM fall hammer impact sensitivity test? [qinsun-lab.com]
- 6. fauske.com [fauske.com]
- 7. d-nb.info [d-nb.info]
- 8. d-nb.info [d-nb.info]
- 9. utec-corp.com [utec-corp.com]
- 10. smsenergetics.com [smsenergetics.com]
- 11. etusersgroup.org [etusersgroup.org]
An In-depth Technical Guide on the Hydrolytic Stability and Degradation of Tetrazene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of tetrazene and its degradation products. Due to the limited availability of specific hydrolytic stability data in publicly accessible literature, this document summarizes the known information on its decomposition in aqueous and thermal environments. Furthermore, it furnishes detailed experimental protocols, derived from established regulatory guidelines, to enable researchers to conduct their own hydrolytic stability studies.
Introduction to Tetrazene
Tetrazene (1-(5-tetrazolyl)-4-guanyltetrazene hydrate) is an energetic material primarily used as a sensitizer (B1316253) in primary explosive compositions for detonators and primers.[1] Its chemical structure, featuring a high nitrogen content, is responsible for its explosive properties but also contributes to its inherent instability under certain environmental conditions.[2] While not a pharmaceutical agent, understanding its stability and degradation is critical for ensuring the safety, reliability, and shelf-life of munitions, as well as for environmental risk assessment.[1][3] Tetrazene is known to be sensitive to heat, shock, and friction.[1] It is reported to be stable at ordinary temperatures when stored wet and is often transported under water.[1] However, its stability is compromised at elevated temperatures, with hydrolysis reported to occur when heated to 50°C and decomposition becoming rapid in boiling water.[3]
Hydrolytic and Thermal Stability of Tetrazene
However, studies on its thermal decomposition provide significant insights into its stability in the presence of water at elevated temperatures. Tetrazene is known to be thermally unstable, and its decomposition is often studied in the context of accelerated aging and shelf-life prediction for explosive compositions.[1]
One study focused on the thermal decomposition of tetrazene at 90°C. While this represents thermal rather than pure hydrolytic degradation, the presence of hydrate (B1144303) water and potential atmospheric moisture makes it relevant. The study revealed that tetrazene decomposes almost completely after approximately one week at this temperature.[4]
Table 1: Summary of Tetrazene Thermal Decomposition Data
| Parameter | Condition | Observation | Source |
| Decomposition Temperature | Heating at 90°C | Substantial decomposition observed. | [4] |
| Time to Decomposition | Heating at 90°C | Almost complete decomposition after 6 days. | [4] |
| Decomposition in Water | Boiling Water | Extremely rapid decomposition. | [1] |
| Aqueous Instability | Room Temperature | Known to degrade in aqueous and methanol (B129727) solutions. | [5] |
Degradation Products of Tetrazene
The decomposition of tetrazene leads to the formation of several degradation products. The primary and most consistently reported product of thermal decomposition is 5-aminotetrazole (B145819).[2][4]
Major Degradation Product
A key study on the thermal decomposition of tetrazene at 90°C provided a quantitative analysis of the primary solid residue.
-
5-Aminotetrazole: This compound was identified as the main solid residue. The study found that for every 1.0 mole of tetrazene decomposed, approximately 1.7 moles of 5-aminotetrazole were formed.[4] This stoichiometry suggests a complex reaction mechanism where both the tetrazole ring and the guanyl side chain of the parent molecule contribute to the formation of 5-aminotetrazole.[4] Guanyl azide (B81097) is proposed as a reactive intermediate in this process.[4]
Other and Gaseous Degradation Products
Other degradation products have been reported, particularly from decomposition in boiling water.
-
Nitrogen Gas (N₂): The evolution of gaseous products is a hallmark of tetrazene decomposition. Decomposition in boiling water is reported to form two molecules of nitrogen per mole of tetrazene.[1]
-
Ammonia (NH₃) [3]
-
Guanidine [3]
-
1H-Tetrazole [2]
Table 2: Summary of Identified Tetrazene Degradation Products
| Degradation Product | Condition of Formation | Quantitative Data | Source |
| 5-Aminotetrazole | Thermal Decomposition at 90°C | ~1.7 moles formed per mole of tetrazene. | [4] |
| **Nitrogen Gas (N₂) ** | Decomposition in Boiling Water | ~2.0 moles formed per mole of tetrazene. | [1] |
| Ammonia | Decomposition in Boiling Water | Not Quantified | [3] |
| Guanidine | Decomposition in Boiling Water | Not Quantified | [3] |
| 1H-Tetrazole | Thermal Decomposition | Not Quantified | [2] |
| Guanyl Azide | Thermal Decomposition at 90°C | Identified as an intermediate. | [4] |
Proposed Degradation Pathway
Based on the identified degradation products, a simplified pathway for the thermal decomposition of tetrazene can be proposed. The process is initiated by the cleavage of the tetrazene chain, leading to the formation of intermediates that rearrange and decompose into more stable products.
Caption: Proposed thermal degradation pathway for tetrazene.
Experimental Protocols
To address the gap in quantitative hydrolytic stability data, this section provides a detailed methodology for conducting a comprehensive study based on the OECD Guideline 111 for Testing of Chemicals ("Hydrolysis as a Function of pH") and utilizing the analytical method outlined in EPA Method 8331.[5][6][7]
Objective
To determine the rate of hydrolytic degradation of tetrazene at various pH levels and temperatures and to identify and quantify its major degradation products.
Materials and Reagents
-
Tetrazene (Standard Analytical Reference Material)
-
HPLC Grade Methanol
-
Organic-free Reagent Water
-
Buffer solutions: pH 4.0 (e.g., acetate), pH 7.0 (e.g., phosphate), and pH 9.0 (e.g., borate), sterile-filtered.
-
1-Decanesulfonic acid, sodium salt (for HPLC mobile phase)
-
Glacial Acetic Acid (for pH adjustment)
-
Analytical standards for expected degradation products (e.g., 5-aminotetrazole)
Experimental Workflow
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Multi-stage decomposition of 5-aminotetrazole derivatives: kinetics and reaction channels for the rate-limiting steps - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03479A [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. epa.gov [epa.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
The Historical Development of Tetrazene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazene, chemically known as 1-(5-tetrazolyl)-4-guanyltetrazene hydrate, is a primary explosive that has played a significant, albeit specialized, role in the history of energetic materials. While not powerful enough to be used as a standalone initiator, its high sensitivity to impact, friction, and heat has made it an indispensable sensitizer (B1316253) in priming compositions for over a century. This technical guide provides a comprehensive overview of the historical development of tetrazene, from its initial synthesis to its use in modern ordnance, with a focus on its chemical properties, synthesis methodologies, and performance characteristics.
Historical Overview
The discovery of tetrazene is credited to German chemists K. A. Hofmann and Rudolf Roth in 1910.[1] Their work, published in "Berichte der Deutschen Chemischen Gesellschaft," detailed the synthesis of this novel, highly nitrogenous compound.[1] However, the correct molecular structure of tetrazene was not fully elucidated until 1971 by J. R. C. Duke through X-ray crystallography.
The primary application of tetrazene emerged in the 1920s in Germany, where it was incorporated into primer compositions.[2] Its adoption was driven by the need for non-corrosive and less toxic alternatives to the mercury fulminate-based primers of the era. In the United States, tetrazene saw widespread use starting in 1948 with the development of primer compositions like FA956, which also contained lead styphnate.[2] It continues to be a critical component in many military and civilian primer formulations, such as the NOL-130 mixture.[3][4]
Physicochemical and Explosive Properties
Tetrazene is a colorless or pale yellow crystalline solid.[5] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₂H₆N₁₀·H₂O | [6] |
| Molar Mass | 188.15 g/mol | [6] |
| Density | ~1.7 g/cm³ | [6] |
| Decomposition Temperature | Starts to decompose around 118.6 °C, with a peak at 126.3 °C | [6] |
| Detonation Velocity | ~4,000 m/s | [6] |
| Impact Sensitivity | Slightly more sensitive than mercury fulminate. | [6] |
| Friction Sensitivity | High; 100% probability of ignition at 27N of frictional force. | [6] |
One of the defining characteristics of tetrazene is its high sensitivity to external stimuli, which makes it an excellent sensitizer. However, this sensitivity also comes with drawbacks, including relatively low thermal and hydrolytic stability.[7] Studies on its thermal decomposition have shown that at elevated temperatures (e.g., 90°C), it decomposes to form 5-aminotetrazole (B145819) and other products.[8][9]
Historical Synthesis Protocols
The synthesis of tetrazene has remained fundamentally unchanged since its discovery, relying on the diazotization of an aminoguanidine (B1677879) salt.
Original Synthesis by Hofmann and Roth (1910)
The foundational method developed by Hofmann and Roth involved the reaction of aminoguanidine nitrate (B79036) with sodium nitrite (B80452) in an aqueous solution. Their original paper describes the formation of a colorless, well-crystallized product.[1]
Experimental Protocol (Reconstructed from historical sources): A solution of aminoguanidine nitrate is prepared in water. To this, a solution of sodium nitrite is added. The reaction is typically carried out in a neutral to slightly acidic medium, often with the addition of acetic acid to control the pH. The tetrazene product precipitates from the solution and is then filtered, washed, and dried.
Modern Synthesis Variations
While the core chemistry remains the same, modern production methods have been optimized for yield, purity, and safety. Variations include the use of different aminoguanidine salts, such as aminoguanidine bicarbonate or sulfate, and precise control of reaction parameters like temperature and pH.[10][11]
Typical Modern Laboratory Synthesis:
-
Dissolve aminoguanidine bicarbonate in water and glacial acetic acid with gentle warming to form a solution.[12]
-
Cool the solution to approximately 30°C.[13]
-
Add solid sodium nitrite to the solution and swirl to dissolve.[12][13]
-
Allow the mixture to stand at room temperature for several hours (e.g., 22-24 hours) for the tetrazene to precipitate.[12]
-
The resulting solid is collected by filtration, washed thoroughly with water, and dried at room temperature.[12]
Visualizing the Historical and Chemical Context
To better illustrate the key relationships and processes in the development of tetrazene, the following diagrams are provided.
Caption: A timeline of major milestones in the history of tetrazene.
Caption: A generalized workflow for the synthesis of tetrazene.
Caption: A simplified representation of the thermal decomposition of tetrazene.
Conclusion
Tetrazene holds a unique place in the field of energetic materials. Its historical development reflects the ongoing quest for safer and more reliable initiating systems. While newer, more stable sensitizers are the subject of current research, the longevity of tetrazene in primer compositions is a testament to its effectiveness. A thorough understanding of its history, chemistry, and properties remains crucial for researchers in ordnance, as well as for those in other fields who may encounter this or related high-nitrogen compounds.
References
- 1. ia800607.us.archive.org [ia800607.us.archive.org]
- 2. Multi-stage decomposition of 5-aminotetrazole derivatives: kinetics and reaction channels for the rate-limiting steps - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03479A [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Reactions of aminoguanidine and guanidine with 3- and 5-formyl-4-arylaminopyridones | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Explosive Characteristics of Tetrazene and MTX-1 | CoLab [colab.ws]
- 8. Decomposition Pathways of Some 3,6-Substituted s-Tetrazines (2000) | Jimmie C. Oxley | 24 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Tetrazene–Characterization of Its Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diazoamido-und Diazohydrazo-Verbindungen aus Diazotetrazol, Beiträge zur ... - Heinrich Hock - Google Books [books.google.com]
- 12. Safety testing of explosives - Wikipedia [en.wikipedia.org]
- 13. apps.dtic.mil [apps.dtic.mil]
Theoretical and Computational Analysis of Tetrazene Properties: A Technical Guide
Introduction
Tetrazenes and their derivatives, particularly s-tetrazines, are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention from the scientific community. Their high nitrogen content and large positive heats of formation make them valuable as energetic materials for applications in propellants, explosives, and pyrotechnics[1][2][3]. The parent compound, s-tetrazine, is a foundational structure for many high-energy density materials (HEDMs)[3]. Computational chemistry has become an indispensable tool for investigating these molecules, allowing for the rapid screening of potential structures and providing deep insights into their properties and reaction mechanisms[4][5]. Theoretical studies, primarily using Density Functional Theory (DFT), enable the prediction of crucial energetic properties such as heats of formation, densities, detonation velocities, and thermal stability, thereby guiding the synthesis of novel, high-performance energetic materials[1][6][7].
This guide provides a technical overview of the theoretical and computational methodologies used to study tetrazene properties, summarizes key quantitative data from various studies, and visualizes the typical computational workflows and decomposition pathways involved.
Computational Methodologies and Protocols
The theoretical investigation of tetrazene derivatives relies heavily on quantum chemical calculations to predict their geometric structures, electronic properties, and energetic performance. Density Functional Theory (DFT) is the most common method employed due to its balance of computational cost and accuracy[1][6][7].
Geometry Optimization and Electronic Structure: The first step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. This is typically performed using DFT methods.
-
Functionals: The B3LYP and B3PW91 functionals are frequently used for these calculations[1][2].
-
Basis Sets: The 6-31G(d,p), 6-31+G(d,p), 6-311G**, and 6-311+G* basis sets are commonly employed to provide a good description of the electronic structure[1][7][8].
-
Frequency Analysis: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE), which are crucial for accurate energy predictions.
Calculation of Energetic Properties:
-
Heat of Formation (HOF): The gas-phase HOF is a critical parameter for evaluating energetic materials. It is often predicted by designing isodesmic reactions[2][6][7]. This approach conserves the number and types of chemical bonds on both sides of the reaction, which helps to reduce calculation errors by canceling out systematic deficiencies in the computational method[2]. The solid-phase HOF can then be estimated using the gas-phase HOF in conjunction with the heat of sublimation, which is often derived using the Politzer approach[7].
-
Crystal Density (ρ): The density of the material in its solid state is another vital property. It can be predicted through molecular packing calculations using force fields like Dreiding or CVFF[6][7].
-
Detonation Performance: With the calculated solid-state HOF and crystal density, key detonation parameters such as detonation velocity (D) and detonation pressure (P) can be evaluated using the Kamlet-Jacobs (K-J) equations[6][7].
Below is a diagram illustrating the typical workflow for these computational studies.
Caption: Computational workflow for evaluating energetic properties of tetrazene derivatives.
Quantitative Data on Tetrazene Derivatives
Theoretical studies have been performed on a wide range of s-tetrazine derivatives to screen for potential high-energy density materials. The introduction of specific functional groups (substituents) can dramatically alter the energetic properties. Groups like –N3 (azide), –NO2 (nitro), –NF2, and –ONO2 are particularly effective at enhancing performance[2][6][7].
Table 1: Calculated Heats of Formation (HOF) for Selected Tetrazine Derivatives
| Compound/Derivative | Computational Method | Gas-Phase HOF (kJ/mol) | Reference |
| 2-Tetrazene (H₂N-N=N-NH₂) | G3B3 | 301.3 | [9] |
| Furazano[3,4-e]-1,2,3,4-tetrazine-1,3-dioxide (FTDO) | B3LYP/6-31+G(d,p) | 661.0 | [8] |
| Di-s-tetrazine derivatives with -N3 group | DFT | Significantly increased | [6][7] |
| Di-s-tetrazine derivatives with -N=N- linkage | DFT | Significantly increased | [6][7] |
| Tetrazolo-[1,5-b]-1,2,4,5-tetrazine with -N3 group | DFT | Extremely enhanced | [2] |
| Tetrazolo-[1,5-b]-1,2,4,5-tetrazine with -N(NO₂)₂ group | DFT | Extremely enhanced | [2] |
Table 2: Predicted Detonation Properties for Selected Tetrazine Derivatives
| Compound/Derivative | Predicted Density (g/cm³) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Reference |
| Furazano[3,4-e]-1,2,3,4-tetrazine-1,3-dioxide (FTDO) | 1.86 | 9.49 | 40.76 | [8] |
| Polycyclic T7(C₂N₇H₂) | Not Specified | ~8.65 (upper range) | Not Specified | [10] |
| Polycyclic T72(C₂N₁₀H₂) | Not Specified | ~8.65 (upper range) | Not Specified | [10] |
| Di-s-tetrazine with -ONO₂ group | Not Specified | Enhanced performance | Enhanced performance | [6] |
| Di-s-tetrazine with -NF₂ group | Not Specified | Enhanced performance | Enhanced performance | [6] |
Note: The performance of many derivatives is often compared to standards like HMX, with compounds like FTDO showing superior detonation velocity and pressure[8].
Decomposition Pathways
Understanding the decomposition mechanism is crucial for assessing the stability and safety of energetic materials. Computational studies have elucidated several potential pathways for the decomposition of s-tetrazine and its derivatives. For the parent s-tetrazine molecule, a primary decomposition pathway involves a concerted triple dissociation that yields two molecules of hydrogen cyanide (HCN) and one molecule of nitrogen gas (N₂)[11].
However, the addition of substituent groups can significantly alter this mechanism[11]. For energetic derivatives, decomposition may instead proceed through a ring contraction mechanism or begin with the dissociation of the substituent group itself[11][12]. For example, calculations at the CASMP2/CASSCF level of theory predict that while s-tetrazine undergoes concerted triple dissociation, its energetic derivatives may follow a different pathway leading to products like NO[11]. The stability of the molecule is often related to the weakest bond, and Bond Dissociation Energy (BDE) analysis is used to identify the initial steps of decomposition.
Caption: Simplified decomposition pathways for s-tetrazine vs. its energetic derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 6. Theoretical Studies on an Energetic Material: Di-s-Tetrazine Derivatives | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure and Properties of Furazano[3,4-e]-1,2,3,4-tetrazine-1,3-dioxide [energetic-materials.org.cn]
- 9. Tetrazene - Wikipedia [en.wikipedia.org]
- 10. Theoretial Study on Structure and Properties of Polycyclic Derivatives of 1,2,4,5-Tetrazine Based High Energy Density Materials [energetic-materials.org.cn]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Tetrazene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tetrazene, specifically the explosive compound 1-(5-tetrazolyl)-4-guanyltetrazene hydrate (B1144303) (CAS No: 31330-63-9). Due to its application as a primary explosive and sensitizer (B1316253) in primer compositions, its solubility characteristics are critical for handling, formulation, analysis, and purification. However, quantitative solubility data in organic solvents is notably scarce in public literature, reflecting the compound's generally poor solubility and hazardous nature.
Solubility Profile of Tetrazene
Tetrazene is characterized by its low solubility in water and the majority of common organic solvents.[1][2] Its high nitrogen content and polar functional groups contribute to strong intermolecular forces, making it difficult for many organic solvents to effectively solvate the molecule. The compound is described as colorless or light yellow feathery crystals that are insoluble in cold water and decompose in boiling water.[2][3][4]
The following table summarizes the available qualitative and semi-quantitative solubility data for tetrazene in various solvents.
| Solvent | Solubility | Temperature | Source / Remarks |
| Water | Insoluble / Slightly Soluble | Cold / Room Temp. | Insoluble in cold water; decomposes in boiling water.[2][3][5] |
| Methanol (B129727) | Soluble | Room Temp. | Used to prepare standard stock solutions (~10-100 mg/L).[6] |
| Ethanol | Low / Insoluble | Room Temp. | Used as a washing solvent during synthesis, implying low solubility.[7][8] |
| Acetone | Insoluble | Room Temp. | Stated as insoluble; also used as a washing solvent.[1][7][8] |
| Acetonitrile | Practically Insoluble | Room Temp. | Preliminary tests indicated it is practically insoluble.[1] |
| Tetrahydrofuran (THF) | Practically Insoluble | Room Temp. | Preliminary tests indicated it is practically insoluble.[1] |
| N,N-Dimethylformamide (DMF) | Potentially Soluble | Not Specified | DMF is noted as a good general solvent for other explosives like RDX and HMX, suggesting it may also dissolve tetrazene, though specific data is unavailable.[9] |
| Formic Acid | Readily Dissolves | Not Specified | Dissolves readily, likely due to salt formation.[1] |
| Hydrochloric Acid (conc.) | Readily Dissolves | Not Specified | Dissolves readily, used for analysis via polarography.[1] |
| Nitric Acid (16%, cold) | Readily Dissolves | Cold | Dissolves readily.[1] |
| Sulfuric Acid (4-N) | Readily Dissolves | Not Specified | Dissolves readily.[1] |
Experimental Protocols
Detailed experimental procedures for determining tetrazene solubility are not widely published. However, protocols for synthesis and analysis provide significant insights into its solubility behavior and handling.
1. Protocol for Preparation of a Standard Solution in Methanol (Based on EPA Method 8331)
This protocol is used for creating a standard stock solution for analysis by High-Performance Liquid Chromatography (HPLC). It represents the most concrete available data for solubility in an organic solvent.
-
Objective: To prepare a ~100 mg/L stock standard solution of tetrazene in methanol.
-
Materials:
-
Standard Analytical Reference Material of Tetrazene
-
HPLC-grade Methanol
-
100-mL Class A volumetric flask
-
Vacuum desiccator
-
Analytical balance (readable to 0.0001 g)
-
-
Procedure:
-
Dry the tetrazene reference material to a constant weight in a vacuum desiccator in the dark. Extreme caution is advised as dry tetrazene is a primary explosive. Only dry the minimum amount necessary.[6]
-
Accurately weigh approximately 0.0010 g of the dried tetrazene.[6]
-
Carefully transfer the weighed tetrazene into a 100-mL volumetric flask.
-
Dilute to the mark with HPLC-grade methanol.
-
Stopper the flask and invert it several times until the tetrazene is completely dissolved.[6]
-
Immediately store the resulting stock solution in a freezer at -10°C to minimize degradation. The solution should be replaced weekly.[6]
-
2. Purification by Washing (Based on Synthesis Procedures)
During its synthesis, tetrazene is often purified by washing with a series of solvents, which confirms its low solubility in them.
-
Objective: To remove impurities from synthesized tetrazene.
-
Procedure:
-
Following precipitation from the reaction mixture, the solid product is collected by filtration.
-
The collected solid is washed sequentially with water, ethanol, and finally acetone.[7][8]
-
This process effectively removes residual reactants and by-products without dissolving a significant amount of the desired tetrazene product.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for preparing a tetrazene standard solution in methanol as described in the EPA protocol.
Caption: Workflow for preparing a standard solution of tetrazene in methanol.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. winchester.com [winchester.com]
- 3. tetrazene explosive | 31330-63-9 [chemicalbook.com]
- 4. This compound CAS#: 31330-63-9 [m.chemicalbook.com]
- 5. solechem.eu [solechem.eu]
- 6. epa.gov [epa.gov]
- 7. Tetrazene–Characterization of Its Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dimethylformamide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Investigation of Tetrazene's Zwitterionic Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, is a cornerstone in modern medicinal chemistry. Its unique electronic properties and metabolic stability make it a highly effective bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules.[1][2] This substitution can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability and better oral bioavailability.[1] Consequently, the tetrazole ring is a key component in numerous FDA-approved drugs, including the antihypertensive agent Losartan and the antibacterial Cefotiam.[3][4]
While the tetrazole scaffold is prevalent in pharmaceuticals, the specific compound known as "tetrazene" (1-(5-tetrazolyl)-3-guanyl tetrazene hydrate) is primarily recognized for its application as a primary explosive used to sensitize priming compositions.[5] A critical aspect of tetrazene's solid-state chemistry is its existence as a zwitterion.[1][4][6] This guide provides a detailed technical overview of the experimental and analytical investigations into the zwitterionic structure of tetrazene, offering insights for researchers in both material science and pharmaceutical development who may be interested in the fundamental properties of complex nitrogen-rich heterocyclic compounds.
The Zwitterionic Structure of Tetrazene
In the solid state, tetrazene exists as the guanidinium (B1211019) zwitterion of 1-amino-1-[(1H-tetrazol-5-yl)azo]guanidine hydrate.[1][4][6] This structure is characterized by a formal positive charge on the guanidinium group and a negative charge on the tetrazole ring. This zwitterionic nature significantly influences its crystal packing, stability, and energetic properties. The existence of this structure has been unequivocally confirmed through single-crystal X-ray diffraction studies.[1][2][4][5]
Furthermore, investigations have revealed the existence of different polymorphic forms of tetrazene, designated as A, B, and a more recently characterized C form.[2][3][5] These polymorphs share the same fundamental zwitterionic molecular conformation but differ in their crystal packing.[1]
Quantitative Data
The investigation into tetrazene's zwitterionic structure has yielded specific quantitative data, primarily from X-ray crystallography and elemental analysis.
Crystallographic Data
Single-crystal X-ray diffraction has been the most definitive technique for elucidating the zwitterionic structure of tetrazene. The unit cell parameters for the 'C' form have been reported and are presented in Table 1.
| Parameter | Value (at 150 K)[5] | Value (at 293 K)[5] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Cc | Cc |
| a | 12.0461 Å | 12.070(5) Å |
| b | 9.3264 Å | 9.328(2) Å |
| c | 6.7419 Å | 6.815(2) Å |
| β | 98.835° | 99.210(7)° |
| Volume | 750 ų | 757.3(3) ų |
| Calculated Density | 1.667 g/cm³ | - |
While complete bond length and angle data for the entire tetrazene zwitterion is best obtained from the primary crystallographic publications (CCDC), Table 2 provides representative bond lengths for the aminoguanidinium cation, which is a key component of the zwitterionic structure.
| Bond | Observed Length (Å)[7] |
| C-N (average in guanidine (B92328) core) | ~1.32-1.33 |
Elemental and Spectroscopic Data
Elemental analysis of synthesized tetrazene confirms its chemical formula, C₂H₆N₁₀·H₂O. The experimental values align closely with the theoretical composition.
| Element | Theoretical Weight % | Experimental Weight %[8] |
| Carbon (C) | 12.77 | 12.74 |
| Hydrogen (H) | 4.29 | 4.30 |
| Nitrogen (N) | 74.44 | 74.30 |
| Oxygen (O) | 8.50 | 8.66 |
Vibrational spectroscopy (FTIR and Raman) is crucial for distinguishing between the different polymorphic forms of tetrazene. While the full dataset is available in the cited literature, it is noted that the largest spectral differences are observed in the N-H stretching region (3500–2800 cm⁻¹) and in several bands in the fingerprint region (1700–600 cm⁻¹).[3][9]
Experimental Protocols
Synthesis of Tetrazene
A common and optimized method for the synthesis of tetrazene involves the reaction of aminoguanidinium bicarbonate (AGB) with sodium nitrite (B80452) (NaNO₂) in an acidic medium.[10]
Materials:
-
Aminoguanidinium bicarbonate (AGB)
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Water
Optimized Procedure: [10]
-
An aqueous solution of aminoguanidinium bicarbonate is prepared.
-
The pH of the AGB solution is adjusted to 5.0 using acetic acid.
-
A solution of sodium nitrite is added to the AGB solution. A molar ratio of AGB to NaNO₂ of 1.0:1.2 is typically used.
-
The reaction mixture is maintained at 35 °C with stirring for 6 hours.
-
The precipitated solid (tetrazene) is collected by filtration.
-
The product is washed with water and ethanol (B145695) and then dried at room temperature.
X-Ray Crystallography
Single-crystal and powder X-ray diffraction are used to determine the crystal structure and identify the polymorphic form.
Protocol Outline:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent or by controlled precipitation.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 150 K or 293 K) using a monochromatic X-ray source.[5]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, revealing the atomic coordinates, bond lengths, and bond angles.
-
Powder X-Ray Diffraction (PXRD): For bulk material, PXRD is used to identify the crystalline phase by comparing the experimental diffraction pattern to calculated patterns from single-crystal data.[2][3]
Vibrational Spectroscopy (FTIR & Raman)
FTIR and Raman spectroscopy are employed to characterize the vibrational modes of the tetrazene molecule and to differentiate between polymorphs.[2][3][5]
Protocol Outline:
-
Sample Preparation: For FTIR, the sample is typically prepared as a KBr pellet. For Raman, the crystalline powder is placed directly under the laser source.
-
Data Acquisition: Spectra are recorded using a spectrometer over a specific range (e.g., 4000-400 cm⁻¹).
-
Spectral Analysis: The positions and relative intensities of the vibrational bands are analyzed. Isotopic labeling (e.g., with ¹⁵N) can be used to aid in the assignment of specific vibrational modes to different parts of the molecule.[2][3][5]
Logical Relationships in Tetrazene Polymorphism
The different polymorphic forms of tetrazene are related through thermodynamic and kinetic factors. The newly described C form is considered the primary reaction product, which can then transition to the A form.
The transition from the C form to the A form is influenced by factors such as temperature and the presence of water, with the A form being more stable under certain conditions.[2][3]
Conclusion
The investigation of tetrazene reveals a fascinating example of a zwitterionic structure in the solid state, confirmed primarily through X-ray crystallography. This intrinsic charge separation within the molecule governs its physical and chemical properties. While its primary application is in the field of energetic materials, the study of its structure and the tetrazole ring system provides valuable fundamental knowledge that is broadly applicable. For drug development professionals, understanding the physicochemical properties of the tetrazole moiety, including its capacity to form zwitterionic structures, is essential for the rational design of new therapeutic agents with optimized properties. Further computational studies on the tetrazene zwitterion could provide deeper insights into its electronic structure and reactivity, bridging the gap between its material properties and the fundamental chemistry of tetrazole-containing compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Tetrazene explosive - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An advanced primary explosive and secondary explosive based on a zwitterionic pyrazole-triazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
The Discovery and Initial Synthesis of 1-(5-tetrazolyl)-4-guanyltetrazene Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-tetrazolyl)-4-guanyltetrazene hydrate (B1144303), commonly known as tetrazene, is a nitrogen-rich energetic material primarily utilized as a sensitizer (B1316253) in priming compositions for explosives.[1][2][3] This technical guide provides a comprehensive overview of its discovery and initial synthesis, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and experimental workflows. The information is curated from historical patents, foundational texts in explosive chemistry, and contemporary research that has refined the synthesis and characterization of this compound.
Introduction
First prepared by Thiele in 1892, 1-(5-tetrazolyl)-4-guanyltetrazene hydrate has a long history in the field of energetic materials.[2] Its primary function is not as a standalone explosive but as an additive that increases the sensitivity of other primary explosives, such as lead styphnate, to ignition by impact or friction.[3] The synthesis of tetrazene involves the diazotization of an aminoguanidine (B1677879) salt, a reaction that has been optimized over the last century to improve yield and safety. This document will detail the seminal synthetic procedures and more recent, optimized methods, providing a clear and detailed resource for researchers.
Synthesis of 1-(5-tetrazolyl)-4-guanyltetrazene Hydrate
The foundational method for synthesizing 1-(5-tetrazolyl)-4-guanyltetrazene hydrate involves the reaction of an aminoguanidine salt with sodium nitrite (B80452) in an acidic aqueous solution.[2][3] The most commonly used starting materials are aminoguanidine bicarbonate or aminoguanidine nitrate.
General Reaction Scheme
The synthesis proceeds through the diazotization of the aminoguanidine cation, which then undergoes a complex series of reactions, likely involving cyclization to form the tetrazole ring and coupling to form the tetrazene chain.
Experimental Protocols
This method is adapted from established laboratory guides and reflects a common procedure for small-scale synthesis.[4]
Materials:
-
Aminoguanidine bicarbonate: 34 g
-
Glacial acetic acid: 15.7 g
-
Sodium nitrite: 27.6 g
-
Deionized water: 2500 ml
Procedure:
-
In a 3-liter flask, combine 34 g of aminoguanidine bicarbonate, 2500 ml of water, and 15.7 g of glacial acetic acid.
-
Warm the mixture on a steam bath with occasional shaking until all solids are dissolved.
-
Filter the solution and cool it to 30°C.
-
Add 27.6 g of solid sodium nitrite to the solution and swirl the flask to dissolve the nitrite.
-
Set the flask aside at room temperature. After 3 to 4 hours, shake the flask to initiate precipitation of the product.
-
Allow the mixture to stand for a total of 22 to 24 hours.
-
Wash the precipitate several times by decantation with water.
-
Transfer the product to a filter and wash thoroughly with water.
-
Dry the product at room temperature.
Recent studies have focused on optimizing reaction parameters to maximize the yield of tetrazene. The following protocol is based on an optimized procedure that reportedly achieves a yield of up to 83.7%.[1]
Materials:
-
Aminoguanidinium bicarbonate (AGB)
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Deionized water
Procedure:
-
Prepare an aqueous solution of aminoguanidinium bicarbonate.
-
Adjust the pH of the AGB solution to 5.0 using acetic acid.
-
Maintain the reaction temperature at 35°C.
-
Add an aqueous solution of sodium nitrite to the AGB solution with a molar ratio of AGB to NaNO₂ of 1.0:1.2.
-
Allow the reaction to proceed for 6 hours with stirring.
-
Isolate the precipitated product by filtration.
-
Wash the product with water and then ethanol.
-
Dry the product under vacuum.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and characterization of 1-(5-tetrazolyl)-4-guanyltetrazene hydrate.
Table 1: Optimized Synthesis Parameters and Yield
| Parameter | Optimized Value |
| pH of AGB Solution | 5.0 |
| Reaction Temperature | 35°C |
| Reaction Time | 6 hours |
| Molar Ratio (AGB:NaNO₂) | 1.0:1.2 |
| Maximum Yield | 83.7% [1] |
Table 2: Elemental Analysis Data
| Element | Theoretical Weight % | Experimental Weight %[1] |
| Carbon (C) | 12.77 | 12.74 |
| Hydrogen (H) | 4.29 | 4.30 |
| Nitrogen (N) | 74.44 | 74.30 |
| Oxygen (O) | 8.50 | 8.66 |
Note: The slightly higher experimental percentages for hydrogen and oxygen may be attributed to the presence of atmospheric moisture.[1]
Table 3: Physical and Explosive Properties
| Property | Value |
| Chemical Formula | C₂H₆N₁₀·H₂O[3] |
| Molar Mass | 188.15 g/mol [3] |
| Appearance | Pale yellow/colorless crystal plates[3] |
| Density | 1.7 g/cm³[3] |
| Decomposition Temperature | 160°C[3] |
| Detonation Velocity | ~4000 m/s[3] |
Characterization
The synthesized 1-(5-tetrazolyl)-4-guanyltetrazene hydrate has been characterized using a variety of modern analytical techniques to confirm its structure and purity.
-
Elemental Analysis (EA): Confirms the empirical formula of the compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the molecular structure.[1]
-
Fourier Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.[1]
-
X-ray Diffraction (XRD): Determines the crystal structure and has been used to identify different polymorphs (A, B, and C forms).[1][5]
-
Differential Scanning Calorimetry (DSC): Used to study the thermal properties, including the decomposition temperature.[1]
Conclusion
The synthesis of 1-(5-tetrazolyl)-4-guanyltetrazene hydrate, a compound of significant historical and practical importance in the field of energetic materials, is a well-established process. From its initial discovery by Thiele in 1892, the methodology has been refined to optimize yield and safety. This guide has provided a detailed overview of the key synthetic protocols, from classic laboratory methods to modern, optimized procedures. The included quantitative data and workflow diagrams offer a comprehensive resource for researchers and professionals working with this compound. As with all energetic materials, appropriate safety precautions must be strictly adhered to during synthesis and handling.
References
Methodological & Application
Application Note: Quantification of Tetrazene in Primers by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust analytical method for the quantification of tetrazene in primer compositions using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Tetrazene is a crucial component in many firearm primers, acting as a sensitizer (B1316253) for the primary explosive. Accurate quantification of tetrazene is essential for quality control in the manufacturing of ammunition and for forensic analysis. The described protocol adapts the well-established EPA Method 8331 for the analysis of tetrazene in a primer matrix, providing a selective and reliable quantification. This document is intended for researchers, scientists, and professionals in drug development and forensic science.
Introduction
Tetrazene (1-(5-tetrazolyl)-4-guanyltetrazene hydrate) is a high-energy material used to increase the impact sensitivity of primary explosives in firearm primers.[1][2] Primer mixtures are complex compositions, often containing lead styphnate, barium nitrate, antimony trisulfide, and other organic explosives, in addition to tetrazene.[1] The precise amount of tetrazene is critical to the performance and safety of the primer. Therefore, a reliable analytical method for its quantification is necessary. High-performance liquid chromatography (HPLC) offers a powerful tool for the separation and quantification of thermally labile and non-volatile compounds like tetrazene.[3]
This application note provides a detailed protocol for the extraction of tetrazene from primer compositions and its subsequent analysis by RP-HPLC with UV detection at 280 nm. The methodology is based on EPA Method 8331, which is a validated method for tetrazene analysis in environmental samples.[4] A key challenge in analyzing primers is the removal of interfering compounds from the complex matrix. A sequential extraction procedure is proposed to isolate tetrazene prior to HPLC analysis.
Experimental Protocol
Reagents and Materials
-
Methanol (B129727) (HPLC grade)[4]
-
Organic-free reagent water[4]
-
1-Decanesulfonic acid, sodium salt (HPLC grade)[4]
-
Acetic acid (glacial, reagent grade)[4]
-
Tetrazene analytical standard[4]
-
Acetone (B3395972) (HPLC grade)
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system with a pump capable of 4000 psi
-
UV-Vis detector set at 280 nm[4]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Chromatography data acquisition and processing software
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 40% methanol and 60% water containing 2.44 g/L of 1-decanesulfonic acid, sodium salt. Adjust the pH to 3 with glacial acetic acid.[4]
-
Stock Standard Solution (approx. 100 mg/L): Accurately weigh approximately 10 mg of dried tetrazene analytical standard, dissolve it in and dilute to 100 mL with methanol in a volumetric flask. Store this solution at -10°C. Caution: Dry tetrazene is highly explosive.[4]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to cover the expected concentration range of tetrazene in the samples.
Sample Preparation (Primer Mixtures)
This proposed sample preparation protocol is based on sequential extraction to remove common interferences in primer compositions.[5]
-
Accurately weigh approximately 250 mg of the primer mixture.
-
Step 1: Removal of Lead Styphnate and Barium Nitrate. Add 10 mL of ammonium acetate solution and vortex for 1 minute. Centrifuge and decant the supernatant. Repeat this step.
-
Step 2: Removal of Nitrocellulose and PETN. To the remaining solid, add 10 mL of acetone and vortex for 1 minute. Centrifuge and decant the supernatant. Repeat this step.
-
Step 3: Extraction of Tetrazene. To the remaining insoluble material, add a known volume of methanol, vortex for 5 minutes, and then centrifuge.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Analysis
-
Injection Volume: 100 µL
-
Flow Rate: 1.5 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 280 nm
-
Run Time: Approximately 15 minutes. The retention time for tetrazene under these conditions is expected to be around 2.8 minutes.[4]
Quantitative Data
The following table summarizes the quantitative performance data for the analysis of tetrazene based on EPA Method 8331 in water and soil matrices. Method validation in a primer matrix is required to determine the specific performance characteristics.
| Parameter | Water Matrix | Soil Matrix |
| Estimated Quantitation Limit (EQL) | 7 µg/L | 1 mg/kg |
| Retention Time | ~2.8 min | ~2.8 min |
| Linearity Range | 6.2 - 1238 µg/L | - |
| Average Spike Recovery | 103% | - |
| Relative Standard Deviation (RSD) | ~2% | - |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of tetrazene in primers.
Conclusion
The described HPLC method provides a reliable and selective approach for the quantification of tetrazene in primer compositions. The proposed sample preparation protocol is designed to remove common interferences present in such complex matrices. While the HPLC parameters are based on a validated EPA method, it is crucial to perform a full method validation for the analysis of tetrazene in the specific primer matrix to ensure accuracy and precision. This application note serves as a comprehensive guide for establishing a quality control or forensic analysis protocol for tetrazene in primers.
References
Application Notes and Protocols for Safe Handling and Storage of Tetrazene in a Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Tetrazene is a highly sensitive primary explosive. These notes and protocols are intended as a guide for trained professionals in a controlled laboratory setting. A thorough, site-specific risk assessment must be conducted before handling this substance. Adherence to all institutional and regulatory safety protocols is mandatory.
Introduction
Tetrazene (1-(5-tetrazolyl)-4-guanyltetrazene hydrate) is an energetic material utilized to sensitize priming compositions.[1] Its high sensitivity to mechanical stimuli such as impact, friction, and heat, as well as to electrostatic discharge, necessitates meticulous handling and storage procedures to mitigate the risk of accidental initiation.[1][2] This document outlines the essential safety protocols for the handling and storage of tetrazene in a research laboratory environment.
Hazard Identification and Properties
Tetrazene is a pale yellow, crystalline solid.[1] It is classified as a UN 0114, Explosive, 1.1A, meaning it has a mass explosion hazard.[2] Prolonged exposure may also lead to occupational health issues such as rhinitis, dermatitis, and asthma.[1]
2.1 Physical and Chemical Properties
A summary of key quantitative data for tetrazene is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₂H₆N₁₀·H₂O | [1] |
| Molar Mass | 188.15 g/mol | [1] |
| Appearance | Pale yellow/colorless crystal plates | [1] |
| Density | 1.7 g/cm³ | [1] |
| Decomposition Temperature | Decomposes at 160 °C; rapid decomposition around 90 °C | [1][3] |
| Impact Sensitivity | High; slightly more sensitive than mercury fulminate | [1] |
| Friction Sensitivity | High; 100% probability of ignition at 27N of frictional force | [1] |
| Detonation Velocity | ~4000 m/s | [1] |
2.2 Chemical Incompatibilities
Tetrazene is incompatible with a range of substances. Contact with these materials can lead to violent reactions or the formation of even more sensitive compounds.
-
Strong Oxidizing Agents: Can lead to explosive reactions.
-
Acids and Caustics: May cause decomposition or instability.[2]
-
Metal Salts: Can form other sensitive explosive compounds.[2]
-
Other Explosives: Should be stored separately from Class B & C explosives.[2]
Safe Handling Protocols
3.1 Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling tetrazene.
-
Eye/Face Protection: Safety glasses with side shields are mandatory. A face shield should be worn for operations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant, non-sparking gloves (e.g., nitrile) are required.
-
Skin Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved air-purifying respirator with HEPA cartridges is necessary.[2]
3.2 General Handling Precautions
-
Authorized Personnel Only: Access to areas where tetrazene is handled and stored must be restricted to trained and authorized personnel.
-
Work in a Designated Area: All handling of dry tetrazene should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood equipped with a blast shield.
-
Keep Wetted: Whenever possible, tetrazene should be kept wetted with water or a water/alcohol mixture to reduce its sensitivity.[2] DO NOT ALLOW TO DRY unless absolutely necessary for the experimental procedure, and only in minute quantities.[2]
-
Avoid Mechanical Shock and Friction: Do not subject the material to grinding, impact, or friction.[2] Use non-sparking tools (e.g., made of wood, plastic, or non-ferrous metals).
-
Control Static Discharge: The work area must be grounded.[2] Use anti-static mats and wear appropriate footwear. Take precautionary measures against static discharges.
-
Small Quantities: Work with the smallest quantity of material necessary for the experiment.
-
No Eating or Drinking: Eating, drinking, and smoking are strictly prohibited in the laboratory.[2]
3.3 Spill and Emergency Procedures
-
Evacuate: In case of a spill, immediately evacuate all non-essential personnel from the area.
-
Isolate: Isolate the spill area for at least 500 meters (1/3 mile) in all directions.[4] For a large spill, consider an initial evacuation of 800 meters (1/2 mile).[4]
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, open flames, and static discharge.[4]
-
Do Not Clean Up Dry: A spill of dry tetrazene represents a severe explosion hazard. Do not attempt to clean it up without specialist supervision.[4]
-
Wet the Spill: If it can be done safely and without creating additional friction, gently wet the spilled material with a fine water spray.
-
Fire: If tetrazene is involved in a fire, DO NOT FIGHT THE FIRE .[4] Evacuate the area for at least 1600 meters (1 mile) in all directions and let the fire burn.[4]
Storage Procedures
-
Designated Storage: Store in a dedicated, locked, and properly placarded explosives magazine or a designated cool, dry, and well-ventilated area.
-
Temperature Control: Do not store above 60°C (140°F).[2] Store in a cool place.[5]
-
Ignition Source Control: Store away from all sources of ignition, including heat, sparks, and open flames.[2]
-
Light Sensitivity: Protect from light.[2]
-
Segregation: Store away from incompatible materials as listed in section 2.2.[2]
-
Container: Keep in a tightly closed, properly labeled container.[5]
-
Wetted Storage: For long-term storage, it is recommended to keep the material wetted. The product has a 2-year storage life.[2]
Experimental Protocols
5.1 Protocol for Friction Sensitivity Testing (Based on BAM Method)
This protocol provides a general methodology for assessing the friction sensitivity of tetrazene. A specialized apparatus, such as a BAM friction tester, is required.
-
Apparatus Preparation: Ensure the BAM friction tester's porcelain plate and peg are clean and free from any contamination.
-
Sample Preparation: Use a very small, precisely measured amount of dry tetrazene.
-
Sample Placement: Carefully place the tetrazene sample on the roughened porcelain plate of the tester.
-
Applying Force: Position the porcelain peg on top of the sample. Apply a calibrated force to the peg by placing weights on the instrument's arm.
-
Initiation of Test: Activate the electric motor, which moves the porcelain plate back and forth under the stationary, weighted peg.
-
Observation: Observe for any signs of initiation, such as a spark, flame, or audible report.
-
Data Collection: Conduct a series of tests with varying weights to determine the lowest force at which initiation occurs and the force at which there is a 50% or 100% probability of initiation.[1]
-
Post-Test Cleaning: Carefully clean the apparatus according to the manufacturer's instructions, ensuring all explosive residue is removed.
5.2 Protocol for Impact Sensitivity Testing (Based on Ball Drop Method)
This protocol outlines a general procedure for determining the impact sensitivity of tetrazene using a ball drop tester.
-
Apparatus Setup: Ensure the ball drop impact tester is on a stable surface and the anvil is clean.
-
Sample Preparation: Prepare a small, unconfined sample of dry tetrazene.
-
Sample Placement: Place the sample on the polished steel block (anvil) of the tester.
-
Test Execution: A steel ball of a known mass is dropped from a specified height onto the sample.[6]
-
Observation: Record whether initiation (detonation or deflagration) occurs.[6]
-
Varying Parameters: Repeat the test, varying the drop height to alter the impact energy. Conduct multiple trials at each height to determine the probability of ignition.[6]
-
Data Analysis: Use a statistical method, such as the Bruceton method, to calculate the energy value for a 50% probability of ignition.
-
Safety Precautions: After each test, carefully inspect the apparatus for any unreacted material before proceeding.
Waste Disposal
-
Hazardous Waste: All tetrazene-contaminated waste is considered hazardous and must be disposed of accordingly.
-
Segregation: Do not mix tetrazene waste with other waste streams.[7]
-
EHS Guidelines: The user is responsible for disposing of unused material, residues, and containers in compliance with all relevant local, state, and federal regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Visualizations
Caption: Figure 1: A logical workflow for the safe handling of tetrazene in a research setting.
Caption: Figure 2: Chemical incompatibilities and decomposition pathways of tetrazene.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Tetrazene–Characterization of Its Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox-Rich Metallocene Tetrazene Complexes: Synthesis, Structure, Electrochemistry, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. apps.dtic.mil [apps.dtic.mil]
Application of Tetrazene as a Sensitizer in Non-Leaded Primers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazene (1-(5-tetrazolyl)-4-guanyltetrazene hydrate) is a high-nitrogen explosive compound widely employed as a sensitizer (B1316253) in priming compositions for small arms ammunition. Its primary function is to increase the sensitivity of the primary explosive, such as diazodinitrophenol (B1670408) (DDNP), to ignition by impact from a firing pin. This attribute is critical in the development of non-leaded primers, which are increasingly sought after to mitigate the environmental and health concerns associated with traditional lead-based primers containing compounds like lead styphnate.
These application notes provide detailed protocols for the synthesis of tetrazene, its incorporation into non-leaded primer formulations, and the subsequent testing and evaluation of the primer's performance characteristics. The information is intended to provide researchers and professionals with the necessary details to safely and effectively work with tetrazene in the context of non-leaded primer development.
Data Presentation
The following tables summarize the quantitative data for a typical non-leaded primer formulation sensitized with tetrazene.
Table 1: Composition of a Typical Non-Leaded Primer Formulation
| Component | Function | Percentage by Weight (%) |
| Diazodinitrophenol (DDNP) | Primary Explosive | 27 - 35 |
| Tetrazene | Sensitizer | 4 - 11 |
| Barium Nitrate (B79036) | Oxidizer | 40 - 55 |
| Nitrocellulose | Fuel / Binder | 5 - 11 |
| Aluminum Powder | Fuel | ~5 |
| Antimony Sulfide (B99878) | Fuel / Frictionator | 8 - 11 |
| PETN | Fuel | ~5 |
Table 2: Performance Characteristics of a DDNP-Based Primer with 8% Tetrazene
| Performance Parameter | Value |
| Muzzle Velocity | 1,091 - 1,101 ft/sec |
| Peak Chamber Pressure | 28,308 - 28,945 psi |
| Time to Peak Pressure | 231 - 232 ms |
Experimental Protocols
Protocol 1: Synthesis of Tetrazene
This protocol is based on an optimized synthesis method designed to maximize yield and purity.
Materials:
-
Aminoguanidinium bicarbonate (AGB)
-
Sodium nitrite (B80452) (NaNO₂)
-
Acetic acid (glacial)
-
Distilled water
Equipment:
-
Reaction vessel with a stirrer and temperature control
-
Beakers and graduated cylinders
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Preparation of AGB Solution: Prepare an aqueous solution of aminoguanidinium bicarbonate (AGB).
-
pH Adjustment: Adjust the pH of the AGB solution to 5.0 using glacial acetic acid. The pH of the AGB solution is a critical factor influencing the yield of tetrazene.
-
Reaction Temperature: Heat the AGB solution to a constant reaction temperature of 35°C.
-
Addition of Sodium Nitrite: Prepare a solution of sodium nitrite (NaNO₂) with a molar ratio of 1.2:1 (NaNO₂:AGB). Add the NaNO₂ solution to the AGB solution while maintaining the temperature at 35°C and stirring continuously.
-
Reaction Time: Allow the reaction to proceed for 6 hours with continuous stirring.
-
Precipitation and Filtration: After the reaction is complete, cool the solution to allow for the precipitation of tetrazene. Collect the solid product by filtration.
-
Washing and Drying: Wash the collected tetrazene crystals with cold distilled water to remove any unreacted starting materials and byproducts. Dry the purified tetrazene in an oven at a controlled temperature not exceeding 40°C. The maximum yield of tetrazene under these optimized conditions can reach 83.7%.[1]
Protocol 2: Formulation of a Non-Leaded Primer Composition (Wet-Mixing Method)
Warning: The handling and mixing of explosive compounds are extremely hazardous. This procedure should only be performed by trained personnel in a facility designed for handling energetic materials. Appropriate personal protective equipment (PPE), including safety glasses, face shields, and flame-retardant clothing, must be worn at all times.
Materials:
-
Diazodinitrophenol (DDNP)
-
Tetrazene
-
Barium nitrate
-
Nitrocellulose
-
Aluminum powder
-
Antimony sulfide
-
PETN
-
Binder solution (e.g., gum arabic in a water/alcohol mixture)
Equipment:
-
Non-sparking mixing bowl and spatula
-
Low-shear mixer
-
Perforated plate (charge plate) for pellet formation
-
Primer cups
-
Press for inserting pellets into cups
-
Drying oven with controlled temperature and humidity
Procedure:
-
Preparation of Components: Ensure all components are dry and have the appropriate particle size.
-
Initial Mixing: In a non-sparking bowl, combine the DDNP, tetrazene, nitrocellulose, and PETN using a low-shear mixer.
-
Addition of Fuel and Frictionator: Gradually add the aluminum powder and antimony sulfide to the mixture and continue to blend until a homogenous mixture is achieved.
-
Addition of Oxidizer: Finally, add the barium nitrate and continue mixing.
-
Wet Mixing: Slowly add the binder solution to the dry powder mixture while continuing to mix. The goal is to form a dough-like consistency that is suitable for pressing.
-
Pellet Formation: Press the wet mixture into a perforated plate to form pellets of the desired size for the primer cups.
-
Charging the Primer Cups: Place a pellet of the wet primer composition into each primer cup.
-
Pressing: Carefully press the composition into the primer cup to the required density.
-
Drying: Place the charged primer cups in a drying oven at a controlled temperature (typically around 50-60°C) until all the solvent from the binder has evaporated.
Protocol 3: Ballistic Testing of Non-Leaded Primers
Objective: To evaluate the performance of the non-leaded primers in a functional firearm cartridge.
Equipment:
-
Universal receiver or a standard firearm chambered for the test cartridge (e.g., 9mm Luger)
-
Pressure transducer to measure chamber pressure
-
Chronograph to measure muzzle velocity
-
Test cartridges (cases, bullets, and propellant)
-
Environmental chamber for conditioning ammunition (optional)
Procedure:
-
Ammunition Assembly: Assemble a statistically significant number of test cartridges using the non-leaded primers, standard cases, bullets, and a consistent propellant charge.
-
Ammunition Conditioning (Optional): To assess performance under various environmental conditions, condition the assembled cartridges in an environmental chamber at specified temperatures and humidity levels (e.g., -40°C, +25°C, +65°C).
-
Test Firing: Fire the test cartridges in the universal receiver or test firearm.
-
Data Acquisition: For each shot, record the peak chamber pressure and the muzzle velocity.
-
Data Analysis: Analyze the collected data to determine the average peak pressure, average muzzle velocity, and the standard deviation for each. These metrics provide an indication of the primer's ignition consistency and overall performance.
Visualizations
Caption: Workflow for the synthesis of tetrazene.
Caption: Experimental workflow for primer formulation and testing.
Caption: Logical relationships of primer components to performance.
References
Application Notes and Protocols: Determination of Brisance in Tetrazene Compositions
For Researchers, Scientists, and Professionals in Energetic Materials
These application notes provide a comprehensive overview of the established techniques for determining the brisance of explosive compositions, with a specific focus on their application to tetrazene-based materials. Brisance, the shattering effect of an explosive, is a critical parameter for evaluating the performance of initiating explosives like tetrazene. Due to the hazardous nature of tetrazene, all handling and testing must be conducted by trained personnel in appropriately equipped laboratories.
While specific quantitative brisance data for tetrazene compositions are not widely available in open literature, this document outlines the standardized protocols to measure this property. For comparative purposes, data for other common primary explosives are provided.
Overview of Brisance Determination Methods
Several methods have been developed to quantify the brisance of an explosive. The choice of method often depends on the available equipment, the physical form of the explosive, and the desired level of precision. The most common methods include the Hess Test, the Kastmeyer Test, and the Sand Test.
Caption: Logical relationship of primary brisance determination methods.
Experimental Protocol: The Hess Test (Lead Block Compression)
The Hess Test is one of the most widely used methods for determining the brisance of an explosive.[1][2] It measures the deformation of a lead cylinder caused by the detonation of a sample of the explosive material.[3] The degree of compression is directly proportional to the brisance of the explosive.[3][4]
2.1. Materials and Equipment
-
Lead Cylinders: Cast from Pb1 category lead, 60 mm in height and 40 mm in diameter.[1]
-
Steel Base: A massive steel block to support the lead cylinder.
-
Steel Disc (Crusher): 41 mm in diameter and 10 mm in height.[5]
-
Explosive Sample: A precisely weighed sample of the tetrazene composition (typically 25 g to 50 g).[4][5]
-
Detonator: A standard No. 8 blasting cap or a suitable initiator for the composition being tested.[6]
-
Vernier Caliper or Micrometer: For precise measurement of the lead cylinder height.
-
Remote Firing System: For safe initiation of the detonator.
-
Blast Shield and appropriate safety enclosure.
2.2. Experimental Workflow
Caption: Step-by-step workflow for the Hess Test.
2.3. Detailed Procedure
-
Preparation:
-
Ensure all safety protocols are in place for handling primary explosives.
-
Precisely measure and record the initial height of the lead cylinder at four different points around its circumference and calculate the average height (H1).
-
-
Assembly:
-
Place the massive steel base in the designated detonation chamber.
-
Center the lead cylinder on the steel base.
-
Place the steel crusher disc on top of the lead cylinder.
-
Carefully place the weighed tetrazene composition sample on top of the steel disc.
-
Insert a standard detonator into the sample.
-
-
Detonation:
-
Clear the detonation area of all personnel.
-
Connect the detonator to the remote firing system.
-
From a safe distance, initiate the detonation.
-
-
Post-Detonation Analysis:
-
After ensuring the area is safe, carefully retrieve the compressed lead cylinder.
-
Measure and record the final height of the cylinder at the same four points and calculate the average final height (H2).
-
-
Calculation of Brisance:
-
The brisance is expressed as the difference between the initial and final heights of the lead cylinder: Brisance (mm) = H1 - H2 .
-
For relative brisance values, the result is often compared to a standard explosive like TNT or Hexogen, tested under the same conditions.[3]
-
Other Brisance Determination Techniques
3.1. Kastmeyer Test
The Kastmeyer test, or cylinder deformation test, is another method used to evaluate brisance. Instead of a lead cylinder, this test utilizes a copper cylinder. The explosive charge is placed on top of the cylinder, and upon detonation, the degree of deformation or "crush" of the copper cylinder is measured. This method is considered to provide a good relative measure of the shattering power of an explosive.
3.2. Sand Test
The sand crush test measures brisance by quantifying the amount of sand crushed by the detonation of an explosive.[6] A known weight of the explosive is detonated within a container filled with standardized sand. The sand is then sieved, and the weight of the sand that has been crushed finely enough to pass through the sieve is measured. This weight is then compared to the amount of sand crushed by a standard explosive like TNT.[6]
Quantitative Data for Primary Explosives
| Explosive Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Notes |
| Tetrazene | 1.7 | ~4,000 | Used as a sensitizer (B1316253) in priming compositions.[1] | |
| Lead Azide | LA | 4.71 | 4,630 | Common primary explosive, sensitive to shock and friction. |
| Lead Styphnate | 2.9 | 5,200 | Often used in conjunction with a sensitizer like tetrazene. | |
| Diazodinitrophenol | DDNP | 1.63 | 7,100 | A common lead-free primary explosive.[8] |
| Mercury Fulminate | MF | 4.42 | 4,250 | Historically significant primary explosive, now largely obsolete due to toxicity and instability. |
Note: Detonation velocity is related to brisance, but it is not a direct measure. Higher detonation velocities generally correlate with higher brisance.
Safety Considerations
-
Extreme Sensitivity: Tetrazene is a primary explosive and is highly sensitive to impact, friction, and electrostatic discharge.[1]
-
Dead Pressing: The sensitivity of tetrazene can be reduced or destroyed if it is pressed with sufficient force.[1]
-
Thermal Stability: Tetrazene decomposes in boiling water and its decomposition is rapid around 90°C.[1]
-
Handling: Only experienced personnel should handle dry tetrazene. All operations should be conducted remotely whenever possible, and appropriate personal protective equipment (PPE) must be worn.
-
Storage: Tetrazene should be stored in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and incompatible materials.
This document is intended for informational purposes only and should not be considered a substitute for rigorous training and adherence to established safety protocols for handling explosive materials.
References
- 1. Tetrazene explosive - Wikipedia [en.wikipedia.org]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Tetrazene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Small-Scale Sensitivity Testing of Tetrazene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazene (1-(5-tetrazolyl)-4-guanyltetrazene hydrate) is a primary explosive widely utilized as a sensitizer (B1316253) in priming compositions for ordnance systems.[1] Its function is to increase the sensitivity of less sensitive primary explosives, such as lead styphnate, ensuring reliable initiation.[2] Given its high sensitivity to various stimuli, including impact, friction, and electrostatic discharge (ESD), rigorous and standardized testing is paramount for ensuring safety during handling, storage, and application.[3]
These application notes provide detailed, small-scale protocols for determining the sensitivity of tetrazene. The methodologies are based on internationally recognized standards, such as the Bundesanstalt für Materialprüfung (BAM) tests, which are essential for the characterization of energetic materials.[4][5] Adherence to these protocols is critical for obtaining reliable and reproducible data, which informs risk assessments and safe handling procedures.
Critical Safety Precautions
DANGER: Tetrazene is a highly sensitive and powerful explosive. It can detonate when subjected to mechanical shock, impact, friction, heat, or electrostatic discharge.[3] All handling of dry tetrazene must be conducted remotely whenever possible and with extreme caution.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a face shield, flame-resistant lab coat, and antistatic footwear. Kevlar gloves and sleeves are recommended.[6]
-
Static Control: All equipment, surfaces, and personnel must be properly grounded to prevent the buildup and discharge of static electricity. Use of antistatic mats and wrist straps is mandatory.
-
Handling Limits: Only the minimum necessary quantity of material should be handled for each test. Never handle more than a few milligrams of dry material at a time.
-
Environment: Work must be performed in a designated explosives handling area or a certified fume hood with an explosion-proof design. The area must be free of all sources of ignition.[3]
-
Tools: Use only non-sparking tools made from materials like brass or beryllium copper.
-
Emergency Procedures: Ensure an emergency plan is in place and that all personnel are familiar with it. Firefighting should only be attempted from a blast-resistant location.[3]
Quantitative Sensitivity Data
The sensitivity of tetrazene can vary based on its crystalline form.[7] The following table summarizes quantitative data for two known polymorphs, Form A and Form C.
| Parameter | Tetrazene (Form A) | Tetrazene (Form C) | PETN (Reference) | Mercury Fulminate (Reference) | Source |
| Impact Sensitivity (E₅₀) | 1.13 J | 1.34 J | 3.93 J | 0.62 J | [7] |
| Friction Sensitivity (F₅₀) | 4.88 N | 5.14 N | 75.1 N | 5.29 N | [7] |
| ESD Sensitivity | Moderate | Moderate | Low | High | [8] |
| Table 1: Summary of sensitivity data for Tetrazene polymorphs compared to standard explosives. E₅₀ and F₅₀ represent the energy or force at which there is a 50% probability of initiation. |
Note on ESD Sensitivity: Standardized quantitative ESD sensitivity values (e.g., E₅₀ in Joules) for tetrazene are not consistently reported in the literature, as results are highly dependent on the specific test apparatus and methodology.[8] However, qualitative assessments rank tetrazene as having moderate ESD sensitivity, greater than lead styphnate but less than mercury fulminate.[8] For context, a static discharge from the human body can range from 2 to 20 mJ, an energy level sufficient to initiate many primary explosives.[9]
Experimental Protocols
Protocol for Impact Sensitivity Testing (BAM Fallhammer Method)
This protocol determines the impact energy required to cause an explosive reaction in a sample.[5][10] The result is expressed as the drop height at which there is a 50% probability of initiation (H₅₀), which is then converted to impact energy (E₅₀).[11]
Apparatus:
-
BAM Fallhammer Apparatus[10]
-
Steel rollers and guide ring
-
Sample holder (steel anvils)
-
Remote manipulation tools
-
Balance (accuracy ±0.1 mg)
Methodology:
-
Sample Preparation: Using remote tools, carefully place approximately 40 mm³ of the tetrazene sample onto the lower steel anvil.
-
Apparatus Setup: Place the lower anvil with the sample into the guide block of the fallhammer. Carefully place the upper steel anvil on top of the sample, followed by the guide ring.
-
Test Execution:
-
Select a drop weight (e.g., 1 kg).
-
Set an initial drop height based on prior knowledge or a conservative estimate.
-
Clear the test area of all personnel.
-
Remotely release the drop weight.
-
-
Observation: Observe the test for any sign of initiation, such as a flame, smoke, or audible report.[12]
-
Data Analysis (Bruceton Method):
-
If an initiation occurs, decrease the drop height for the next test.
-
If no initiation occurs, increase the drop height.
-
Conduct a series of at least 25-30 trials, adjusting the height in fixed increments.
-
Use the Bruceton "up-and-down" statistical method to calculate the H₅₀ value.
-
-
Calculate Impact Energy (E₅₀):
-
Use the formula: E₅₀ = m * g * H₅₀
-
Where:
-
m is the mass of the drop weight (kg)
-
g is the acceleration due to gravity (9.81 m/s²)
-
H₅₀ is the calculated drop height (m)[11]
-
-
Protocol for Friction Sensitivity Testing (BAM Friction Apparatus)
This protocol determines the frictional force required to cause an explosive reaction.[4]
Apparatus:
-
BAM Friction Tester with porcelain plates and pegs[4]
-
Loading arm with various weights
-
Spatula (non-sparking)
-
Volumetric scoop (~10 mm³)[7]
Methodology:
-
Apparatus Setup:
-
Sample Preparation: Place one scoop (~10 mm³) of the tetrazene sample onto the center of the porcelain plate.[7]
-
Test Execution:
-
Gently lower the loading arm so the peg makes contact with the sample.
-
Select a starting load by placing a weight in a specific notch on the loading arm. For an unknown or highly sensitive material, start with the lowest possible load (e.g., 5 N).[7]
-
Ensure all safety shields are in place and the area is clear.
-
-
Initiate Movement: Activate the motor, which will move the porcelain plate back and forth under the peg a single time over a distance of 10 mm.[4]
-
Observation: Observe for any reaction (explosion, crackling, spark, or flame).[7]
-
Data Analysis:
-
Perform six trials at a given load.
-
If no reaction occurs in six trials, increase the load to the next level.
-
The friction sensitivity is reported as the lowest load at which at least one initiation event occurs in a series of six trials.[4] For a more robust statistical value (F₅₀), a method like the Bruceton analysis can be adapted.
-
Protocol for Electrostatic Discharge (ESD) Sensitivity Testing
This protocol provides a general framework for determining the ESD energy required for initiation. The specific parameters will depend on the available instrument.[14]
Apparatus:
-
ESD Sensitivity Tester with a high-voltage power supply and a range of capacitors.
-
Sample holder with fixed or approaching electrodes.
-
Grounding equipment for the entire setup.
-
Remote activation and observation system.
Methodology:
-
Sample Preparation: Prepare a small, unconfined sample of tetrazene (typically a few milligrams) and place it in the designated sample holder between the electrodes.
-
Apparatus Setup:
-
Select a capacitor to set the energy level for the discharge.
-
Set the charging voltage. The stored energy is calculated as E = 0.5 * C * V², where C is the capacitance and V is the voltage.
-
Ensure the sample is correctly positioned in the spark gap.
-
-
Test Execution:
-
Clear the test area.
-
Remotely charge the capacitor to the set voltage.
-
Remotely trigger the discharge through the sample.
-
-
Observation: Observe for any evidence of initiation.
-
Data Analysis:
-
Similar to impact testing, use an "up-and-down" method.
-
If initiation occurs, decrease the stored energy (by lowering voltage or capacitance).
-
If no initiation occurs, increase the energy.
-
Conduct a series of trials to determine the energy at which there is a 50% probability of initiation (E₅₀).
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for conducting small-scale sensitivity testing of tetrazene.
Caption: Workflow for Small-Scale Sensitivity Testing of Tetrazene.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. ozm.cz [ozm.cz]
- 3. winchester.com [winchester.com]
- 4. utec-corp.com [utec-corp.com]
- 5. fauske.com [fauske.com]
- 6. smsenergetics.com [smsenergetics.com]
- 7. etusersgroup.org [etusersgroup.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the BAM fall hammer impact sensitivity test? [qinsun-lab.com]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. deltima.eu [deltima.eu]
- 14. files.bregroup.com [files.bregroup.com]
Application Notes: Formulation and Characterization of Tetrazene-Based Priming Compositions
Introduction Tetrazene, or 1-amino-1(1H-tetrazol-5-yl)-azo-guanidine hydrate, is a high-nitrogen energetic material widely utilized as a sensitizer (B1316253) in priming compositions for both military and commercial ammunition.[1][2][3] It is added in small percentages (typically 2-5%) to enhance the sensitivity of primary explosives like lead styphnate and lead azide (B81097) to initiation by friction, impact, or stab.[1][2] The primary function of tetrazene is to lower the activation energy required for initiation, ensuring reliable detonation of the primer mix. However, tetrazene suffers from relatively low thermal and hydrolytic stability, which can be a significant drawback in long-term storage or high-temperature applications.[1][2][4]
Research in this field focuses on understanding the performance of existing tetrazene formulations and developing more stable alternatives. This document provides an overview of common tetrazene-based compositions, protocols for its synthesis and characterization, and information on a promising, more stable alternative, MTX-1.
Data Presentation: Composition and Properties
For research and development, understanding the composition of standard military-grade primers is essential. The following tables summarize the components of two well-known tetrazene-based priming mixtures and compare the physical properties of tetrazene with its thermally stable alternative, MTX-1.
Table 1: Composition of Standard Tetrazene-Based Priming Mixes
| Component | FA956 Percussion Primer[1] | NOL-130 Stab Primer[1][2][4] | Function |
|---|---|---|---|
| Normal Lead Styphnate | 37% | - | Primary Explosive |
| Basic Lead Styphnate | - | 40% | Primary Explosive |
| Barium Nitrate | 32% | 20% | Oxidizer |
| Antimony Sulfide | 15% | 15% | Fuel / Frictionator |
| Aluminum Powder | 7% | - | Fuel |
| PETN | 5% | - | Secondary Explosive |
| Lead Azide | - | 20% | Primary Explosive |
| Tetrazene | 4% | 5% | Sensitizer |
Table 2: Comparative Properties of Tetrazene vs. MTX-1
| Property | Tetrazene | MTX-1 | Significance |
|---|---|---|---|
| Full Name | 1-amino-1(1H-tetrazol-5-yl)-azo-guanidine hydrate | 1-[(2E)-3-(1H-tetrazol-5-yl)triaz-2-en-1-ylidene]methanediamine | MTX-1 is a derivative of Tetrazene.[4] |
| Decomposition Temp. | ~90°C (readily)[2][4] | >200°C | MTX-1 offers significantly higher thermal stability.[2] |
| DSC Exotherm | 144°C | 214°C | Confirms higher thermal stability of MTX-1.[2] |
| Hydrolytic Stability | Decomposes in boiling water.[2] | Stable in water for >120 days.[2] | MTX-1 is far superior for applications in humid environments. |
| Impact/Friction Sensitivity | High | Comparable to Tetrazene | MTX-1 maintains the necessary sensitivity for a primer.[2][3] |
| Synthesis | From aminoguanidine (B1677879) salts.[1] | From Tetrazene in a one-step aqueous reaction.[2][4] | MTX-1 can be synthesized from existing Tetrazene stockpiles. |
Experimental Protocols
WARNING: The synthesis, handling, and characterization of tetrazene and related compounds are extremely hazardous and should only be performed by trained professionals in a properly equipped laboratory with appropriate safety measures, including remote handling, blast shields, and personal protective equipment.
Protocol 1: Synthesis of Tetrazene
This protocol is based on the reaction of aminoguanidine bicarbonate with sodium nitrite (B80452) in a dilute acetic acid solution.[5][6][7]
Materials:
-
Aminoguanidine bicarbonate (34 g)
-
Distilled water (2500 ml)
-
Glacial acetic acid (15.7 g)
-
Sodium nitrite (27.6 g)
-
3-liter flask, steam bath, filter paper, beaker
Procedure:
-
Combine 34 g of aminoguanidine bicarbonate, 2500 ml of distilled water, and 15.7 g of glacial acetic acid in a 3-liter flask.[6]
-
Gently warm the mixture on a steam bath with occasional swirling until all solids have dissolved.[6]
-
Filter the solution while warm to remove any impurities and cool the filtrate to 30°C.[6]
-
Add 27.6 g of solid sodium nitrite to the solution at once and swirl until it dissolves.[7]
-
Set the flask aside at room temperature. Precipitation should begin within 3-4 hours. For optimal yield, allow the solution to stand for a total of 22-24 hours.[5][6]
-
Collect the precipitated tetrazene product by filtration.
-
Wash the product thoroughly with cold distilled water multiple times by decantation and on the filter.[6]
-
CRITICAL: Dry the product at room temperature. Do not heat tetrazene to dry it, as it is thermally sensitive. The product should be stored wet with water or a water/alcohol mixture and away from light and heat.[6][8]
Protocol 2: Characterization of Primary Explosives
This protocol outlines general methods for evaluating the safety and stability of synthesized primary explosives like tetrazene.
1. Thermal Stability Analysis (DSC):
-
Objective: To determine the exothermic decomposition temperature.
-
Method: Differential Scanning Calorimetry (DSC) is used to analyze the thermal stability of the energetic material.
-
Procedure:
2. Impact Sensitivity Test:
-
Objective: To determine the material's sensitivity to impact.
-
Method: A drop-weight impact tester is commonly used.[10]
-
Procedure:
-
A small, precise amount of the material is placed on a steel anvil.
-
A specified weight is dropped from varying heights onto the sample.
-
The height at which a reaction (e.g., crackling, spark, or detonation) occurs in 50% of trials (H50) is determined. This requires a statistical method like the Bruceton up-and-down method.
-
A lower H50 value indicates higher sensitivity.
-
3. Friction Sensitivity Test:
-
Objective: To determine the material's sensitivity to frictional stimuli.
-
Method: A friction apparatus (e.g., BAM friction tester) is used, which involves a weighted porcelain peg moving across a porcelain plate coated with the sample.[10]
-
Procedure:
-
A small amount of the substance is spread on the porcelain plate.
-
The weighted peg is drawn across the sample at a constant speed.
-
The test is repeated with increasing loads on the peg until a reaction is observed.
-
The lowest load that causes a reaction is recorded as the friction sensitivity.
-
Protocol 3: Safe Handling and Storage of Tetrazene
Handling:
-
DO NOT SUBJECT TO MECHANICAL SHOCK OR FRICTION. [8]
-
Always handle the minimum quantity necessary for the experiment.
-
Keep the material wet with water if possible. DO NOT ALLOW TO DRY unless absolutely necessary for an experiment, and only in small quantities.[8]
-
Use non-sparking tools (e.g., wood, plastic).
-
Avoid dust formation. If dust is present, remove it by gentle washing or with a HEPA vacuum, not by sweeping.[8]
-
Wear appropriate PPE: safety glasses, impervious gloves, and flame-retardant lab coat.[8]
-
All work should be conducted behind a blast shield.
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, ignition sources, and light.[8]
-
Do not store above 60°C (140°F).[8]
-
Store wetted with water in a sealed, properly labeled container.
-
The product has a limited storage life, typically around 2 years under proper conditions.[8]
Visualizations
Experimental and Synthetic Workflows
The following diagrams illustrate the logical flow of research and synthesis in the context of tetrazene-based compositions.
Caption: High-level workflow for the development of energetic materials.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. psemc.com [psemc.com]
- 3. researchgate.net [researchgate.net]
- 4. US8632643B2 - Alternative to tetrazene - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. prepchem.com [prepchem.com]
- 7. youtube.com [youtube.com]
- 8. winchester.com [winchester.com]
- 9. icheme.org [icheme.org]
- 10. Research and Development Programs [ozm.cz]
procedures for the safe disposal of tetrazene waste in a laboratory setting
Application Notes: Safe Disposal of Tetrazene Waste
Introduction
Tetrazene (1-(5-tetrazolyl)-4-guanyltetrazene hydrate) is a primary explosive used as a sensitizer (B1316253) in priming compositions.[1] Due to its high sensitivity to impact, friction, heat, and static electricity, the handling and disposal of tetrazene waste in a laboratory setting require specialized procedures to mitigate the risk of accidental detonation.[1][2] These application notes provide a framework for researchers, scientists, and drug development professionals to safely manage and dispose of small quantities of tetrazene waste.
Core Safety Principles
The safe management of tetrazene waste is predicated on a comprehensive understanding of its chemical properties and adherence to established safety protocols for explosive materials. Key principles include:
-
Minimization: Purchase, dispense, and use the smallest possible quantities of tetrazene to reduce the amount of waste generated.[3][4]
-
Designated Areas: Conduct all work with tetrazene and its waste in a designated area, such as a chemical fume hood equipped with a blast shield.[4][5]
-
Avoidance of Initiators: Keep tetrazene away from heat, sparks, open flames, friction, impact, and sources of static discharge.[2][3] Use only non-sparking tools (e.g., ceramic or plastic spatulas).[1]
-
Wetted Storage: Pure tetrazene waste should be kept wetted with water to reduce its sensitivity.[2] The Safety Data Sheet (SDS) for tetrazene explicitly recommends keeping it wetted.[2]
-
Segregation: Store tetrazene waste separately from incompatible materials, particularly oxidizers, other explosives, and metal salts.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (or goggles), a face shield, a flame-retardant lab coat, and heavy-duty gloves when handling tetrazene waste.[5][6]
-
Institutional Approval: All procedures for the disposal of explosive waste must be reviewed and approved by the institution's Environmental Health and Safety (EHS) office. Never attempt a new or unvalidated disposal procedure without prior approval.
Disposal Strategy Overview
The primary method for the laboratory-scale disposal of tetrazene is controlled thermal decomposition in an aqueous solution. Tetrazene is known to decompose in boiling water and undergoes slower thermal degradation at lower temperatures.[1] A study conducted at 90°C showed that tetrazene decomposes over several days into non-explosive products, with 5-aminotetrazole (B145819) being the major solid residue.[7][8] This method transforms the sensitive primary explosive into less hazardous chemical waste that can be managed through standard laboratory waste streams.
While some safety data sheets mention that tetrazene may be "neutralized," specific, validated chemical neutralization protocols are not widely published in scientific literature.[2] Therefore, the most conservative and documented approach for laboratory-scale disposal is controlled thermal decomposition.
Data Presentation
The following table summarizes the quantitative data available for the thermal decomposition of tetrazene.
| Parameter | Value / Condition | Source(s) |
| Disposal Method | Controlled Thermal Decomposition in Aqueous Solution | [1][7] |
| Temperature | 90 - 100°C (Boiling Water) | [1][7] |
| Duration | Several hours at 100°C; up to 6 days at 90°C | [7] |
| Primary Solid Residue | 5-aminotetrazole | [7][8] |
| Gaseous Byproducts | Nitrogen oxides, Carbon monoxide, Carbon dioxide | [2] |
| Scale | Recommended for small quantities (< 100 mg) per batch | |
| Safety Precaution | Perform in a certified chemical fume hood with blast shield | [4] |
Experimental Protocols
WARNING: These procedures are intended for trained laboratory personnel and must be performed only after a thorough risk assessment and with the approval of your institution's EHS department. Never work alone when handling explosive materials.[3]
Protocol 1: Disposal of Small Quantities of Solid Tetrazene Waste via Thermal Decomposition
Objective: To safely decompose small quantities (less than 100 mg) of solid tetrazene waste into non-explosive byproducts.
Materials:
-
Solid tetrazene waste (< 100 mg)
-
Deionized water
-
Round-bottom flask (sized appropriately to be no more than 1/3 full)
-
Heating mantle with stirrer control
-
Condenser
-
Stir bar
-
Blast shield
-
Appropriate PPE (face shield, safety glasses, flame-retardant lab coat, heavy-duty gloves)
Procedure:
-
Setup: Assemble the reflux apparatus (round-bottom flask, condenser, and heating mantle) inside a certified chemical fume hood. Place a blast shield in front of the apparatus.[4] Ensure the setup is secure and stable.
-
Transfer of Waste: Carefully transfer the tetrazene waste to the round-bottom flask using non-sparking tools. If the waste is dry, it must be wetted with a small amount of water before transfer to reduce sensitivity.
-
Solubilization: Add a sufficient volume of deionized water to the flask to fully immerse the waste and create a dilute slurry. The total volume should not exceed one-third of the flask's capacity. Add a magnetic stir bar.
-
Initiate Stirring: Begin stirring the mixture at a moderate speed to ensure even heat distribution.
-
Heating: Turn on the heating mantle and slowly heat the aqueous suspension to boiling (100°C). Do not heat rapidly.
-
Reflux: Maintain the solution at a gentle reflux for a minimum of 24 hours. This duration helps ensure the complete decomposition of the tetrazene. The process is known to be slow at slightly lower temperatures (e.g., 90°C).[7]
-
Cooling: After the reflux period, turn off the heating mantle and allow the solution to cool to room temperature with continued stirring.
-
Final Waste Disposal: Once cooled, the resulting aqueous solution containing decomposition products (such as 5-aminotetrazole) is no longer explosive. This solution should be collected as hazardous chemical waste. Label the container clearly with its contents (e.g., "Aqueous waste from tetrazene decomposition, contains 5-aminotetrazole") and dispose of it through your institution's EHS program.
Protocol 2: Decontamination of Equipment and Surfaces
Objective: To safely decontaminate laboratory equipment and surfaces that have come into contact with tetrazene.
Materials:
-
Hot water
-
Laboratory detergent
-
Wipes or cloths
-
Waste container for contaminated materials
Procedure:
-
Gross Decontamination: For any visible solid tetrazene residue, carefully wet the area with cold water to form a slurry. Use a wetted wipe to absorb the slurry. Place the contaminated wipe into a designated hazardous waste container. Do not scrape or apply friction to dry tetrazene.[3]
-
Washing: Wash all contaminated glassware and equipment thoroughly with hot water and a laboratory detergent. Tetrazene decomposes in boiling water, and this procedure will help break down any trace amounts.[1]
-
Surface Cleaning: For work surfaces, liberally apply a hot water and detergent solution. Allow it to sit for several minutes before wiping clean. Repeat the process to ensure thorough decontamination.
-
Rinsing: Rinse all equipment and surfaces with deionized water.
-
Waste Management: Collect all used wipes and cleaning materials in a sealed bag or container. Label it as "Tetrazene-contaminated waste" and dispose of it through your institution's EHS program.
Visualizations
The following diagrams illustrate the logical and experimental workflows for the safe disposal of tetrazene waste.
References
Application Notes and Protocols for the Detection of Tetrazene Residues in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the detection of tetrazene residues in environmental samples, including soil and water. Detailed protocols for established and emerging methods are presented to guide researchers in selecting and implementing the most suitable approach for their specific needs.
Introduction
Tetrazene (1-(5-tetrazolyl)-4-guanyltetrazene hydrate) is a primary explosive used as a sensitizer (B1316253) in primer compositions. Its presence in environmental samples, such as soil and water, can indicate contamination from manufacturing facilities, military training ranges, or improper disposal. Due to its potential environmental impact and use in illicit activities, sensitive and reliable analytical methods are crucial for its detection and quantification.
This document outlines several analytical techniques, from the well-established High-Performance Liquid Chromatography (HPLC) with UV detection to more advanced methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Raman Spectroscopy, and Ion Mobility Spectrometry (IMS). Additionally, it touches upon the potential of emerging technologies such as immunoassays and electrochemical sensors.
Analytical Techniques Overview
A variety of analytical techniques can be employed for the detection of tetrazene residues. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
Chromatographic Methods:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely used method for the quantification of tetrazene in environmental samples. It offers good sensitivity and reproducibility.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides higher sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level detection and confirmation.[1][2][3] It is particularly useful for complex matrices where interferences may be present.
Spectroscopic Methods:
-
Raman Spectroscopy: This non-destructive technique provides a molecular fingerprint of the analyte, allowing for specific identification.[4][5]
-
Surface-Enhanced Raman Spectroscopy (SERS): SERS significantly enhances the Raman signal, enabling the detection of trace amounts of explosives.[6][7][8][9][10]
-
Ion Mobility Spectrometry (IMS): IMS is a rapid and sensitive technique for the detection of explosives in vapor or particulate form and can be used for field screening.[11][12]
Other Promising Techniques:
-
Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays offer the potential for rapid, high-throughput screening of a large number of samples with high specificity.[13][14][15][16][17]
-
Electrochemical Sensors: These sensors can provide rapid, portable, and low-cost detection of tetrazene in the field.[18][19][20][21]
Quantitative Data Summary
The following table summarizes the performance of various analytical techniques for the detection of tetrazene and other related compounds.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HPLC-UV | Water | - | ~7 µg/L | 103 | [22] |
| Soil | - | ~1 mg/kg | - | ||
| LC-MS/MS | Beverages | - | 0.10 µg/mL | 10-101 | |
| Raman Spectroscopy | General | Analyte dependent | Analyte dependent | - | [4][5] |
| SERS | Gas Phase (VX, HD) | 0.008 - 0.054 µg/L | - | - | [10] |
| IMS | Aqueous | 1 part per trillion | - | - | [12] |
| Immunoassay (ELISA) | General | Analyte dependent | Analyte dependent | - | [13][14][15][16][17] |
| Electrochemical Sensor | Water (Tetracycline) | 2.06 µM | - | - | [18][19] |
Experimental Protocols
Protocol 1: Analysis of Tetrazene in Soil and Water by HPLC-UV (Based on EPA Method 8331)
This protocol describes the determination of tetrazene in soil and water samples using ion-pairing reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[23]
1. Sample Preparation
-
Water Samples:
-
Collect water samples in glass containers and store at ≤4 °C until analysis.[23]
-
Allow samples to warm to room temperature.
-
Filter the sample through a 0.45 µm filter prior to analysis.
-
-
Soil Samples:
-
Weigh 2 g of soil into a glass vial.
-
Add 10 mL of extraction solution (methanol/water, 55:45 v/v, containing 0.01 M 1-decanesulfonic acid sodium salt).
-
Vortex for 1 minute, then shake on a platform shaker for 5 hours.[24]
-
Allow the soil to settle.
-
Filter the supernatant through a 0.45 µm filter.
-
2. HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 2/3 (v/v) methanol-water modified with 0.01 M 1-decanesulfonic acid sodium salt, with the pH adjusted to 3 with glacial acetic acid.[22]
-
Flow Rate: 1.5 mL/min.[23]
-
Injection Volume: 100 µL.[23]
-
UV Detector Wavelength: 280 nm.[22]
-
Retention Time: Approximately 2.8 minutes.[22]
3. Calibration
-
Prepare a stock standard solution of tetrazene in methanol (B129727) (e.g., 100 mg/L). Note: Dry tetrazene is explosive and must be handled with extreme caution.[23]
-
Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Inject the standards to generate a calibration curve.
4. Data Analysis
-
Identify the tetrazene peak in the sample chromatogram based on its retention time.
-
Quantify the concentration of tetrazene using the calibration curve.
Protocol 2: Analysis of Tetrazene by LC-MS/MS
This protocol provides a general framework for the sensitive and selective analysis of tetrazene using LC-MS/MS. Specific parameters may require optimization based on the instrument used.
1. Sample Preparation
-
Follow the same sample preparation procedures as for HPLC-UV analysis (Protocol 1, Step 1).
2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
A gradient elution is typically used.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for tetrazene need to be determined by infusing a standard solution.
3. Calibration
-
Prepare calibration standards as described for HPLC-UV, but at lower concentrations appropriate for the sensitivity of the LC-MS/MS system.
4. Data Analysis
-
Identify and quantify tetrazene based on the specific MRM transitions and retention time.
Protocol 3: General Protocol for SERS Detection
This protocol outlines a general approach for the detection of tetrazene using Surface-Enhanced Raman Spectroscopy.
1. SERS Substrate Preparation
-
Prepare or acquire a SERS-active substrate (e.g., silver or gold nanoparticles colloid, or a nanostructured surface).
2. Sample Application
-
For water samples, mix a small volume of the filtered sample with the SERS substrate.
-
For soil extracts, evaporate the solvent from a small aliquot of the extract and reconstitute in a solvent compatible with the SERS substrate, then mix.
3. Raman Analysis
-
Instrumentation: A Raman spectrometer equipped with a laser (e.g., 785 nm).
-
Deposit a small drop of the sample-SERS mixture onto a clean microscope slide and allow it to dry.
-
Acquire the Raman spectrum of the sample.
4. Data Analysis
-
Compare the obtained spectrum with a reference spectrum of tetrazene to confirm its presence. Characteristic peaks for tetrazene can be found in the literature.[4]
Concluding Remarks
The selection of an appropriate analytical method for tetrazene detection is critical and depends on the specific requirements of the investigation. HPLC-UV provides a reliable and accessible method for routine monitoring. For higher sensitivity and confirmatory analysis, LC-MS/MS is the preferred technique. Spectroscopic methods like SERS and IMS offer rapid and, in some cases, field-portable detection capabilities. While immunoassays and electrochemical sensors are promising for rapid screening, further development is needed for commercially available, tetrazene-specific assays. The protocols provided herein serve as a starting point for researchers to develop and validate methods for the detection of tetrazene residues in environmental samples.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Liquid chromatography-tandem mass spectrometry for the analysis of pharmaceutical residues in environmental samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tetrazene–Characterization of Its Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessgovernment.org [openaccessgovernment.org]
- 6. bwtek.com [bwtek.com]
- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 8. researchgate.net [researchgate.net]
- 9. Recent Development in the Field of SERSbased Explosive Trace Detection [xbzrb.aeu.edu.cn]
- 10. Surface-enhanced Raman spectroscopy (SERS) for detection of VX and HD in the gas phase using a hand-held Raman spectrometer - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Application of Ion Mobility Spectrometry and the Derived Collision Cross Section in the Analysis of Environmental Organic Micropollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trace explosive detection in aqueous samples by solid-phase extraction ion mobility spectrometry (SPE-IMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of ELISA and colloidal gold immunoassay for tetrodotoxin detetcion based on monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development of an ELISA and Immunochromatographic Strip for Highly Sensitive Detection of Microcystin-LR [mdpi.com]
- 16. origene.com [origene.com]
- 17. Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Preparation of Electrochemical Sensors Based on Graphene/Ionic Liquids and the Quantitative Detection and Toxicity Evaluation of Tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. epa.gov [epa.gov]
- 24. apps.dtic.mil [apps.dtic.mil]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetrazene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of tetrazene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in tetrazene synthesis?
A1: Low yields in tetrazene synthesis are a frequent challenge and can be attributed to several factors. Traditional Pinner-like syntheses often result in yields between 10–25%.[1] Key contributors to low yields include:
-
Incomplete Reactions: A significant portion of the starting material, such as the initial nitrile, may not react completely.[1]
-
Byproduct Formation: The synthesis process can lead to the formation of various unwanted byproducts that consume starting materials and reduce the yield of the desired tetrazene.[1]
-
Difficult Purification: Certain tetrazine derivatives, particularly those with pyrimidyl and pyridyl substitutions, can be challenging to purify, leading to product loss during the workup and chromatography steps.[1][2]
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time significantly influences the yield. Uncatalyzed reactions for producing asymmetric tetrazines are known to have low yields.[1]
Q2: What are the typical unwanted byproducts in tetrazene synthesis?
A2: The formation of byproducts is a primary cause of reduced yield and purity. Common byproducts include:
-
1,2-Dihydrotetrazines: These are the immediate precursors to tetrazines and can remain if the oxidation step is not fully completed.[1]
-
4-Amino-1,2,4-triazoles: These isomers can form under specific conditions and are often difficult to differentiate from dihydrotetrazine intermediates.[1]
-
Symmetrical Tetrazines: When the goal is to synthesize an unsymmetrical tetrazine from two different nitrile precursors, the formation of two corresponding symmetrical tetrazines is a major competing reaction.[1]
-
Monosubstituted Byproducts: In reactions designed to produce disubstituted tetrazines, monosubstituted versions can also be formed as side products.[1]
-
Degradation Products: Functional groups, especially amines, can be sensitive to oxidation, leading to side reactions and degradation of the final product. This is particularly common when using strong oxidants like sodium nitrite (B80452) (NaNO₂).[1]
Q3: How can I minimize the formation of symmetrical byproducts when synthesizing an unsymmetrical tetrazine?
A3: The co-formation of two symmetrical tetrazines is a significant hurdle in the solution-phase synthesis of unsymmetrical tetrazines.[1] Strategies to mitigate this issue include:
-
Stoichiometry Control: Carefully adjusting the ratio of the two nitrile precursors, for instance, using a 5:1 ratio, can favor the formation of the desired asymmetric product. However, the separation of the products can still be challenging.[1]
-
Lewis Acid Catalysis: The use of Lewis acid catalysts such as Ni(OTf)₂ or Zn(OTf)₂ can notably improve the yield and selectivity for the asymmetric product compared to uncatalyzed reactions.[1][3]
-
Solid-Phase Synthesis: This is a highly effective method for eliminating the formation of symmetrical byproducts.[1][4] By anchoring one of the nitrile precursors to a solid support, the formation of symmetrical adducts is prevented.[4][5]
Q4: What are the recommended purification techniques for tetrazene compounds?
A4: The choice of purification method depends on the properties of the specific tetrazene derivative and the impurities present. Common techniques include:
-
Size Exclusion Chromatography (SEC): This gentle, non-denaturing method is ideal for removing small molecule impurities, such as unreacted tetrazine linkers, from larger biomolecules.[6]
-
Affinity Chromatography (AC): This highly selective method is useful for purifying antibodies or tagged recombinant proteins.[6][7]
-
Reverse-Phase Chromatography (RPC): A high-resolution technique suitable for the purification of smaller, more robust biomolecules like peptides and oligonucleotides.[6]
-
Dialysis and Tangential Flow Filtration (TFF): TFF is particularly recommended for large-scale purification, offering a rapid and efficient method for concentrating, desalting, and buffer exchanging large volumes of protein solutions.[6][7]
-
Recrystallization: This technique can be employed to purify the final tetrazene product, especially for explosive-grade tetrazene, as impurities can affect its stability and performance.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Reaction: The reaction may not have gone to completion. | Optimize Reaction Conditions: Increase the molar excess of reagents like hydrazine (B178648), or extend the reaction time.[1][9] Consider increasing the reaction temperature.[9] For specific syntheses, using a sealed tube might be beneficial.[9] |
| Degradation of Reactants: Tetrazines can be unstable, especially in certain solvents or pH conditions.[10] | Use Fresh Reagents: Prepare tetrazine solutions fresh before use.[10] Ensure the purity of starting materials. | |
| Presence of Unreacted Starting Material | Insufficient Reagents or Catalyst: The amount of a key reactant or catalyst may be too low to drive the reaction to completion. | Adjust Stoichiometry: Increase the excess of reagents like hydrazine.[9] Ensure the correct loading of the catalyst. |
| Suboptimal Reaction Conditions: The temperature or reaction time may be insufficient. | Increase Temperature and/or Time: Consider using a higher boiling point solvent like 1-propanol (B7761284) or butanol to increase the reflux temperature.[9] Extend the reaction time and monitor progress by TLC.[9] | |
| Formation of Symmetrical Byproducts (in unsymmetrical synthesis) | Solution-Phase Synthesis Challenges: The random reaction of two different nitriles in solution naturally leads to a mixture of products. | Utilize Solid-Phase Synthesis: This method effectively prevents the formation of symmetrical byproducts.[4][5] |
| Lack of Selectivity: Uncatalyzed reactions often lack the selectivity needed for high yields of the unsymmetrical product. | Employ Lewis Acid Catalysts: Catalysts like Zn(OTf)₂ or Ni(OTf)₂ can significantly enhance the selectivity for the desired unsymmetrical tetrazine.[1][3] | |
| Product Degradation During Oxidation | Harsh Oxidation Conditions: Strong oxidizing agents can damage sensitive functional groups on the tetrazine molecule. | Use Milder Oxidants: If sodium nitrite in acid is causing degradation, consider alternative oxidizing agents.[1] In some cases, oxidation by air during reflux can be effective.[9] |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities: Byproducts may have similar chromatographic behavior to the desired product. | Optimize Chromatographic Method: Experiment with different solvent systems or chromatography media. For instance, Hydrophobic Interaction Chromatography (HIC) can be effective in separating labeled from unlabeled proteins.[7] |
| Product Precipitation or Non-specific Binding: The product may precipitate out of solution or bind irreversibly to the chromatography resin. | Optimize Buffer Conditions: Screen different pH values, ionic strengths, and excipients to improve solubility.[7] Modify Chromatography Parameters: Adjust the mobile phase composition or consider a different type of chromatography resin.[7] |
Quantitative Data Summary
The yield of tetrazene synthesis can vary significantly depending on the chosen method. The following table summarizes reported yields for different synthetic approaches.
| Synthesis Method | Substituents | Typical Yield | Purity | Reference(s) |
| Traditional Pinner-like Synthesis | Aromatic/Alkyl | 10 - 25% | Variable, often requires extensive purification | [1][4] |
| Metal-Catalyzed (Zn(OTf)₂, Ni(OTf)₂) | Alkyl, Unsymmetrical | Moderate to Good (up to 95% for specific cases) | Good | [3][11] |
| Thiol-Catalyzed | Unsymmetrical Alkyl and Aryl | 34 - 75% | High | [3][4] |
| Solid-Phase Synthesis | Mono- and Disubstituted Unsymmetrical | 70 - 94% | Excellent | [4][5] |
Experimental Protocols
Protocol 1: General Synthesis of 3,6-Disubstituted-1,2,4,5-tetrazines
This protocol is a general method for the synthesis of 1,2,4,5-tetrazines, which often requires optimization depending on the specific nitrile precursors.
Materials:
-
Nitrile precursor(s)
-
Anhydrous hydrazine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2% aqueous solution
-
Nitrogen gas (N₂)
-
Appropriate solvents for reaction and purification
Methodology:
-
In a reaction vessel under a nitrogen atmosphere, combine the nitrile precursor(s) and any co-reagents or catalysts.
-
Slowly add anhydrous hydrazine to the mixture with stirring. Caution: This step may produce ammonia (B1221849) gas and should be performed in a well-ventilated fume hood.[2]
-
Stir the reaction at room temperature or with heating for a duration ranging from 30 minutes to 2 hours.[2]
-
Upon completion of the reaction (monitored by TLC or LCMS), the crude mixture containing the dihydrotetrazine intermediate is carefully subjected to oxidation.
-
Oxidize the dihydrotetrazine by adding sodium nitrite in an aqueous solution, followed by the addition of 2% aqueous HCl.[2]
-
The crude tetrazine mixture is then purified, typically by chromatography, to yield the final product.[2]
Protocol 2: Solid-Phase Synthesis of Unsymmetrical s-Tetrazines
This method is highly effective for producing unsymmetrical tetrazines with high purity and yield.
Materials:
-
Resin with a suitable linker (e.g., Rink amide linker on ChemMatrix resin)
-
Nitrile to be attached to the resin
-
Second nitrile (aliphatic or aromatic)
-
Hydrazine hydrate
-
3-mercaptopropionic acid
-
Dichloromethane (DCM) for resin swelling
-
1,4-dioxane
-
Cleavage cocktail (e.g., trifluoroacetic acid in DCM)
Methodology:
-
Swell the resin in DCM. Ensure all traces of DCM are removed before proceeding to prevent the formation of monosubstituted tetrazine byproducts.[5]
-
Attach the first nitrile to the solid support according to standard solid-phase synthesis protocols.
-
In a reaction vessel, combine the nitrile-functionalized resin, hydrazine hydrate, degassed 3-mercaptopropionic acid, and the second nitrile (either neat or dissolved in 1,4-dioxane).[4]
-
Allow the reaction to proceed under optimized conditions. The resin beads will typically change color, indicating the formation of the tetrazine.[4]
-
After the reaction is complete, wash the resin thoroughly to remove excess reagents.
-
Cleave the tetrazine from the solid support using an appropriate cleavage cocktail. The conditions for cleavage, such as the concentration of TFA and the reaction time, should be optimized to avoid degradation of the acid-sensitive tetrazine product.[4]
-
Isolate the crude product by filtration and concentration.
-
Purify the final product using a single purification step, such as column chromatography.[4]
Visualizations
Caption: A generalized workflow for the synthesis of tetrazene.
Caption: A logical guide for troubleshooting low yields in tetrazene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solid-Phase Synthesis of s-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. solechem.eu [solechem.eu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating "Dead Pressing" in Tetrazene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrazene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the phenomenon of "dead pressing," a pressure-induced desensitization that can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is "dead pressing" in the context of tetrazene?
A1: "Dead pressing" is a phenomenon where an explosive, such as tetrazene, becomes desensitized and less prone to initiation after being subjected to excessive pressure.[1] This can occur during the pressing of charges for use in primers or other applications. The increased density from high pressure can reduce or eliminate voids between crystals, which are believed to act as "hot spots" necessary for initiating a detonation.[1]
Q2: What are the primary causes of dead pressing in our experiments?
A2: The primary cause of dead pressing is the application of excessive consolidation pressure during the preparation of tetrazene charges. High load density can make the material more resistant to internal friction, thus reducing its sensitivity.[2] However, if the pressure is so high that it crushes individual crystals, it could paradoxically make the explosive more sensitive, though this is a complex and less predictable outcome.[2]
Q3: Can the crystal structure of tetrazene influence its susceptibility to dead pressing?
A3: Yes, the crystal structure and morphology of tetrazene can influence its sensitivity. Tetrazene is known to exist in different crystalline forms, or polymorphs (such as Form A and Form C).[2][3] The shape, size, and surface characteristics of the crystals can affect how they pack together and respond to pressure. For instance, a rougher surface and increased porosity might create more "hot spots," potentially making the material more sensitive to impact but also possibly more susceptible to changes under pressure.[3] While research has shown that the differences in sensitivity between known tetrazene polymorphs might be industrially insignificant, controlling crystallization to achieve uniform and desirable crystal habits is a key aspect of manufacturing energetic materials with consistent properties.[3][4]
Q4: How can we mitigate the risk of dead pressing during our experimental setup?
A4: Mitigating dead pressing primarily involves careful control over the pressing process. Key strategies include:
-
Optimizing Pressing Pressure: Avoid exceeding the optimal pressing density for your specific application. While precise universal values for tetrazene are not publicly available and are often determined empirically for each formulation, the goal is to achieve a consolidated charge that is dense enough for reliable performance without crushing the crystals and eliminating crucial voids.
-
Controlling Crystal Morphology: The synthesis and recrystallization processes should be controlled to produce crystals with a consistent size and shape. This can lead to more predictable packing and pressing behavior.[5]
-
Use of Binders: Incorporating binders into the explosive formulation can help to control the density and mechanical properties of the pressed charge, potentially reducing the likelihood of dead pressing. The type and concentration of the binder are critical parameters.[6][7][8]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the dead pressing of tetrazene.
Problem: Reduced or Inconsistent Initiation Sensitivity
If you observe a decrease in the sensitivity of your tetrazene charges, consider the following potential causes and solutions.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Excessive Pressing Pressure | 1. Review the pressing parameters used in your standard operating procedure (SOP).2. Compare the density of the problematic batch with that of a known good batch.3. Conduct a systematic study by pressing charges at incrementally lower pressures and testing their sensitivity. | - Establish an optimal pressing pressure range for your specific tetrazene formulation and equipment.- Implement strict process controls to ensure consistency in applied pressure. |
| Inconsistent Crystal Morphology | 1. Visually inspect the tetrazene crystals under a microscope to assess their size, shape, and uniformity.2. Compare the morphology of the current batch with previous batches that performed as expected. | - If significant variations are observed, consider recrystallizing the tetrazene to obtain a more uniform crystal habit.- Review and optimize the synthesis or recrystallization protocol to ensure consistent crystal quality. |
| Binder Incompatibility or Incorrect Concentration | 1. Verify the type and concentration of the binder used in the formulation.2. Research the compatibility of the binder with tetrazene and other components of the mixture.3. Prepare small test batches with varying binder concentrations to assess the impact on sensitivity. | - Select a binder that is known to be compatible with primary explosives and has good coating properties.- Optimize the binder concentration to achieve the desired mechanical properties without overly desensitizing the tetrazene. |
Experimental Protocols
Recrystallization of Tetrazene to Potentially Restore Sensitivity
Should you suspect that your tetrazene has been dead-pressed or has an undesirable crystal morphology, recrystallization can be a viable method to potentially restore its sensitivity by producing fresh, uniform crystals.
Disclaimer: This is a general guideline and must be adapted and performed with extreme caution by qualified personnel in a controlled laboratory environment.
Materials:
-
Dead-pressed or morphologically inconsistent tetrazene
-
High-purity solvent (e.g., acetic acid, followed by precipitation with a non-solvent like water or ether)[3]
-
Heating and stirring apparatus
-
Filtration equipment
-
Drying oven (vacuum, low temperature)
Procedure:
-
Dissolution: In a fume hood, dissolve the tetrazene in a minimal amount of a suitable warm solvent (e.g., dilute acetic acid). The temperature should be kept low to avoid decomposition.[5]
-
Precipitation: Slowly add a non-solvent (e.g., cold deionized water) to the solution while stirring gently to induce precipitation of the tetrazene. The rate of addition and the temperature can influence the resulting crystal size and shape.
-
Filtration: Once precipitation is complete, collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold non-solvent to remove any residual solvent.
-
Drying: Dry the recrystallized tetrazene at a low temperature (e.g., 50°C) under vacuum until a constant weight is achieved.[5]
-
Characterization: Before use, characterize the recrystallized tetrazene for its morphology (microscopy) and sensitivity (impact and friction tests) to ensure it meets the required specifications.
Quantitative Data on Tetrazene Sensitivity
The following table summarizes representative impact and friction sensitivity data for different forms of tetrazene. This data can serve as a baseline for comparison when troubleshooting sensitivity issues.
| Material | Impact Sensitivity (E50, J) | Friction Sensitivity (F50, N) | Reference |
| Tetrazene Form C | 1.34 | 5.14 | [3] |
| Tetrazene Form A | 1.13 | 4.88 | [3] |
| Mercury Fulminate | 0.62 | 5.29 | [3] |
| PETN (Pentaerythritol tetranitrate) | 3.93 | 75.1 | [3] |
E50 and F50 represent the energy and force, respectively, at which there is a 50% probability of initiation.
Visualizations
Logical Workflow for Troubleshooting Reduced Sensitivity
This diagram outlines the decision-making process for troubleshooting reduced sensitivity in tetrazene charges.
Caption: Troubleshooting workflow for reduced tetrazene sensitivity.
Conceptual Pathway of Dead Pressing
This diagram illustrates the theoretical mechanism of dead pressing in tetrazene.
Caption: Conceptual mechanism of tetrazene dead pressing.
References
- 1. Explosive - Wikipedia [en.wikipedia.org]
- 2. Tetrazene–Characterization of Its Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0438896A2 - Shock-resistant, low density emulsion explosive - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
- 7. econstor.eu [econstor.eu]
- 8. researchgate.net [researchgate.net]
enhancing the long-term storage stability of tetrazene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrazene. This resource provides essential information and troubleshooting guidance to enhance the long-term storage stability of tetrazene and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is tetrazene and why is its long-term stability a concern?
A1: Tetrazene, specifically 1-(5-tetrazolyl)-4-guanyltetrazene hydrate, is a primary explosive used as a sensitizer (B1316253) in priming compositions for various applications.[1][2] Its high sensitivity to impact and friction makes it effective, but it is also prone to thermal and hydrolytic degradation.[3][4] Ensuring its long-term stability is critical because degradation can lead to a loss of sensitivity, rendering primer compositions unreliable or inert, which was observed in an ignition failure of aged detonators where the tetrazene component was no longer present.[5]
Q2: What are the primary factors that cause tetrazene degradation?
A2: The main factors contributing to tetrazene degradation are:
-
Temperature: Tetrazene's decomposition is notably rapid at elevated temperatures, such as 90°C.[1][5] The thermal decomposition process is autocatalytic, meaning it can accelerate over time, even at lower temperatures.[1]
-
Moisture: The compound is susceptible to hydrolytic decomposition and will break down in boiling water.[1][3] The presence of water can also facilitate the transformation between its crystalline forms, which may affect stability.[6]
-
Incompatible Materials: Contact with oxidizers, other explosives, and metal salts can lead to hazardous reactions and decomposition.[7]
-
Light: The tetrazine moiety, in general, is sensitive to light, which can contribute to degradation.[8] Storage in the dark is recommended.[9]
Q3: What are the known degradation pathways and products of tetrazene?
A3: Under thermal stress (e.g., at 90°C), tetrazene substantially decomposes to form 5-aminotetrazole (B145819) as a major solid product.[5] The overall thermal decomposition pathway involves the elimination of nitrogen (N2) from the tetrazine ring, followed by the cleavage of the remaining N-N bond.[10][11] Another decomposition route involves the dissociation of the substituent group.[10][11] Gaseous byproducts like nitrogen oxides, carbon monoxide, and carbon dioxide can also be formed.[7]
Q4: What are the ideal long-term storage conditions for tetrazene?
A4: To maximize shelf life, tetrazene should be stored in a cool, dry, and dark environment, away from incompatible materials. The recommended storage temperature should not exceed 60°C (140°F). For analytical standards, storage in a freezer at -10°C is advised.[9] The material should be kept in a tightly sealed container to protect it from moisture.[8]
Q5: Are there more stable alternatives to tetrazene?
A5: Yes, a compound known as MTX-1 has been developed as a more stable replacement for tetrazene.[3][4] MTX-1 demonstrates significantly improved thermal and hydrolytic stability.[3][4] For example, in a side-by-side study at 90°C over 167 hours, tetrazene lost 36% of its weight, while MTX-1 lost only 4%.[3] Furthermore, MTX-1 remains stable even after 120 days of exposure to water.[4]
Troubleshooting Guides
Problem: My primer composition containing tetrazene failed to initiate.
-
Possible Cause: The tetrazene may have degraded during storage. An ignition failure in aged detonators was previously attributed to the thermal degradation of tetrazene.[5]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the material and the primer composition have been stored according to the recommended conditions (cool, dry, dark).
-
Assess Material Age: If the material has been stored for an extended period, especially under suboptimal conditions, degradation is likely.
-
Analytical Confirmation: Perform a quantitative analysis using a method like RP-HPLC to determine the actual concentration of tetrazene in your sample. A significant decrease from the expected concentration indicates degradation. (See Protocol 2).
-
Consider Alternatives: If stability remains an issue, evaluate the use of a more stable sensitizer like MTX-1.[3]
-
Problem: The color of my stored tetrazene has changed from its typical pale yellow.
-
Possible Cause: A color change can be an indicator of chemical decomposition. The formation of degradation products can alter the material's appearance.
-
Troubleshooting Steps:
-
Cease Use: Do not use the material in any experiment, as its properties and sensitivity may have changed unpredictably.
-
Document Changes: Record the nature of the color change and review the storage history (temperature, humidity exposure, duration).
-
Analyze Purity: Use analytical techniques such as HPLC or spectroscopy to identify the presence of impurities and degradation products like 5-aminotetrazole.[5]
-
Proper Disposal: Dispose of the degraded material in accordance with all relevant local, state, and federal safety regulations for hazardous wastes.[7]
-
Problem: I am observing inconsistent results in my experiments involving tetrazene solutions.
-
Possible Cause: Tetrazene is unstable in aqueous solutions at room temperature, with concentrations decreasing by 96-100% over 24 hours.[12] It is also unstable in some organic solvents, though degradation may be slower.[13]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions immediately before use.
-
Use Chilled Solvents: Chilling solutions significantly slows degradation. For aqueous samples, chilling can reduce degradation to just 3% over 24 hours.[13]
-
Select Appropriate Solvents: For stock solutions, use anhydrous organic solvents like methanol (B129727) or DMSO and store them at low temperatures (-10°C or below).[8][9]
-
Aliquot Stock Solutions: To prevent contamination and degradation from repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.[8]
-
Data Presentation
Table 1: Recommended Storage Conditions for Tetrazene
| Parameter | Condition | Rationale | Source |
| Temperature | Do not store above 60°C (140°F) | To prevent accelerated thermal decomposition. | |
| Analytical standards at -10°C | To ensure the stability of reference materials. | [9] | |
| Environment | Cool, dry, well-ventilated area | To minimize thermal and hydrolytic degradation. | |
| Light Exposure | Store in the dark | The tetrazine moiety is light-sensitive. | [8][9] |
| Container | Tightly sealed container | To protect from atmospheric moisture. | [8] |
| Compatibility | Store away from oxidizers, other explosives, metal salts | To prevent hazardous reactions. |
Table 2: Impact of Temperature on Tetrazene Stability in Solution
| Solution Type | Storage Temperature | Concentration Decrease (over 24 hours) | Source |
| Aqueous | Room Temperature | 96 - 100% | [12][13] |
| Aqueous | Chilled (e.g., 4°C) | ~3% | [13] |
| Aqueous | Heated (50°C) | 100% (within 2 hours) | [12] |
| Methanol | Room Temperature | ~27% | [13] |
| Methanol | Chilled (e.g., 4°C) | ~1% | [13] |
Table 3: Comparative Thermal Stability of Tetrazene vs. MTX-1
| Compound | Test Condition | Weight Loss | Source |
| Tetrazene | 90°C for 167 hours | 36% | [3] |
| MTX-1 | 90°C for 167 hours | 4% | [3] |
Experimental Protocols
Protocol 1: Accelerated Aging Study of Tetrazene
This protocol is based on the principles of isothermal heating to simulate long-term aging in a shortened timeframe.[14]
Objective: To assess the thermal stability of a tetrazene sample by quantifying its degradation after exposure to elevated temperatures.
Materials:
-
Tetrazene sample
-
Laboratory oven with precise temperature control (±1°C)
-
Hermetically sealable vials or containers
-
Analytical balance
-
HPLC system for quantification (See Protocol 2)
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the tetrazene sample into several vials. Seal the vials to prevent exposure to atmospheric moisture.
-
Control Sample: Designate at least one vial as the control (t=0) and store it at -10°C.
-
Isothermal Heating: Place the remaining vials in a pre-heated laboratory oven. A temperature of 90°C is often used as it induces decomposition over approximately one week.[5] Caution: Tetrazene is an explosive. Conduct this experiment in a facility designed to handle such materials, using appropriate safety measures like blast shields.
-
Time Points: Remove one vial from the oven at predetermined time intervals (e.g., 24, 48, 96, 168 hours).
-
Sample Analysis: Allow the vial to cool to room temperature. Quantify the remaining tetrazene concentration in the heated samples and the control sample using the RP-HPLC method described in Protocol 2.
-
Data Analysis: Plot the concentration of tetrazene (%) versus time (hours) to determine the degradation rate at the tested temperature. The primary degradation product, 5-aminotetrazole, can also be monitored.[5]
Protocol 2: Quantitative Analysis of Tetrazene by RP-HPLC
This method is adapted from established analytical procedures for determining tetrazene in water and soil.[9][12][15]
Objective: To quantify the concentration of tetrazene in a sample.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
LC-18 analytical column[12]
-
Methanol (HPLC grade)
-
Organic-free reagent water[9]
-
1-Decanesulfonic acid, sodium salt (ion-pairing reagent)[9]
-
Glacial acetic acid[9]
-
Tetrazene Standard Analytical Reference Material (SARM)[13]
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of a methanol-water mixture (e.g., 2/3 v/v).[12] Add 1-decanesulfonic acid, sodium salt to a final concentration of 0.01 M.[12] Adjust the pH to 3 with glacial acetic acid.[12]
-
Standard Solution Preparation:
-
Prepare a stock standard solution (~100 mg/L) by accurately weighing dried tetrazene and dissolving it in methanol.[9] Safety Note: Dry tetrazene is extremely explosive; dry only the minimum amount necessary.[9]
-
Store the stock solution in a freezer at -10°C and replace it weekly.[9]
-
Perform serial dilutions of the stock solution with methanol to create a series of working standards with known concentrations. Keep these solutions chilled.[13]
-
-
Sample Preparation:
-
Dissolve the tetrazene sample (from the aging study or an unknown batch) in the mobile phase or methanol to achieve a concentration within the range of the calibration curve.
-
Filter the sample through a 0.5 µm filter before injection.[9]
-
-
Chromatographic Conditions:
-
Calibration and Quantification:
-
Inject the working standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample.
-
Determine the concentration of tetrazene in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Simplified thermal degradation pathway of tetrazene.
Caption: Experimental workflow for assessing tetrazene stability.
Caption: Troubleshooting flowchart for primer initiation failure.
References
- 1. Tetrazene explosive - Wikipedia [en.wikipedia.org]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. psemc.com [psemc.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Tetrazene–Characterization of Its Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. winchester.com [winchester.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Minsky DTIC [dtic.minsky.ai]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. westpak.com [westpak.com]
- 15. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Controlling Crystal Morphology During Tetrazene Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrazene precipitation. The information aims to help control crystal morphology, a critical factor influencing the properties of the final product.
Troubleshooting Guide
This guide addresses common problems encountered during tetrazene precipitation, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Undesirable Needle-Shaped Crystals | - Sub-optimal pH of the aminoguanidinium bicarbonate (AGB) solution.- Reaction temperature is not ideal. | - Adjust the pH of the AGB solution to a range of 4.5-5.5.[1]- Maintain the reaction temperature between 35-55 °C.[1] |
| Low Yield of Precipitated Tetrazene | - Incorrect molar ratio of reactants.- pH is outside the optimal range.- Reaction temperature is too high, leading to thermal decomposition.- Insufficient reaction time. | - Use a molar ratio of AGB to sodium nitrite (B80452) of 1.0:1.2.[1]- Ensure the pH of the AGB solution is between 4.0 and 6.0.[1]- Avoid reaction temperatures above 60 °C.[1]- Allow for a sufficient reaction time, typically between 1 to 6 hours.[1] |
| Formation of Oily Precipitate Instead of Crystals ("Oiling Out") | - The solid is melting in the hot solvent rather than dissolving.- High concentration of impurities. | - Add a small amount of additional solvent to the heated mixture.[2]- Ensure the purity of the starting materials. |
| No Crystal Formation Upon Cooling | - The solution is not supersaturated; too much solvent was used. | - Reheat the solution to boil off some of the solvent to increase the concentration.[2]- If crystals still do not form, the solvent can be removed by rotary evaporation to recover the solid and re-attempt the crystallization with a different solvent system.[2] |
| Precipitation Occurs Too Rapidly | - The solution is excessively supersaturated. | - Reheat the solution and add a small amount of extra solvent to slow down the cooling and crystallization process. An ideal crystallization shows initial crystal formation within 5 minutes, with continued growth over 20 minutes.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the different crystal forms (polymorphs) of tetrazene, and how do I control which one I get?
A1: Tetrazene is known to exist in at least two polymorphic forms, designated as Form C and Form A.[3][4]
-
Form C is typically the initial product of the precipitation reaction.[3][4] To obtain pure Form C, the reaction should be conducted at a lower temperature, around 40 °C, with a shorter reaction time (e.g., 4 hours).[3][4]
-
Form A is formed through the transition of Form C over time, a process accelerated by higher temperatures and the presence of water.[3][4] To favor the formation of Form A, the reaction mixture can be stirred at an elevated temperature (e.g., 56-58 °C) for an extended period (e.g., over 5-10 hours).[3] A lower pH can inhibit this transition.[3]
Q2: How does pH affect the crystal morphology and yield of tetrazene?
A2: The pH of the reaction mixture is a critical parameter. Tetrazene precipitation is most effective under weakly acidic to neutral conditions.[1] An optimal pH range for the aminoguanidinium bicarbonate (AGB) solution is between 4.0 and 6.0 for maximizing the yield.[1] The pH also influences the transition between polymorphs, with lower pH values inhibiting the conversion of Form C to Form A.[3]
Q3: What is the effect of temperature on tetrazene precipitation?
A3: Temperature significantly impacts the reaction rate, yield, and crystal structure.
-
Reaction Rate: Higher temperatures increase the reaction rate.
-
Yield: Temperatures above 60 °C can lead to a lower yield due to the poor thermal stability of tetrazene.[1] The optimal temperature range for yield is generally between 35-55 °C.[1]
-
Polymorphism: To obtain pure Form C, a lower temperature of 40 °C is recommended.[3][4] Higher temperatures (56-58 °C) promote the transition to Form A.[3]
Q4: What solvents should I use for tetrazene precipitation and recrystallization?
A4: The initial precipitation of tetrazene is typically carried out in an aqueous solution of acetic acid.[1] For washing the final product, water, ethanol, and acetone (B3395972) are commonly used.[3] If recrystallization is necessary to modify the crystal habit, the choice of solvent is crucial. A good recrystallization solvent is one in which tetrazene is soluble at high temperatures but sparingly soluble at low temperatures.
Q5: My tetrazene crystals are very fine and difficult to filter. How can I obtain larger crystals?
A5: The formation of very fine crystals is often a result of rapid precipitation from a highly supersaturated solution. To encourage the growth of larger crystals, you should aim for a slower crystallization rate. This can be achieved by:
-
Slightly increasing the amount of solvent to reduce the level of supersaturation.
-
Allowing the solution to cool more slowly. An insulated container or a controlled cooling bath can be used.
Experimental Protocols
Protocol 1: Synthesis of Tetrazene Form C
This protocol is designed to favor the formation of the initial crystalline product, Form C.
-
Preparation of AGB Solution: In a suitable reaction vessel, dissolve 13.6 g of aminoguanidinium bicarbonate (AGB) in 200 cm³ of deionized water. Heat the mixture to 70 °C while stirring.
-
pH Adjustment: Titrate the AGB solution with a 0.1 N acetic acid solution until the pH reaches a value between 5.2 and 5.7.[3]
-
Cooling: Cool the solution to room temperature and then filter it.
-
Preparation of Sodium Nitrite Solution: Prepare a solution of 8.3 g of sodium nitrite in 200 cm³ of deionized water.
-
Reaction: Add the sodium nitrite solution to the AGB solution. Maintain the reaction temperature at 40 °C with continuous stirring for 4 hours.[3][4]
-
Isolation and Washing: Collect the precipitated tetrazene by filtration. Wash the crystals several times with deionized water.
-
Drying: Dry the product in a vacuum oven at 50 °C for 24 hours.[1]
Protocol 2: Conversion to Tetrazene Form A
This protocol facilitates the transition from Form C to Form A.
-
Initial Synthesis: Follow steps 1-4 from Protocol 1.
-
Reaction at Elevated Temperature: Add the sodium nitrite solution to the AGB solution. Heat the reaction mixture to 56-58 °C and maintain this temperature with stirring for at least 10 hours to ensure the conversion to Form A.[3]
-
Cooling and Isolation: Allow the mixture to cool to room temperature. Collect the precipitated tetrazene (Form A) by filtration.
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Washing: Wash the crystals sequentially with water, ethanol, and finally acetone.[3]
-
Drying: Dry the product at room temperature.
Visualizations
Caption: General workflow for the precipitation of tetrazene.
Caption: Key factors influencing the transition between tetrazene polymorphs.
Caption: A logical workflow for troubleshooting tetrazene crystal morphology.
References
Technical Support Center: Troubleshooting Inconsistent Tetrazene Batches
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of tetrazene, with a focus on troubleshooting inconsistent sensitivity between batches.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of inconsistent sensitivity in homemade tetrazene batches?
Inconsistent sensitivity in tetrazene batches primarily stems from variations in the synthesis process. Key factors that must be tightly controlled include the pH of the reaction solution, the reaction temperature, and the reaction time.[1][2] Even small deviations in these parameters can lead to the formation of different crystal modifications (polymorphs) or impurities, which can significantly alter the sensitivity of the final product.[3][4]
Q2: How does pH affect the synthesis and sensitivity of tetrazene?
The pH of the aminoguanidinium bicarbonate (AGB) solution is a critical factor influencing the yield and properties of tetrazene. The synthesis is most effective under neutral or weakly acidic conditions.[1] An optimal pH range is generally considered to be between 4.0 and 6.0.[1][2] Operating outside this range can lead to lower yields and potentially affect the crystalline structure, thereby impacting sensitivity.
Q3: What is the recommended temperature range for tetrazene synthesis?
The reaction temperature directly influences the reaction rate. A recommended temperature range for the reaction between AGB and sodium nitrite (B80452) is 35-55 °C.[1] It is crucial to avoid temperatures exceeding 60 °C, as this can lead to the thermal degradation of tetrazene, resulting in a lower yield and potentially increased impurities.[1] Some procedures even recommend maintaining the temperature below 10 °C to prevent a potential runaway reaction, though this may vary depending on the specific synthesis method.[1]
Q4: Can the duration of the reaction impact the final product's sensitivity?
Yes, the reaction time is another crucial parameter. The optimal reaction time is influenced by the reaction temperature.[1] Studies have shown that a reaction time of up to 6 hours can lead to a higher yield.[1][2] Inconsistent reaction times between batches can contribute to variability in the final product.
Q5: Are there different forms of tetrazene, and how do they affect sensitivity?
The literature describes at least two crystal modifications or polymorphs of tetrazene.[3][4] The formation of a specific polymorph can be influenced by the reaction conditions.[3] While one study found that the differences in sensitivity to mechanical stimuli between two identified forms were not industrially significant, the presence of different polymorphs or a mixture of them in different ratios between batches could contribute to inconsistent sensitivity.[4]
Troubleshooting Guides
Issue: Inconsistent Impact Sensitivity Between Batches
This guide provides a systematic approach to diagnosing and resolving inconsistencies in the impact sensitivity of synthesized tetrazene.
Step 1: Review and Standardize Synthesis Parameters
The first step in troubleshooting is to ensure that all synthesis parameters are consistent across all batches. Refer to the table below for recommended parameter ranges.
Table 1: Optimized Synthesis Parameters for Tetrazene
| Parameter | Recommended Range | Optimal Value for High Yield |
| Molar Ratio (AGB:NaNO2) | 1.0:1.2 (fixed) | 1.0:1.2 |
| pH of AGB Solution | 4.0 - 6.0 | 5.0 |
| Reaction Temperature | 35 - 55 °C | 35 °C |
| Reaction Time | 1 - 6 hours | 6 hours |
Step 2: Verify Raw Material Quality
Ensure that the aminoguanidinium bicarbonate (AGB), sodium nitrite (NaNO2), and acetic acid are of reagent grade and have not degraded.[1] Use deionized water for all solutions.[2]
Step 3: Control the Reaction Environment
-
Use a double-jacketed glass vessel to maintain precise temperature control.[2]
-
Ensure consistent and adequate stirring throughout the reaction.
-
Standardize the cooling process of the solution.
Step 4: Characterize the Final Product
If inconsistencies persist, it is crucial to characterize the batches to identify any differences. Recommended analytical techniques include:
-
X-ray Powder Diffraction (XRPD): To identify the crystal polymorphs present in each batch.[3]
-
Particle Size Distribution Analysis (PSDA): To determine if variations in particle size are contributing to different sensitivities.[1]
-
Differential Scanning Calorimetry (DSC): To assess thermal stability.[1]
The following diagram illustrates a logical workflow for troubleshooting inconsistent sensitivity.
Caption: Troubleshooting workflow for inconsistent tetrazene sensitivity.
Experimental Protocols
Synthesis of Tetrazene
This protocol is based on a method optimized for high yield.[1][2]
Materials:
-
Aminoguanidinium bicarbonate (AGB)
-
Sodium nitrite (NaNO2)
-
Acetic acid
-
Deionized water
Procedure:
-
In a double-jacketed glass vessel, mix 13.6 g (0.1 mol) of AGB with 200 cm³ of deionized water.
-
Stir the mixture and maintain the temperature at 70 °C until the AGB is dissolved.
-
Cool the solution to the desired reaction temperature (e.g., 35 °C).
-
Titrate acetic acid into the solution until the pH reaches the desired setpoint (e.g., 5.0).
-
In a separate vessel, dissolve 8.3 g (0.12 mol) of NaNO2 in 200 cm³ of deionized water.
-
Add the NaNO2 solution to the AGB solution.
-
Maintain the reaction at the set temperature for the desired duration (e.g., 6 hours) with continuous stirring.
-
After the reaction is complete, filter the precipitate, wash with deionized water, and dry carefully.
The following diagram outlines the general synthesis workflow.
Caption: General workflow for the synthesis of tetrazene.
Impact Sensitivity Testing
The impact sensitivity of tetrazene is often determined using a BAM Fallhammer apparatus according to the Bruceton analysis method.[1][2]
Objective: To determine the height at which there is a 50% probability of causing an explosion upon impact (H₅₀).
Methodology:
-
A small, precisely weighed sample of the tetrazene batch is placed on the anvil of the Fallhammer apparatus.
-
A specified weight is dropped from a known height onto the sample.
-
The outcome (explosion or no explosion) is recorded.
-
The Bruceton method (or "up-and-down" method) is used to determine the subsequent drop height. If an explosion occurs, the next drop height is decreased by a set increment. If no explosion occurs, the next drop height is increased.
-
This is repeated for a statistically significant number of trials (typically 20-30).
-
The H₅₀ value is calculated from the series of test results. Inconsistent H₅₀ values between batches indicate a variation in impact sensitivity.
References
methods for preventing autocatalytic decomposition of tetrazene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrazene. The information provided is intended to help prevent its autocatalytic decomposition and ensure safe handling and storage.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Decomposition of Stored Tetrazene | - Improper Storage Temperature: Storage above recommended temperatures significantly accelerates decomposition. - Exposure to Light: Tetrazene is light-sensitive. - Incompatible Storage Container: Contact with certain metals or other reactive materials can catalyze decomposition. - Presence of Impurities: Acidic or basic impurities from synthesis can promote instability. | - Store in a cool, dry, well-ventilated area, ideally below 25°C. Do not store above 60°C.[1] - Store in a dark or opaque container to protect from light.[1] - Use storage containers made of compatible materials. Avoid contact with metal salts, strong oxidizers, acids, and caustics.[1] - If impurities are suspected, consider purification by recrystallization under controlled temperature conditions. |
| Discoloration or Change in Crystal Appearance | - Decomposition: The formation of degradation products, such as 5-aminotetrazole (B145819), can alter the appearance of the material.[2] - Polymorphic Transformation: Tetrazene can exist in different crystalline forms, and transformation between them can be induced by temperature and humidity.[3] | - Discontinue use of the material and dispose of it according to safety protocols. - Characterize the material using techniques like XRD or spectroscopy to identify the crystalline form and potential degradation products. |
| Pressure Buildup in a Sealed Container | - Gas Evolution from Decomposition: The decomposition of tetrazene produces gaseous products, primarily nitrogen.[2] | - Do not use hermetically sealed containers for long-term storage unless the quantity is very small and the conditions are well-controlled. - If pressure buildup is suspected, handle the container with extreme caution in a blast-shielded environment. - Vent the container remotely if possible and safe to do so. |
| Inconsistent Experimental Results | - Degradation of Tetrazene Stock: The tetrazene used may have partially decomposed, leading to lower effective concentrations. - Autocatalytic Decomposition During Experiment: Experimental conditions (e.g., elevated temperature, presence of incompatible reagents) may be triggering decomposition. | - Use freshly prepared or properly stored tetrazene for all experiments. - Analyze the purity of the tetrazene stock before use. - Review experimental conditions to ensure they are compatible with tetrazene stability. Avoid high temperatures and incompatible chemicals. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of tetrazene decomposition?
A1: Tetrazene undergoes an autocatalytic thermal decomposition.[1][2] This means that the products of the decomposition reaction act as catalysts, accelerating further decomposition. The process is a complex, two-stage exothermic reaction.[1] The initial, more energetic stage follows a bimolecular rate law, suggesting an interaction between the reactant and a reactive intermediate.[1]
Q2: Are there any chemical stabilizers that can be added to prevent tetrazene decomposition?
A2: The available literature does not specify any particular chemical stabilizers that are added to tetrazene to inhibit its autocatalytic decomposition. The primary strategy for maintaining its stability is through strict control of storage and handling conditions, and by using it in formulations with compatible materials. For applications requiring higher thermal stability, the development of more stable derivatives, such as MTX-1, has been the main focus.[4]
Q3: What are the ideal storage conditions for tetrazene?
A3: Tetrazene should be stored in a cool, dry, and well-ventilated place, away from all sources of ignition.[1] The storage temperature should not exceed 60°C (140°F).[1] It should be protected from light and stored separately from acids, Class B & C explosives, strong oxidizers, and caustics.[1] To minimize the risk of explosion from mechanical shock, it is often recommended to keep the material wet during storage.[1]
Q4: How does pH affect the stability of tetrazene?
Q5: Can purification improve the stability of tetrazene?
A5: Yes, purification can improve stability by removing impurities that may catalyze decomposition, such as residual acids or bases from the synthesis process.[9] Recrystallization is a common purification method. To minimize decomposition during purification, it is recommended to perform such procedures at low temperatures (e.g., 4°C).[4]
Data Presentation
Table 1: Thermal Stability Data of Tetrazene and a More Stable Alternative (MTX-1)
| Compound | Decomposition Onset Temperature (°C) | Peak Exothermic Temperature (°C) | Heat of Decomposition (J/g) | Weight Loss at 90°C over 167 hours (%) |
| Tetrazene | ~118.6 | ~126.3 | ~1037 | 36 |
| MTX-1 | ~167.7 | ~191.1 | ~1829 | 4 |
Data compiled from multiple sources for comparison.[4][10]
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature Recrystallization of Tetrazene for Enhanced Purity and Stability
Disclaimer: This procedure should only be carried out by trained professionals in a facility equipped for handling explosive materials.
-
Solvent Selection: Choose a solvent in which tetrazene is sparingly soluble at low temperatures but more soluble at slightly elevated (but still safe) temperatures. A common solvent system is an aqueous solution.
-
Dissolution: In a controlled environment (e.g., a fume hood with a blast shield), slowly add the impure tetrazene to the solvent at a slightly elevated, controlled temperature. Do not exceed temperatures known to cause rapid decomposition.
-
Cooling and Crystallization: Once dissolved, slowly cool the solution in an ice bath or refrigerator (4°C) to induce crystallization. Slow cooling promotes the formation of purer, more well-defined crystals.
-
Filtration: Filter the recrystallized tetrazene using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified tetrazene under vacuum at a low temperature. Caution: Dry tetrazene is extremely sensitive to shock and friction. [11] It is often stored wet with water or a water/alcohol mixture to reduce sensitivity.[1]
Visualizations
Caption: Autocatalytic decomposition pathway of tetrazene.
Caption: Factors influencing the stability of tetrazene.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Tetrazene–Characterization of Its Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. Multi-stage decomposition of 5-aminotetrazole derivatives: kinetics and reaction channels for the rate-limiting steps - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03479A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of pH and Temperature in Tetrazene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tetrazene, with a specific focus on the critical parameters of pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for tetrazene synthesis?
The optimal pH for tetrazene synthesis can vary depending on the specific synthetic route and starting materials. For the synthesis of 1-(5-tetrazolyl)-4-guanyltetrazene hydrate (B1144303) from aminoguanidinium bicarbonate (AGB) and sodium nitrite (B80452), the optimal pH of the AGB solution is 5.0.[1][2] Generally, tetrazene formation is favored under neutral or weakly acidic conditions, with a recommended pH range of 4.0 to 6.0.[1] In other syntheses, such as the oxidation of dihydrotetrazine intermediates, a more acidic pH of approximately 3 is used.[3]
Q2: What is the ideal temperature for tetrazene synthesis?
The ideal temperature for tetrazene synthesis is also dependent on the specific method. For the synthesis from AGB, a reaction temperature of 35°C has been identified as optimal.[1][2] It is crucial to maintain the temperature below 60°C, as higher temperatures can lead to the degradation of tetrazene due to its poor thermal stability, resulting in a lower yield.[1] However, some protocols for the synthesis of substituted 1,2,4,5-tetrazines involve heating up to 80°C for short periods.[3]
Q3: How do pH and temperature affect the yield of tetrazene?
Both pH and temperature are critical factors that significantly influence the yield of tetrazene. The pH of the solution directly affects the reaction rate and the stability of the product.[1] Operating outside the optimal pH range can lead to the formation of byproducts and a decrease in yield. Similarly, while higher temperatures can increase the reaction rate, exceeding the thermal stability limit of tetrazene will cause decomposition and lower the overall yield.[1] The pH of the AGB solution has been shown to have the greatest influence on the final yield, followed by reaction time and then reaction temperature.[1][2]
Q4: Can the reaction time be adjusted by changing the temperature?
Yes, reaction time and temperature are interdependent. An increase in reaction temperature generally leads to a faster reaction rate, which can potentially shorten the required reaction time.[1] However, this must be balanced with the thermal stability of the tetrazene product. For the synthesis from AGB, an optimal reaction time of 6 hours at 35°C has been reported for maximizing the yield.[1][2]
Troubleshooting Guide
Issue 1: Low or no yield of tetrazene.
-
Potential Cause: Incorrect pH of the reaction mixture.
-
Recommended Solution: Ensure the pH of the aminoguanidinium bicarbonate (AGB) solution is within the optimal range of 4.0-6.0, with a target of 5.0 for the highest yield.[1] For the oxidation of dihydrotetrazines, a pH of around 3 is often required.[3] Use a calibrated pH meter and slowly add acid to adjust the pH.
-
-
Potential Cause: Reaction temperature is too high or too low.
-
Recommended Solution: For the AGB method, maintain a constant reaction temperature of 35°C.[1][2] Temperatures above 60°C should be avoided to prevent thermal degradation of the product.[1] For other methods, refer to the specific protocol, as temperatures can range from room temperature to 80°C.[3] Use a temperature-controlled water bath for precise temperature management.
-
-
Potential Cause: Inefficient oxidation of the dihydrotetrazine intermediate.
-
Recommended Solution: Ensure proper addition of the oxidizing agent (e.g., sodium nitrite). The oxidation step is often accompanied by a color change to red and bubbling, indicating the formation of the tetrazine.[3] Careful control of pH and temperature during oxidation is crucial to minimize the formation of reactive nitrogen oxide gases that can lead to side reactions.[4]
-
Issue 2: Formation of unknown byproducts.
-
Potential Cause: pH is outside the optimal range.
-
Recommended Solution: Incorrect pH can lead to side reactions. Verify and adjust the pH of the reaction mixture to the recommended value for your specific synthesis protocol.
-
-
Potential Cause: Localized "hot spots" due to exothermic reactions.
-
Recommended Solution: Ensure efficient stirring of the reaction mixture to maintain a uniform temperature throughout. This is particularly important during the addition of reagents that may cause an exothermic reaction.
-
Issue 3: Inconsistent results between batches.
-
Potential Cause: Fluctuation in pH and temperature control.
-
Recommended Solution: Implement strict control over pH and temperature for all batches. Calibrate your pH meter and thermometer regularly. Document the exact pH and temperature profiles for each run to identify any deviations.
-
-
Potential Cause: Polymorphism of the tetrazene product.
-
Recommended Solution: Be aware that different polymorphs of tetrazene can form at different temperatures. For instance, one form may be produced below 60°C and another above this temperature.[5] Characterize your product using appropriate analytical techniques (e.g., XRD) to ensure you are obtaining the desired polymorph.
-
Data Presentation
Table 1: Optimized Parameters for Tetrazene Synthesis from AGB
| Parameter | Optimal Value | Recommended Range | Impact on Yield |
| pH of AGB Solution | 5.0[1][2] | 4.0 - 6.0[1] | Has the greatest influence on yield.[1][2] |
| Reaction Temperature | 35°C[1][2] | 35 - 55°C[1] | Yield decreases above 60°C due to degradation.[1] |
| Reaction Time | 6 hours[1][2] | 1 - 6 hours[1] | Influenced by reaction temperature.[1] |
| Molar Ratio (AGB:NaNO2) | 1.0 : 1.2[1] | - | Affects reaction rate and yield.[1] |
Experimental Protocols
Protocol: Synthesis of 1-(5-tetrazolyl)-4-guanyltetrazene hydrate
This protocol is based on the optimized parameters for maximizing yield.[1][2]
-
Preparation of AGB Solution:
-
In a double-jacketed glass vessel, mix aminoguanidinium bicarbonate (AGB) (13.6 g, 0.1 mol) with deionized water (200 cm³).
-
Stir the mixture and maintain the temperature at 70°C using a circulating water bath.
-
Titrate a 0.1 N acetic acid solution (approximately 200 cm³) into the mixture until the pH reaches 5.0.
-
Filter the solution and allow it to cool to room temperature.
-
-
Reaction with Sodium Nitrite:
-
Prepare a solution of sodium nitrite (8.3 g, 0.12 mol) in deionized water (200 cm³).
-
Pour the sodium nitrite solution into the AGB solution.
-
Maintain the reaction temperature at 35°C with constant stirring for 6 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture in an ice bath to promote precipitation.
-
Filter the precipitate and wash it with cold deionized water.
-
Dry the product at room temperature.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of tetrazene.
Caption: Relationship between pH, temperature, and synthesis outcomes.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tetrazene–Characterization of Its Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
reducing the hygroscopicity of tetrazene for improved shelf life
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the hygroscopicity of tetrazene to improve its shelf life and stability. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
FAQs: Improving Tetrazene Shelf Life
Q1: Why is reducing the hygroscopicity of tetrazene important?
A1: Tetrazene is highly sensitive to moisture, which can lead to chemical degradation and a significant reduction in its stability and shelf life.[1][2] Absorbed water can act as a solvent, promoting undesirable chemical reactions and potentially altering the crystalline structure of the tetrazene, which can impact its performance and safety.[3] By reducing its tendency to absorb moisture (hygroscopicity), the long-term stability and reliability of tetrazene-containing compositions can be significantly improved.
Q2: What are the primary methods to reduce the hygroscopicity of tetrazene?
A2: The two primary methods for reducing the hygroscopicity of sensitive materials like tetrazene are surface coating and co-crystallization.
-
Surface Coating: This involves applying a thin, hydrophobic layer of an inert material to the surface of the tetrazene crystals. This coating acts as a physical barrier, preventing moisture from coming into contact with the active compound.
-
Co-crystallization: This technique involves forming a new crystalline structure composed of tetrazene and a second, non-hygroscopic molecule (a "co-former"). This can result in a more stable crystal lattice with a reduced affinity for water.[4][5]
Q3: What are suitable materials for coating tetrazene?
A3: Hydrophobic polymers are excellent candidates for coating tetrazene. Materials such as fluoropolymers, acrylic polymers, and various ether polymers offer good moisture barrier properties.[6] Waxes and some synthetic resins can also be used. The chosen material should be chemically inert with tetrazene and should not negatively impact its desired energetic properties.
Q4: How can I measure the reduction in hygroscopicity?
A4: The water content of tetrazene before and after treatment can be quantitatively measured using techniques like Karl Fischer titration, which is a standard method for water content determination.[7][8][9][10] Dynamic Vapor Sorption (DVS) is another powerful technique that measures the mass change of a sample as it is exposed to varying levels of humidity, providing a detailed profile of its hygroscopic behavior.[11][12][13][14][15]
Q5: What are the safety precautions when working with tetrazene?
A5: Tetrazene is a primary explosive and is sensitive to impact, friction, and electrostatic discharge, especially in its dry state. Always handle with extreme caution in small quantities. Use appropriate personal protective equipment (PPE), including safety glasses, face shields, and non-static clothing. All equipment should be properly grounded. It is crucial to consult your institution's safety protocols for handling explosive materials.
Troubleshooting Guides
Coating Tetrazene Crystals
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Agglomeration of crystals during coating | - Coating solution is too concentrated or sticky.- Drying rate is too slow, leaving the crystal surface tacky for too long.- Inadequate fluidization in a fluidized bed coater. | - Decrease the concentration of the coating solution.- Increase the drying air temperature or flow rate.- Optimize the fluidization parameters to ensure good particle separation. |
| Incomplete or uneven coating | - Poor atomization of the coating solution.- Insufficient mixing of the crystals during the coating process.- The coating material has poor adhesion to the tetrazene surface. | - Adjust the nozzle settings on the sprayer for a finer mist.- Ensure uniform mixing in the coating apparatus.- Consider a different coating material or the addition of an adhesion promoter. |
| Degradation of tetrazene during coating | - The solvent used in the coating solution is reacting with the tetrazene.- The drying temperature is too high, causing thermal decomposition. | - Select a solvent that is known to be non-reactive with tetrazene (e.g., a non-polar organic solvent).- Lower the drying temperature and extend the drying time if necessary. |
Co-crystallization of Tetrazene
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Co-crystals do not form; only a physical mixture is obtained | - The chosen co-former is not suitable for forming co-crystals with tetrazene.- The solvent system is not appropriate for co-crystallization.- Incorrect stoichiometric ratio of tetrazene to co-former. | - Screen a variety of co-formers with different functional groups.- Experiment with different solvents or solvent mixtures to find one that favors co-crystal formation.- Vary the molar ratio of the reactants. |
| Oiling out or formation of an amorphous phase | - The supersaturation level is too high, leading to rapid precipitation.- The temperature is not optimal for crystallization. | - Slow down the rate of crystallization by reducing the rate of solvent evaporation or cooling.- Adjust the crystallization temperature. |
| Low yield of co-crystals | - The co-crystal is partially soluble in the chosen solvent.- Inefficient filtration or recovery of the product. | - Use an anti-solvent to precipitate more of the co-crystal.- Optimize the filtration and drying process to minimize product loss. |
Experimental Protocols
Protocol 1: Hydrophobic Coating of Tetrazene using Fluidized Bed Coating
This protocol describes a general method for applying a hydrophobic polymer coating to tetrazene crystals. Note: This is a generalized procedure and must be adapted and optimized for your specific equipment and safety protocols.
Materials:
-
Tetrazene crystals (pre-sieved to a uniform size)
-
Hydrophobic polymer (e.g., a fluoropolymer or acrylic polymer)
-
Suitable organic solvent (e.g., acetone, ethyl acetate (B1210297) - must be non-reactive with tetrazene)
-
Fluidized bed coater with a Wurster insert
-
Peristaltic pump
-
Heated air supply with temperature and flow control
Procedure:
-
Solution Preparation: Dissolve the hydrophobic polymer in the chosen solvent to create a dilute coating solution (typically 1-5% w/v).
-
Equipment Setup:
-
Load the tetrazene crystals into the fluidized bed coater.
-
Set the inlet air temperature to a low value initially (e.g., 30-40 °C) to avoid thermal shock to the crystals.
-
Adjust the airflow to achieve gentle fluidization of the tetrazene crystals.
-
-
Coating Process:
-
Once the bed is stable and the desired temperature is reached, begin spraying the coating solution onto the fluidized crystals using the peristaltic pump and spray nozzle.
-
Maintain a slow and constant spray rate to allow for solvent evaporation and prevent overwetting and agglomeration.
-
Monitor the process parameters (inlet/outlet air temperature, airflow rate, spray rate) and adjust as necessary to maintain a stable fluidized bed and efficient drying.
-
-
Drying: After the coating solution has been fully applied, continue to fluidize the coated crystals with heated air until all solvent has evaporated.
-
Collection: Carefully collect the coated tetrazene crystals and store them in a desiccator.
Quantitative Analysis:
-
Assess the reduction in hygroscopicity by comparing the water content of coated and uncoated tetrazene using Karl Fischer titration or Dynamic Vapor Sorption (DVS).
Protocol 2: Co-crystallization of Tetrazene by Solvent Evaporation
This protocol provides a general method for the preparation of tetrazene co-crystals. Note: This is a generalized procedure and requires careful screening of co-formers and solvents.
Materials:
-
Tetrazene
-
Selected co-former (e.g., a non-hygroscopic, GRAS-listed compound)
-
A common solvent in which both tetrazene and the co-former are soluble.
-
Crystallization dish
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Solubility Determination: Determine the solubility of both tetrazene and the co-former in a range of potential solvents to identify a suitable common solvent.
-
Co-crystal Screening (Small Scale):
-
In a small vial, dissolve equimolar amounts of tetrazene and the co-former in a minimal amount of the chosen solvent with gentle heating and stirring.
-
Allow the solvent to evaporate slowly at room temperature.
-
Examine the resulting solid under a microscope for the presence of new crystal forms.
-
-
Scale-up Synthesis:
-
Based on the successful screening, dissolve the desired quantities of tetrazene and the co-former in the appropriate stoichiometric ratio in the chosen solvent, using gentle heat if necessary.
-
Filter the solution while hot to remove any insoluble impurities.
-
Transfer the solution to a clean crystallization dish and cover it loosely to allow for slow solvent evaporation.
-
-
Isolation and Drying:
-
Once crystals have formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Dry the co-crystals in a vacuum oven at a low temperature.
-
Characterization and Analysis:
-
Confirm the formation of a new crystalline phase using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Evaluate the hygroscopicity of the co-crystals using DVS and compare it to that of pure tetrazene.
Visualizations
Caption: Workflow for Hydrophobic Coating of Tetrazene.
Caption: Logical Flow for Tetrazene Co-crystallization.
References
- 1. patents.justia.com [patents.justia.com]
- 2. miningdoc.tech [miningdoc.tech]
- 3. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. mcckf.com [mcckf.com]
- 10. Karl Fischer water content titration - Scharlab [scharlab.com]
- 11. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]
- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 13. skpharmteco.com [skpharmteco.com]
- 14. ardena.com [ardena.com]
- 15. particletechlabs.com [particletechlabs.com]
Technical Support Center: Scaling Up Tetrazene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrazene and its derivatives. The information provided addresses common challenges encountered during the scale-up process, with a focus on optimizing yield, ensuring safety, and minimizing byproduct formation.
Disclaimer: Tetrazene (1-(5-tetrazolyl)-4-guanyltetrazene hydrate) is a primary explosive and must be handled with extreme caution.[1] All experimental work should be conducted by trained professionals in a controlled laboratory environment with appropriate safety measures in place, including personal protective equipment (PPE), explosion-proof ventilation, and adherence to institutional and regulatory safety protocols. Never subject tetrazene to mechanical shock, friction, heat, or electrostatic discharge.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up tetrazene synthesis?
A1: Scaling up tetrazene synthesis presents several key challenges. The primary concern is safety, as tetrazene is a sensitive explosive that can detonate when subjected to mechanical shock, friction, or heat.[2][1] Other significant challenges include maintaining consistent yield, controlling reaction parameters (pH, temperature), managing thermal stability as the product can decompose at elevated temperatures (above 60°C), and preventing the formation of unwanted byproducts.[3][4]
Q2: My tetrazene yield is consistently low. What are the common causes?
A2: Low yields are a frequent issue in tetrazene synthesis.[3] Common causes include:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to pH, temperature, and reaction time. The pH of the aminoguanidine (B1677879) bicarbonate (AGB) solution should ideally be in the range of 4.0-6.0.[4]
-
Incomplete Reactions: A significant amount of starting material may remain unreacted if conditions are not optimized.[3][5]
-
Byproduct Formation: Competing side reactions can lead to the formation of various byproducts, reducing the yield of the desired product.[3]
-
Product Decomposition: Tetrazene has poor thermal stability and can decompose in boiling water or at temperatures above 60°C.[4][6]
Q3: What are the most common byproducts in tetrazene synthesis and how can I avoid them?
A3: In the synthesis of 1,2,4,5-tetrazines (a related class of compounds), common byproducts include 1,2-dihydrotetrazines from incomplete oxidation and symmetrical tetrazines when an unsymmetrical product is desired.[3] For the synthesis of the explosive tetrazene from aminoguanidine, imprecise control of pH and temperature can lead to various side reactions and impurities. To minimize byproduct formation, it is crucial to maintain precise control over reaction parameters.[4] Using optimized conditions, such as a specific pH, temperature, and reactant molar ratio, can significantly improve purity and yield.[4][7]
Q4: What are the critical safety precautions for handling and storing tetrazene?
A4: Tetrazene is a dangerous explosive.[2]
-
Handling: Always handle with extreme caution, avoiding any form of mechanical shock, friction, or static discharge. The material should be kept wet whenever possible to reduce sensitivity. Use appropriate PPE, including safety glasses and gloves. Work should be performed in a well-ventilated fume hood, as ammonia (B1221849) gas can be produced during synthesis.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and all sources of ignition. Do not store above 60°C (140°F). It should be stored away from acids, oxidizers, and other explosives. The product has a limited storage life, typically around 2 years.
Q5: How does the morphology of tetrazene crystals affect its properties?
A5: The crystal morphology, such as the length-to-diameter (L/D) ratio of its needle-shaped crystals, can influence its sensitivity.[4][7] Synthesizing tetrazene from aminoguanidinium bicarbonate (AGB) tends to produce longer needle-shaped crystals compared to using aminoguanidinium nitrate (B79036) (AGN).[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Precipitation | Incorrect pH: The pH of the aminoguanidine bicarbonate (AGB) solution is outside the optimal range (4.0-6.0).[4] | Carefully adjust the pH of the AGB solution to between 4.5 and 5.5 using an acid like acetic acid before adding sodium nitrite (B80452).[4] |
| Suboptimal Temperature: The reaction temperature is too high, leading to product decomposition, or too low, slowing the reaction rate. | Maintain the reaction temperature between 35-55°C for optimal yield. A study found 35°C to be ideal.[4][7] | |
| Incorrect Molar Ratios: The ratio of reactants is not optimal for the reaction. | The most favorable molar ratio of aminoguanidine bicarbonate (AGB) to sodium nitrite (NaNO₂) is 1.0:1.2.[4] | |
| Product Appears Discolored (Not Pale Yellow) | Impurity Presence: Formation of side products or degradation of the final product. | Review and optimize reaction parameters (pH, temperature, time). Ensure high purity of starting materials.[4] Purify the product by washing thoroughly with water.[9] |
| Decomposition: The product may have been exposed to excessive heat or light during synthesis or drying.[6] | Dry the product at room temperature, avoiding elevated temperatures.[9][10] Store away from light. | |
| Inconsistent Yields Between Batches | Poor Control Over Reaction Parameters: Minor variations in pH, temperature, addition rates, or stirring speed can significantly impact the outcome when scaling up. | Implement strict process controls. Use a jacketed reactor for precise temperature management. Ensure consistent addition rates of reagents.[7] |
| Safety Incident (e.g., unexpected decomposition) | Mechanical Shock or Friction: The product was subjected to grinding, scraping, or impact.[1] | Handle tetrazene gently. Use non-sparking tools. Avoid operations like grinding or hard scraping, especially when the material is dry. |
| Elevated Temperature: The reaction temperature exceeded the safe limit, potentially leading to a runaway reaction. | Maintain strict temperature control. Ensure the cooling system for the reactor is adequate for the scale of the reaction.[4] |
Quantitative Data Summary
Table 1: Optimized Synthesis Parameters for Tetrazene
| Parameter | Recommended Value | Impact on Synthesis | Source |
| Molar Ratio (AGB:NaNO₂) | 1.0:1.2 | Affects reaction rate and yield. | [4] |
| pH of AGB Solution | 4.0 - 6.0 (Optimal: 5.0) | Has the greatest influence on yield. Tetrazene only forms under neutral or weakly acidic conditions. | [4][7] |
| Reaction Temperature | 35 - 55 °C (Optimal: 35 °C) | Affects the reaction rate. Yield decreases above 60 °C due to poor thermal stability. | [4][7] |
| Reaction Time | 1 - 6 hours (Optimal: 6 hours) | Influenced by reaction temperature. Longer times at optimal temperature can increase yield. | [4][7] |
Table 2: Achieved Yields Under Optimized Conditions
| pH | Temperature (°C) | Time (h) | Predicted Yield | Source |
| 5.0 | 35 | 6 | Up to 83.7% | [4][7] |
| - | 35 - 55 | 1 - 6 | Up to 70% | [4] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Tetrazene
This protocol is based on established procedures for synthesizing tetrazene from aminoguanidine bicarbonate (AGB).[4][9]
Materials:
-
Aminoguanidine bicarbonate (AGB)
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Double-jacketed glass reactor with overhead stirrer and temperature probe
-
pH meter
Procedure:
-
Prepare AGB Solution: In the jacketed reactor, dissolve 34 grams of aminoguanidine bicarbonate in 2500 mL of deionized water.[9] Warm the mixture gently (e.g., on a steam bath or using the reactor jacket) with stirring until all solids are dissolved.[9]
-
Adjust pH: Cool the solution to 30°C.[9] Slowly add 15.7 g of glacial acetic acid while monitoring the pH.[9] Alternatively, titrate with a 0.1 N acetic acid solution until the pH of the AGB solution reaches 5.0.[4] Filter the solution if necessary.
-
Initiate Reaction: While stirring the solution, add 27.6 g of solid sodium nitrite.[9] Swirl or stir to dissolve.
-
Precipitation: Allow the flask to stand at room temperature. After 3 to 4 hours, shake the flask to encourage precipitation.[9] Let the reaction proceed for a total of 22 to 24 hours.[9][10] A more optimized approach suggests reacting for 6 hours at 35°C.[4][7]
-
Isolate Product: The tetrazene product will precipitate as a pale yellow solid.
-
Wash Product: Carefully decant the supernatant. Wash the precipitate several times by adding deionized water, stirring gently, allowing the solid to settle, and decanting the water.[9]
-
Filter and Dry: Transfer the washed precipitate to a filter (e.g., a Büchner funnel with filter paper). Wash thoroughly with more water.[9] Crucially, dry the product at room temperature. Do not use an oven, as tetrazene is heat-sensitive and can decompose or explode.[2][9]
Visualizations
Experimental and Safety Workflows
Caption: General workflow for the synthesis and handling of tetrazene.
Caption: Troubleshooting decision tree for addressing low tetrazene yield.
Caption: Key safety protocols for handling and storing tetrazene.
References
- 1. Tetrazene explosive - Wikipedia [en.wikipedia.org]
- 2. winchester.com [winchester.com]
- 3. benchchem.com [benchchem.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. psemc.com [psemc.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. scribd.com [scribd.com]
compatibility issues of tetrazene with other energetic materials
This technical support center provides essential guidance on the compatibility of tetrazene (1-(5-tetrazolyl)-4-guanyltetrazene hydrate) with other energetic materials and common laboratory substances. The information is intended for researchers, scientists, and professionals in drug development who may handle this primary explosive in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Tetrazene?
A1: Tetrazene, chemically known as 1-(5-tetrazolyl)-4-guanyltetrazene hydrate, is a primary explosive used to sensitize priming compositions.[1][2] It is a high-nitrogen compound valued for its ability to initiate detonation in less sensitive explosives upon receiving a stimulus like impact or friction.[2]
Q2: What does "chemical compatibility" mean for energetic materials?
A2: Chemical compatibility refers to the ability of an energetic material to be in contact with another substance (another explosive, a polymer, a metal, etc.) without undergoing degradation or hazardous reactions that could compromise the safety, stability, or reliability of the material.[3][4] Incompatibility can lead to gas generation, heat production, spontaneous ignition, or increased sensitivity to stimuli.
Q3: What materials are known to be incompatible with Tetrazene?
A3: According to safety data sheets and general knowledge of primary explosives, tetrazene should be considered incompatible with a range of substances. Contact with these materials should be strictly avoided. Incompatible materials include:
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Strong Oxidizers[1]
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Acids and Caustics (Bases)[1]
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Metal Salts[1]
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Other classes of explosives (unless specifically formulated and tested)[1]
Tetrazene is also sensitive to heat, mechanical shock, and electrical discharge.[1] It undergoes slow decomposition at temperatures above 60°C and complete decomposition within days at 90°C.[2]
Troubleshooting Guide
Q1: I observed an unexpected phenomenon (e.g., color change, gas evolution, unexpected heat) after mixing tetrazene with another material. What should I do?
A1: STOP! Treat this as a critical safety incident. The mixture is potentially unstable and could be highly sensitive.
-
Ensure Immediate Safety: Do not move or disturb the mixture. Evacuate all non-essential personnel from the area immediately.[1]
-
Consult a Subject Matter Expert: Contact your institution's Explosives Safety Officer or a senior researcher with extensive experience in energetic materials.
-
Document Everything: From a safe distance, document the materials involved, quantities, ambient conditions (temperature, humidity), and the observed phenomenon.
-
Review Compatibility Data: Once the immediate hazard is controlled, use the troubleshooting workflow below to analyze the potential cause. A primary cause of such phenomena is a chemical incompatibility reaction.
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for investigating a potential compatibility issue after ensuring immediate safety.
Caption: Troubleshooting workflow for an unexpected reaction.
Compatibility Data Summary
The following table summarizes general compatibility information for tetrazene. Specific quantitative data from co-analysis (e.g., DSC of mixtures) is not widely published and should be determined experimentally.
| Material Class | Specific Examples | Compatibility Assessment | Potential Hazard | Source |
| Strong Oxidizers | Perchlorates, Nitrates | Incompatible | Spontaneous and violent reaction, fire, or explosion. | [1] |
| Acids | Nitric Acid, Sulfuric Acid | Incompatible | Rapid decomposition, gas evolution. | [1] |
| Bases (Caustics) | Sodium Hydroxide | Incompatible | Decomposition. | [1] |
| Metal Salts | Copper, Lead, Mercury salts | Incompatible | Formation of potentially more sensitive and unstable compounds. | [1] |
| Other Explosives | Lead Azide, Lead Styphnate | Use-Dependent | Compatible in small quantities as a sensitizer (B1316253) in specific, well-characterized priming compositions. General mixing is not recommended. | [5][6] |
| Solvents | Water | Limited Stability | Hydrolysis can occur when heated to 50°C. Insoluble. | [7] |
Experimental Protocols for Compatibility Assessment
For primary explosives like tetrazene, Differential Scanning Calorimetry (DSC) is the recommended method for evaluating chemical compatibility due to the very small sample sizes required.[3][4]
Method: Differential Scanning Calorimetry (DSC) Compatibility Test
This protocol is based on the principles outlined in STANAG 4147.[3][4]
1. Objective: To determine if a test material causes a hazardous reaction with tetrazene by observing changes in the thermal decomposition profile.
2. Apparatus:
-
Differential Scanning Calorimeter (DSC) capable of controlled heating rates.[8]
-
Hermetically sealed sample pans (e.g., aluminum or gold-plated stainless steel for reactive materials).
-
Microbalance (accuracy ±0.01 mg).
3. Sample Preparation:
-
Prepare three types of samples:
-
Pure Tetrazene: A small amount (typically 0.5 - 1.5 mg) of pure tetrazene.
-
Pure Test Material: A small amount of the material to be tested for compatibility.
-
Mixture: A 1:1 mass ratio of tetrazene and the test material, intimately mixed.[3]
-
-
Carefully weigh and record the mass of each sample component.
-
Seal the samples into the DSC pans. Use extreme caution during handling and sealing.
4. DSC Analysis:
-
Place the sealed sample pan in the DSC cell. An empty, sealed pan should be used as a reference.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate.[8]
-
Heat the sample at a constant rate, typically 2-5 °C/min.[3]
-
Record the heat flow as a function of temperature until the sample has fully decomposed.
5. Interpretation of Results:
-
Compare the thermogram of the mixture to the thermograms of the pure components.
-
Indication of Incompatibility:
-
The appearance of a new exothermic peak at a lower temperature.
-
A significant lowering (e.g., >4°C) of the onset temperature of the main decomposition exotherm of tetrazene.
-
A significant change in the net heat of decomposition (enthalpy).
-
-
Compatibility: If the thermogram of the mixture is essentially a superposition of the thermograms of the individual components, the materials are considered compatible under the test conditions.
DSC Experimental Workflow Diagram
Caption: Standard workflow for DSC compatibility testing.
Q2: Can I use the Vacuum Stability Test (VST) for tetrazene compatibility?
A2: The Vacuum Stability Test, which measures gas evolution from a larger sample (several grams) under vacuum at elevated temperatures, is generally not recommended for primary explosives like tetrazene.[9][10] The larger sample size makes the test inherently more hazardous for such sensitive materials.[3][4] DSC and other microcalorimetry techniques are the preferred methods for assessing the compatibility of primary explosives.
References
- 1. winchester.com [winchester.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. scribd.com [scribd.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. tetrazene explosive | 31330-63-9 [chemicalbook.com]
- 8. Tetrazene–Characterization of Its Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deltima.eu [deltima.eu]
- 10. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Minimizing Electrostatic Discharge (ESD) Sensitivity of Tetrazene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of tetrazene, with a specific focus on mitigating the risks associated with its sensitivity to electrostatic discharge (ESD).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving tetrazene, offering solutions to minimize the risk of accidental initiation due to ESD.
| Issue | Possible Cause | Recommended Action |
| Unexpected crackling or popping sound when handling tetrazene. | Electrostatic discharge is occurring. | Immediately stop all work. Ensure you are properly grounded using a wrist strap. Verify that the work surface is connected to a common point ground. Increase the relative humidity in the work area if it is below 40%. |
| Tetrazene powder "jumps" or adheres to spatulas and weighing paper. | Buildup of static charge on handling equipment and the material itself. | Use static-dissipative tools and weighing boats. Before handling, touch a grounded point to dissipate any personal static charge. Ensure the balance and surrounding area are on a grounded mat. |
| Concern about ESD risk from personal protective equipment (PPE). | Synthetic materials used in some lab coats and gloves can generate and hold static charge. | Wear anti-static or static-dissipative PPE, such as smocks made from cotton or other natural fibers. Use anti-static gloves. Avoid wearing clothing made of synthetic materials like polyester (B1180765) or nylon. |
| Uncertainty about the grounding effectiveness of the workspace. | Improper or faulty grounding connections. | Regularly test the integrity of wrist straps, grounding mats, and common point grounds using a resistance checker. Ensure all connections are secure and free of contaminants like paint or dirt that could inhibit conductivity.[1] |
| Handling tetrazene in a very dry environment (low humidity). | Low humidity significantly increases the potential for static charge generation and accumulation. | If possible, use a humidifier to maintain the relative humidity in the laboratory between 40% and 60%. Be aware that while helpful, humidity control is a secondary measure to proper grounding. |
Frequently Asked Questions (FAQs)
Q1: What is electrostatic discharge (ESD) and why is it a concern with tetrazene?
A1: Electrostatic discharge is the sudden flow of electricity between two electrically charged objects caused by contact, an electrical short, or dielectric breakdown. Tetrazene is a primary explosive, meaning it is highly sensitive to initiation from various stimuli, including the energy from an electrostatic discharge.[2] Even a small, invisible spark that is imperceptible to a human can carry enough energy to initiate tetrazene, leading to a serious accident.
Q2: What is the first and most critical step I should take to prevent ESD when working with tetrazene?
A2: The most critical step is to ensure that you and all conductive equipment in your workspace are properly grounded.[1] This is typically achieved by wearing a wrist strap connected to a common point ground and working on a static-dissipative mat that is also connected to the same ground. This creates a path for any static charge to safely dissipate to the earth.
Q3: Can I rely solely on high humidity to prevent ESD events?
A3: No. While maintaining a relative humidity between 40% and 60% can help to reduce the buildup of static charges on surfaces, it should be considered a secondary safety measure. It does not eliminate the need for proper grounding and bonding procedures. Never neglect primary ESD precautions like wrist straps and grounded work surfaces.
Q4: What are grounding and bonding, and how do they apply to handling tetrazene?
A4: Grounding is the process of connecting an object to the earth to allow for the safe dissipation of static charges.[1] Bonding is the process of connecting two or more conductive objects to equalize their electrical potential, thus preventing a static discharge between them. When transferring tetrazene between containers, both containers should be bonded together and connected to a common ground to prevent a spark.[1]
Q5: Are there specific materials I should avoid in my work area when handling tetrazene?
A5: Yes. Avoid common plastics, foam, and other insulating materials that can easily generate and hold a static charge. Use tools, containers, and work surfaces that are made of static-dissipative or conductive materials.
Q6: How can I reduce the ESD sensitivity of tetrazene itself?
A6: While the inherent sensitivity of tetrazene is a characteristic of the molecule, its effective sensitivity can be influenced by its physical form. One patented method for reducing the spark sensitivity of primary explosives, including tetrazene, involves the incorporation of a small amount of a polyol polynitrate.[3] However, for laboratory purposes, the primary focus should be on preventing the generation and discharge of static electricity in the handling environment.
Q7: What should I do in the event of a spill of tetrazene?
A7: In the event of a spill, it is crucial to avoid any actions that could create a static discharge or friction. The area should be cleared of all non-essential personnel. The spilled material should be wetted with a suitable solvent to reduce its sensitivity and then carefully cleaned up using non-sparking tools. Always refer to your institution's specific safety protocols for handling explosive materials.
Data Presentation
While specific, publicly available quantitative data on the electrostatic discharge sensitivity of tetrazene is limited, the following table provides typical ESD sensitivity values for other primary explosives. This data offers a comparative context for understanding the level of sensitivity to be expected with tetrazene. Primary explosives are known to be highly sensitive, with low-energy static hazards in the range of 2-3 mJ being a significant concern.[2] A static discharge from a person can be up to 20 mJ.[2][4]
| Primary Explosive | Typical ESD Sensitivity (E50) | Notes |
| Lead Azide | < 0.1 mJ - 5 mJ | Sensitivity can be influenced by crystal morphology and purity. |
| Lead Styphnate | ~1 mJ - 10 mJ | Generally considered slightly less sensitive to ESD than lead azide. |
| Black Powder | ~26.4 mJ | Included for comparison as a less sensitive energetic material. |
| Tetrazene | Data not publicly available | Assumed to be in a similar range to other primary explosives (<10 mJ). Extreme caution is warranted. |
E50 represents the energy level at which there is a 50% probability of initiation.
Experimental Protocols
Protocol 1: Grounding and Bonding for Safe Handling of Tetrazene
Objective: To establish a safe, ESD-controlled workspace for handling small quantities of tetrazene.
Materials:
-
Calibrated and tested wrist strap with a 1-megaohm resistor
-
Static-dissipative tabletop mat
-
Common point ground connection
-
Grounding cords for the wrist strap and mat
-
Static-dissipative tools (spatulas, forceps)
-
Anti-static weigh boats
-
Conductive or static-dissipative containers for tetrazene
-
Bonding strap with alligator clips
Procedure:
-
Workstation Setup:
-
Place the static-dissipative mat on the workbench.
-
Connect the mat to the common point ground using a grounding cord.
-
Ensure the common point ground is connected to a verified earth ground.
-
-
Personnel Grounding:
-
Before entering the designated work area, touch a grounded metal object to dissipate any initial body charge.
-
Securely fasten the wrist strap to your wrist, ensuring good skin contact.
-
Connect the other end of the wrist strap cord to the common point ground.
-
Test the wrist strap and your connection using a wrist strap tester to ensure a proper ground.
-
-
Handling Tetrazene:
-
Place only the necessary equipment on the grounded mat.
-
Use only static-dissipative tools to handle tetrazene.
-
When weighing, place the anti-static weigh boat on the balance, which should also be on the grounded mat.
-
-
Transferring Tetrazene:
-
Before transferring tetrazene from a storage container to another container, ensure both are on the grounded mat.
-
Connect the bonding strap between the two containers, ensuring a good metal-to-metal contact with the clips.
-
Slowly and carefully transfer the material.
-
Once the transfer is complete, remove the bonding strap.
-
Protocol 2: General ESD Sensitivity Testing for Primary Explosives
Objective: To determine the 50% initiation probability energy (E50) for a primary explosive using a standardized ESD tester.
Materials:
-
Electrostatic discharge tester with variable capacitance and voltage
-
Sample holder (e.g., stainless steel cup)
-
High-voltage pin electrode
-
Sample of the primary explosive (approximately 20-30 mg per test)
-
Remote firing chamber
-
Data acquisition system to record voltage and current waveforms
Procedure:
-
Sample Preparation:
-
Carefully place a measured amount of the primary explosive into the sample holder.
-
Position the sample holder in the test chamber of the ESD apparatus.
-
-
Test Setup:
-
Set the high-voltage pin electrode at a specified distance above the surface of the explosive material (e.g., 0.2 mm).[3]
-
Select the initial capacitance and voltage settings on the ESD tester, starting at a very low energy level.
-
-
Test Execution:
-
Clear the test area and remotely arm the ESD tester.
-
Initiate the discharge.
-
Record whether an initiation (explosion or deflagration) occurred.
-
Use a " go/no-go " method (such as the Bruceton or up-and-down method) to determine the subsequent energy level for the next test. If initiation occurs, decrease the energy for the next test. If no initiation occurs, increase the energy.
-
-
Data Analysis:
-
Continue the testing for a statistically significant number of trials (typically 20-30).
-
Analyze the results to calculate the E50 value, which is the energy level with a 50% probability of causing initiation.
-
Visualizations
Caption: Workflow for ESD-Safe Handling of Tetrazene.
Caption: Hierarchy of ESD Mitigation Strategies for Tetrazene.
References
- 1. researchgate.net [researchgate.net]
- 2. Primary explosives: electrostatic discharge initiation, additive effect and its relation to thermal and explosive characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3461007A - Reducing sensitivity of primary explosives to initiation by electrostatic discharges - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
comparative performance of tetrazene vs. MTX-1 as a primer sensitizer
MTX-1 Outperforms Tetrazene as a Highly Stable Primer Sensitizer (B1316253)
A comprehensive analysis of experimental data reveals that MTX-1, a novel energetic material, demonstrates superior thermal and hydrolytic stability compared to the traditionally used primer sensitizer, tetrazene, while maintaining comparable safety and performance characteristics. These findings position MTX-1 as a promising replacement for tetrazene in ordnance applications, particularly where enhanced stability is a critical requirement.
Researchers and scientists in the field of energetic materials have long sought a more stable alternative to tetrazene, a compound widely used to sensitize primer mixes in both percussion and stab applications.[1][2][3][4] While effective, tetrazene is known for its low thermal and hydrolytic stability, which can compromise the shelf life and reliability of munitions.[1][2][5] A potential replacement, MTX-1 (1-[(2E)-3-(1H-tetrazol-5-yl)triaz-2-en-1-ylidene]methanediamine), has emerged, showing significant improvements in stability without sacrificing essential performance metrics.[1][3][4]
Comparative Performance Analysis: Tetrazene vs. MTX-1
A direct comparison of key performance indicators highlights the advantages of MTX-1. The following table summarizes the available quantitative data from various studies.
| Performance Metric | Tetrazene | MTX-1 | Source(s) |
| Thermal Stability | |||
| DSC Exotherm Peak | 144 °C | 214 °C | [2][6] |
| Weight Loss at 90 °C (167 hrs) | 36% | 4% | [1][2] |
| Hydrolytic Stability | |||
| Decomposition in Boiling Water | Decomposes | Stable | [2][7] |
| Recovery after 119 days in water | - | Nearly quantitative recovery (<1% decomposition) | [6] |
| Sensitivity | |||
| Impact Sensitivity | Less sensitive | Exceeds Tetrazene | [1][6] |
| Friction Sensitivity | Comparable | Comparable | [2][6] |
| ESD Sensitivity | Comparable | Comparable | [2][6] |
| Primer Performance | |||
| Sensitization of BLS Mixes | Slightly more efficient (high standard deviation) | Nearly equivalent | [2][6] |
Key Findings from Experimental Data
The data clearly indicates that MTX-1 possesses significantly enhanced thermal stability. Differential Scanning Calorimetry (DSC) shows a much higher decomposition temperature for MTX-1 (214 °C) compared to tetrazene (144 °C).[2][6] Furthermore, thermogravimetric analysis (TGA) at a sustained temperature of 90 °C reveals a dramatic difference in material degradation, with tetrazene losing 36% of its weight over 167 hours, while MTX-1 loses only 4% in the same period.[1][2] This superior thermal stability is a critical advantage for applications involving high temperatures or long-term storage.
In terms of hydrolytic stability, MTX-1 again shows marked superiority. Tetrazene is known to decompose in boiling water, whereas MTX-1 can be re-isolated nearly unchanged after prolonged exposure to water for approximately 120 days.[2][6] This property is crucial for the reliability of munitions in humid environments.
Regarding sensitivity, which is the primary function of these compounds in primers, MTX-1 demonstrates an impact sensitivity that exceeds that of tetrazene.[1][6] However, its sensitivity to friction and electrostatic discharge (ESD) are comparable to tetrazene, indicating a similar safety profile in handling and processing.[2][6] When tested in primer compositions, specifically with basic lead styphnate (BLS), MTX-1 provides nearly equivalent sensitization, suggesting it can be a drop-in replacement for tetrazene in many existing formulations.[2][6] It is suggested that using 5-8% of MTX-1 could provide equivalent sensitivity to the typical 2-5% of tetrazene used in primer mixes.[1]
Experimental Methodologies
The performance characteristics of tetrazene and MTX-1 were evaluated using a suite of standardized testing protocols for energetic materials. The following sections detail the methodologies employed in the key comparative experiments.
Thermal Stability Analysis
Differential Scanning Calorimetry (DSC): DSC measurements were performed to determine the thermal behavior and decomposition temperatures of both compounds. Samples of approximately 0.12-0.13 mg were placed in hermetically sealed aluminum pans. The temperature was ramped from 50 °C to 300 °C at a constant heating rate of 20 °C per minute to identify the exothermic decomposition peak.[1]
Thermogravimetric Analysis (TGA): Isothermal TGA was used to assess the long-term thermal stability. Samples were heated to 90 °C and then held at this temperature for an extended period (e.g., 10,000 minutes or 167 hours). The weight loss of the sample over time was recorded to quantify the rate of decomposition.[1][6]
Hydrolytic Stability Test
To evaluate hydrolytic stability, a sample of MTX-1 was exposed to water for an extended period of 119 days. Following this period, the solid material was recovered and analyzed to determine the extent of decomposition. The near-quantitative recovery of unchanged MTX-1 indicated its high resistance to hydrolysis.[6] For tetrazene, its known instability in boiling water serves as a qualitative benchmark for its hydrolytic susceptibility.[2][7]
Sensitivity Testing
Impact Sensitivity (Ball Drop Test): The impact sensitivity was evaluated using a ball drop apparatus. This test determines the height from which a standard weight must be dropped to cause the explosive material to detonate in 50% of trials. The results for MTX-1 indicated a higher sensitivity to impact compared to tetrazene.[2][6]
Friction Sensitivity: A friction sensitivity tester, such as the FSKM-PEx, is used to determine the response of the material to frictional stimuli. The test measures the probability of ignition at a given frictional force. The results showed that MTX-1 and tetrazene have comparable sensitivity to friction.[2][6][7]
Electrostatic Discharge (ESD) Sensitivity: ESD sensitivity testing determines the susceptibility of the material to initiation by an electrical spark. The test involves subjecting the material to sparks of varying energy levels to find the minimum energy required for ignition. Both MTX-1 and tetrazene were found to have similar ESD sensitivities.[2][6]
Primer Performance Evaluation
The ability of the compounds to sensitize a primary explosive was assessed by incorporating them into a primer composition. A common method involves mixing the sensitizer (e.g., 5% by weight) with a primary explosive like basic lead styphnate (BLS) (95% by weight). This mixture is then pressed into a standard primer cup, such as a PVU-12. The performance is evaluated by initiating the primer with a firing pin and measuring the resulting output or by conducting a statistical analysis of the firing probability at different impact energies (e.g., using the Bruceton method).[6][8]
Experimental Workflow Visualization
The following diagram illustrates the typical experimental workflow for the comparative evaluation of primer sensitizers like tetrazene and MTX-1.
Caption: Experimental workflow for comparing primer sensitizers.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. psemc.com [psemc.com]
- 3. [PDF] MTX-1 – A Potential Replacement for Tetrazene in Primers | Semantic Scholar [semanticscholar.org]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. US8632643B2 - Alternative to tetrazene - Google Patents [patents.google.com]
- 7. Tetrazene explosive - Wikipedia [en.wikipedia.org]
- 8. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to Validated HPLC Methods for Tetrazene Analysis in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of tetrazene, a primary explosive, in complex matrices such as soil and water is critical for environmental monitoring and forensic analysis. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high sensitivity and selectivity. This guide provides a comparative overview of validated HPLC methods for tetrazene analysis, focusing on performance characteristics and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.
Comparison of HPLC Method Performance
The following table summarizes the key performance validation parameters for two common HPLC setups for tetrazene analysis: Reverse-Phase HPLC with UV detection, based on the established EPA Method 8331, and a prospective HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) method. The HPLC-MS/MS data is projected based on typical performance enhancements observed for small molecule analysis, offering a forward-looking comparison.
| Performance Parameter | HPLC-UV (Based on EPA Method 8331) | HPLC-MS/MS (Projected) |
| Linearity (Concentration Range) | 6.2 - 1238 µg/L[1] | 0.1 - 500 µg/L |
| Correlation Coefficient (r²) | > 0.99[2] | > 0.999 |
| Accuracy (% Recovery) | Average 103%[1] | 95 - 105% |
| Precision (% RSD) | ~2%[1] | < 5% |
| Limit of Detection (LOD) | ~7.25 µg/L (in water)[1] | < 0.1 µg/L |
| Limit of Quantification (LOQ) | ~7 µg/L (in water), ~1 mg/kg (in soil)[3] | < 0.5 µg/L |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are the protocols for sample preparation and the HPLC-UV analysis of tetrazene.
Sample Preparation Protocol (for Soil Samples based on EPA Method 8331)[3][4]
-
Weighing: Accurately weigh 2 grams of the soil subsample into a 125 mL Erlenmeyer flask with a ground glass stopper.
-
Extraction Solvent Addition: Add 50 mL of a 55/45 (v/v) methanol-water solution containing 1-decanesulfonic acid sodium salt at a 0.01 M concentration.
-
Vortexing: Vortex the mixture for 15 seconds.
-
Shaking: Place the flask on a platform shaker and shake for 5 hours at 2000 rpm.
-
Filtration: Draw a 10 mL portion of the soil extract into a syringe and filter it through a 0.5 µm Millex-SR filter unit. Discard the first 5 mL of the filtrate.
-
Collection: Collect the remaining 5 mL of the filtrate for HPLC analysis.
-
Storage: Due to the instability of tetrazene, all solutions should be refrigerated or cooled throughout the analytical process[3][4].
HPLC-UV Analysis Protocol (Based on EPA Method 8331)[1][3]
-
HPLC System: An HPLC system equipped with a pump capable of 4000 psi, a 100 µL loop injector, and a variable or fixed wavelength UV detector.
-
Column: A C-18 reverse-phase HPLC column (25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A 2/3 (v/v) methanol-water solution modified with 0.01 M 1-decanesulfonic acid sodium salt. The pH of the mobile phase is adjusted to 3 with glacial acetic acid.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: A 175 µL sample loop is overfilled with 500 µL of the sample for injection.
-
Retention Time: The expected retention time for tetrazene under these conditions is approximately 2.8 minutes.
Visualizing the Workflow and Validation Process
To better illustrate the experimental and logical processes involved in tetrazene analysis, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for tetrazene analysis in soil.
Caption: Logical flow of HPLC method validation parameters.
References
Cross-Validation of Tetrazene Sensitivity Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the sensitivity of energetic materials like tetrazene is paramount for safe handling and predictable performance. This guide provides a comparative analysis of tetrazene's sensitivity to impact, friction, and electrostatic discharge (ESD), drawing upon data from established test methods. Detailed experimental protocols and visual workflows are presented to facilitate a comprehensive cross-validation of these critical safety parameters.
Quantitative Sensitivity Data
The sensitivity of tetrazene to various stimuli is a critical factor in its application. The following table summarizes quantitative data obtained from different standardized test methods.
| Test Method | Parameter | Value | Notes |
| Impact Sensitivity | |||
| BAM Fallhammer | Impact Energy (E₅₀) | 0.067 - 0.101 J | Dependent on synthesis parameters.[1] |
| BAM Fallhammer (Polymorph A) | Impact Energy (E₅₀) | ~1.5 J | The 50% probability of initiation. |
| BAM Fallhammer (Polymorph C) | Impact Energy (E₅₀) | ~2.0 J | The 50% probability of initiation. |
| Friction Sensitivity | |||
| BAM Friction Test | Friction Load | 27 N | 100% probability of ignition.[2] |
| BAM Friction Test (Polymorph A) | Friction Load (F₅₀) | ~8 N | The 50% probability of initiation. |
| BAM Friction Test (Polymorph C) | Friction Load (F₅₀) | ~8 N | The 50% probability of initiation. |
| Electrostatic Discharge (ESD) Sensitivity | |||
| Spark Test | Ignition Energy (E₅₀) | 4 mJ | Data for comparison with other primary explosives. |
Experimental Protocols
A clear understanding of the methodologies used to generate sensitivity data is crucial for accurate interpretation and cross-validation. The following sections detail the standard protocols for impact, friction, and electrostatic discharge testing of energetic materials.
Impact Sensitivity: BAM Fallhammer Test
The BAM Fallhammer test is a widely used method to determine the sensitivity of a substance to impact. The apparatus consists of a drop weight of a specified mass that is released from a variable height onto a sample of the material.
Procedure:
-
A small, measured amount of the tetrazene sample is placed in the sample holder.
-
The drop weight is raised to a predetermined height.
-
The weight is released, allowing it to fall and strike the sample.
-
Observations are made to determine if an initiation (e.g., explosion, flame, or decomposition) has occurred.
-
The Bruceton "up-and-down" method is typically employed, where the drop height is adjusted based on the outcome of the previous test (increased after a "no-go" and decreased after a "go").
-
This iterative process is continued for a statistically significant number of trials to determine the height at which there is a 50% probability of initiation (H₅₀).
-
The impact energy (E₅₀) is then calculated using the formula: E₅₀ = m * g * H₅₀, where 'm' is the mass of the drop weight and 'g' is the acceleration due to gravity.
Friction Sensitivity: BAM Friction Test
The BAM friction test assesses the sensitivity of a material to frictional stimuli. The apparatus utilizes a fixed porcelain pin that applies a known force to a sample placed on a movable porcelain plate.
Procedure:
-
A small, specified volume of the tetrazene sample is spread on the porcelain plate.
-
The loading arm with the porcelain pin is lowered onto the sample, and a specific weight is applied to achieve the desired frictional force.
-
The motor is activated, causing the porcelain plate to move back and forth under the pin for a single cycle.
-
The test is observed for any signs of initiation, such as sparks, crackling, or explosion.
-
A series of tests (typically 6) is conducted at a given frictional load.
-
If no reaction occurs, the load is increased. If a reaction is observed, the load is decreased to determine the lowest force at which initiation occurs.
-
The result is reported as the frictional force in Newtons (N) and the probability of initiation at that force.
Electrostatic Discharge (ESD) Sensitivity Test
The ESD sensitivity test evaluates the susceptibility of a material to initiation by an electrical spark. The test involves subjecting the sample to a high-voltage discharge from a capacitor.
Procedure:
-
A small amount of the tetrazene sample is placed in a sample holder between two electrodes.
-
A capacitor is charged to a specific voltage, storing a known amount of energy.
-
The stored energy is then discharged through the sample in the form of a spark.
-
Observations are made to detect any initiation.
-
The test is repeated multiple times, varying the stored energy by changing the capacitance or voltage.
-
The "up-and-down" method is often used to determine the energy level at which there is a 50% probability of initiation (E₅₀).
-
The ignition energy is calculated using the formula: E = 0.5 * C * V², where 'C' is the capacitance and 'V' is the voltage.
Visualizing the Processes
To further clarify the experimental procedures and the chemical changes tetrazene undergoes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the BAM Fallhammer impact sensitivity test.
Caption: Workflow for the BAM friction sensitivity test.
Caption: Workflow for the electrostatic discharge (ESD) sensitivity test.
Caption: Simplified thermal decomposition pathway of tetrazene.
References
A Comparative Thermal Analysis of Tetrazene and Its Analogues by DSC/TGA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thermal stability of tetrazene and its analogues, utilizing data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The information presented is crucial for the safe handling, storage, and application of these energetic materials in various fields, including pharmaceuticals and materials science.
Introduction to Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the physicochemical properties of materials as a function of temperature.
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] It provides information on thermal events such as melting, crystallization, and decomposition, including the enthalpy changes associated with these processes.[3]
-
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[4] TGA is used to determine thermal stability, decomposition temperatures, and the composition of materials by measuring mass loss or gain.[3][4]
When used in conjunction, DSC and TGA offer a comprehensive understanding of the thermal behavior of energetic materials like tetrazene and its analogues.[3]
Comparative Thermal Stability Data
The following table summarizes the key thermal decomposition data for tetrazene and a selection of its analogues, compiled from various research sources. It is important to note that the experimental conditions may vary between studies, which can influence the measured values.
| Compound Name | Structure | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Weight Loss (%) | Method | Reference |
| Tetrazene | 1-(5-tetrazolyl)-4-guanyltetrazene hydrate | ~128 (DTA) | 137 (Detonation) | - | DTA | [5] |
| ~114.6 - 124.9 (Isothermal DSC) | - | ~14 (Stage 1) | Isothermal DSC/TGA | [6] | ||
| 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) | C₂H₆N₈ | - | 164 | - | DSC | [7][8] |
| 3,6-bis(1H-1,2,3,4-tetrazol-5-ylimino)-1,2,4,5-tetrazine (BTATz) | C₄H₂N₁₄ | - | - | - | DSC | [8] |
| 6-amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine (ATTz) | C₂H₂N₈ | 164 - 221 (Isothermal) | - | - | DSC | [7][9] |
| 6-aminotrizolo[1,5-b]-1,2,4,5-tetrazine (ATrTz) | C₃H₃N₇ | 230 - 328 (Isothermal) | - | - | DSC | [7][9] |
| 3,6-bis(dimethyl pyrazolyl)-1,2,4,5-tetrazine (P₂T) | C₁₂H₁₄N₈ | - | 297 | - | - | [7] |
Experimental Protocols
The following provides a generalized experimental protocol for the thermal analysis of energetic materials like tetrazene and its analogues using DSC and TGA. Specific parameters should be optimized based on the material's properties and the analytical objectives.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the sample (typically 0.5-5 mg) is accurately weighed into an aluminum or copper crucible. For energetic materials, vented or pinhole crucibles are often used to prevent pressure buildup.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate, typically ranging from 5 to 20 K/min.[10] Isothermal experiments can also be performed at a specific temperature to study decomposition kinetics.[6]
-
Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen or argon, with a constant purge gas flow rate (e.g., 20-50 mL/min) to remove any gaseous decomposition products.
-
Reference: An empty crucible of the same type is used as a reference.
-
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature of decomposition, the peak maximum temperature, and the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A slightly larger sample (typically 2-10 mg) is weighed into a ceramic or platinum crucible.
-
Instrumentation: A calibrated Thermogravimetric Analyzer is used.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate, often matching the DSC heating rate for direct comparison.
-
Atmosphere: An inert or reactive (e.g., air) atmosphere can be used depending on the desired information, with a controlled flow rate.
-
Temperature Range: The analysis is conducted over a temperature range that encompasses the decomposition of the material.
-
-
Data Analysis: The TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of weight loss, the temperatures of maximum decomposition rates, and the total mass loss.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for a comparative thermal analysis study of tetrazene and its analogues.
Discussion
The thermal stability of tetrazene and its analogues is highly dependent on their molecular structure. For instance, the introduction of different functional groups can significantly alter the decomposition temperature and the energy released. The data indicates that tetrazene itself decomposes at a relatively low temperature, which is a key characteristic for its use as a primary explosive.[5][6] Analogues with more stable ring systems or different substituents exhibit varying thermal stabilities. For example, the decomposition of some triazolo- and tetrazolotetrazines occurs at higher temperatures compared to tetrazene.[7][9]
Understanding these differences is critical for the design of new energetic materials with tailored properties, such as enhanced safety (higher decomposition temperature) or specific performance characteristics. The kinetic parameters derived from DSC data, such as activation energy, can further elucidate the decomposition mechanism.[6]
Conclusion
The comparative thermal analysis of tetrazene and its analogues using DSC and TGA provides invaluable data for researchers and professionals in the field of energetic materials. This guide has summarized the available thermal decomposition data, provided a generalized experimental protocol for obtaining such data, and visualized the workflow for a comparative study. A thorough understanding of the thermal behavior of these compounds is paramount for ensuring their safe and effective application. For detailed and specific applications, it is always recommended to consult the primary research literature and conduct dedicated experimental work under well-defined conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 4. particletechlabs.com [particletechlabs.com]
- 5. Tetrazene–Characterization of Its Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
A Comparative Environmental Impact Assessment of Tetrazene and Lead-Based Primers
For Immediate Release
This guide provides a comprehensive comparison of the environmental and toxicological impacts of tetrazene and lead-based primers, intended for researchers, scientists, and professionals in drug development and related fields. The following sections detail the known effects of these compounds, supported by available data, and outline experimental protocols for their assessment.
Executive Summary
Lead-based primers, primarily utilizing lead styphnate, have a long history of use but pose significant, well-documented environmental and health risks. Lead is a persistent heavy metal contaminant with established neurotoxic, reproductive, and carcinogenic effects. In contrast, tetrazene, an organic explosive, is presented as a less hazardous alternative. While data on its environmental fate and long-term toxicological profile are less complete than for lead, existing information suggests it is less persistent and possesses a lower order of toxicity. This guide aims to synthesize the current understanding of these two primer compounds to inform safer and more environmentally conscious practices.
Data Presentation: A Quantitative Comparison
The following tables summarize the key environmental and toxicological parameters for lead styphnate and tetrazene based on available data.
| Parameter | Lead Styphnate | Tetrazene | References |
| Formula | C₆HN₃O₈Pb | C₂H₈N₁₀O | [1][2] |
| Appearance | Yellow to reddish-brown crystalline solid | Colorless to pale yellow fluffy solid | [1][2] |
| Solubility in Water | < 0.02% | Insoluble in cold water; decomposes in boiling water | [2][3] |
| Primary Hazard | Highly toxic, explosive | Explosive, irritant | [2][4] |
Table 1: Physicochemical Properties
| Endpoint | Lead Styphnate / Lead | Tetrazene / Decomposition Products | References |
| Acute Aquatic Toxicity | LC50 (48h, Bluegill Sunfish): 2-5 mg/L (as Lead) | EC50 (15 min, Aliivibrio fischeri): 28.8 mg/L (for 5-aminotetrazole) | [3][4][5][6] |
| Human Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans | Not listed as a carcinogen by NTP, IARC, OSHA, ACGIH, or EPA | [2][5] |
| Primary Human Health Risks | Neurotoxicity, reproductive and developmental toxicity, kidney damage, anemia | Eye and respiratory tract irritation, potential for occupational asthma | [3][4][5][7] |
Table 2: Toxicological Data
| Parameter | Lead Styphnate / Lead | Tetrazene | References |
| Persistence | Not biodegradable, persists in the environment | Decomposes in boiling water, degrades rapidly in water at room temperature | [3][5] |
| Bioaccumulation | Known to accumulate in the environment and organisms | No data available, but rapid degradation suggests low potential | [3][5] |
| Soil Mobility | Can migrate through soil, contaminating groundwater | Data limited, but degradation in water implies lower mobility of the parent compound | [3][5][8] |
| Decomposition Products | Lead oxides, carbon monoxide, carbon dioxide, nitrogen oxides | Nitrogen oxides, carbon monoxide, carbon dioxide, 5-aminotetrazole (B145819) | [2][9] |
Table 3: Environmental Fate
Signaling Pathways of Toxicity
Lead Toxicity Pathway
Lead exerts its toxic effects through multiple mechanisms, primarily by interfering with calcium-dependent cellular processes and inducing oxidative stress. Lead's ability to mimic calcium ions allows it to disrupt critical signaling pathways, including neurotransmitter release in the nervous system. Furthermore, it inhibits key enzymes like δ-aminolevulinic acid dehydratase (ALAD) in the heme synthesis pathway and depletes the primary cellular antioxidant, glutathione, leading to widespread oxidative damage.[3][4][5]
Caption: Lead Toxicity Pathway Diagram.
Tetrazene Toxicity Pathway
The precise molecular signaling pathways for tetrazene toxicity are not well-elucidated in publicly available literature. It is known to be an irritant and can be harmful upon inhalation or ingestion.[2] Given the limited experimental data, modern in silico toxicology methods, such as quantitative structure-activity relationship (QSAR) modeling and machine learning, are being explored to predict the toxicity of tetrazole derivatives.[10][11][12] These computational approaches can help identify potential toxicophores and predict adverse outcomes, guiding further experimental investigation.
Experimental Protocols
Assessing the environmental impact of energetic materials like primer compounds requires a multi-faceted approach, utilizing standardized methodologies to ensure data is reproducible and comparable. Key experimental areas include ecotoxicity, environmental fate, and chemical analysis.
Aquatic Ecotoxicity Testing
Standardized aquatic toxicity tests are essential for determining the potential harm of a substance to aquatic life. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for chemical testing.[9][13]
Objective: To determine the acute toxicity of the primer compound or its residues to representative aquatic organisms (e.g., fish, daphnia, algae).
Recommended Guideline: OECD Test Guideline 203: Fish, Acute Toxicity Test.
Methodology:
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) are commonly used.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period.
-
Endpoint: The primary endpoint is mortality. The concentration that is lethal to 50% of the test population (LC50) is calculated.
-
Conditions: The test is conducted under controlled conditions of temperature, pH, and lighting. A control group (no test substance) is run in parallel.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.[14]
References
- 1. Lead styphnate - Wikipedia [en.wikipedia.org]
- 2. winchester.com [winchester.com]
- 3. winchesterle.com [winchesterle.com]
- 4. winchester.com [winchester.com]
- 5. winchesterle.com [winchesterle.com]
- 6. In vitro and in vivo effects of 5-aminotetrazole (5-AT), an energetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrazene | C2H8N10O | CID 135764855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aphis.usda.gov [aphis.usda.gov]
- 9. oecd.org [oecd.org]
- 10. Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 14. Use of LC50 in aquatic regulatory toxicology-Disharmony in global harmonization of hazard classification of chemicals | Ecotoxicology and Environmental Contamination [eec.ecotoxbrasil.org.br]
A Comparative Guide to the Validation of Theoretical Models for Tetrazene Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretical models for the decomposition of tetrazene, a primary explosive, with supporting experimental data. The performance of tetrazene is also contrasted with alternative energetic materials.
Overview of Tetrazene Decomposition
Tetrazene (C₂H₈N₁₀O) is a sensitive primary explosive used in detonators and primers. Its decomposition, both thermal and photo-induced, is a complex process involving multiple steps and intermediates. Understanding the underlying mechanisms is crucial for predicting its stability, performance, and safety. Theoretical models, primarily based on quantum chemical calculations, have been proposed to elucidate these decomposition pathways. This guide aims to validate these models by comparing their predictions with experimental findings.
Thermal Decomposition of Tetrazene
The thermal decomposition of tetrazene is characterized by a complex, multi-stage process. Experimental evidence suggests that the decomposition is an autocatalytic process, where the reaction products accelerate the rate of further decomposition.
Theoretical Models for Thermal Decomposition
Theoretical studies on the thermal decomposition of tetrazene are less prevalent than for some other energetic materials. However, based on the decomposition of related tetrazole and tetrazine compounds, two primary theoretical pathways are considered:
-
Model A: Ring Opening and Fragmentation: This model proposes an initial opening of the tetrazole ring, followed by the cleavage of N-N and C-N bonds, leading to the formation of smaller, gaseous products like nitrogen (N₂) and ammonia (B1221849) (NH₃), as well as solid residues.
-
Model B: Side Chain Dissociation: This model suggests that the initial step involves the dissociation of the aminoguanidinyl side chain, potentially forming guanyl azide (B81097) as an intermediate, which then further decomposes.
Experimental Validation of Thermal Decomposition Models
Experimental techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are pivotal in studying the thermal decomposition of energetic materials.
Experimental Data for Tetrazene Thermal Decomposition
| Parameter | Experimental Value | Technique | Reference |
| Decomposition Onset Temperature | 128 °C | DTA | [1] |
| Detonation Temperature | 137 °C | DTA | [1] |
| Activation Energy (Ea) | 185 kJ/mol | DSC | [2] |
| Pre-exponential Factor (ln A, min⁻¹) | 56.23 | DSC | [2] |
| Major Solid Residue | 5-aminotetrazole (B145819) | IR and UV spectroscopy | [3][4] |
| Intermediate Product | Guanyl azide | IR spectroscopy | [3][4] |
| Kinetic Model | Autocatalytic, bimolecular rate law | DSC | [2] |
Analysis: The experimental data strongly supports a mechanism involving the side chain. The identification of 5-aminotetrazole as the major solid residue and guanyl azide as an intermediate aligns well with the predictions of Model B (Side Chain Dissociation) .[3][4] The autocatalytic nature of the reaction suggests that the decomposition products, likely including the acidic 5-aminotetrazole, catalyze the breakdown of remaining tetrazene molecules.[2]
Comparison with Alternative Energetic Materials
A comparative analysis with other common primary and secondary explosives provides context for tetrazene's thermal stability and decomposition characteristics.
Comparative Thermal Decomposition Data
| Energetic Material | Decomposition Onset (°C) | Activation Energy (Ea) (kJ/mol) | Key Decomposition Products |
| Tetrazene | 128 | 185 | 5-aminotetrazole, Guanyl azide, N₂ |
| Lead Azide (Pb(N₃)₂) | ~327-360 | Varies with crystal size | Pb, N₂ |
| RDX | ~200 | ~170-200 | NO₂, N₂O, H₂O, CO, CO₂ |
| CL-20 | ~220 | ~150-180 | NO₂, N₂O, CO₂, H₂O |
Analysis: Tetrazene exhibits a significantly lower decomposition onset temperature compared to lead azide, RDX, and CL-20, highlighting its higher sensitivity. The activation energy for tetrazene decomposition is comparable to that of RDX and CL-20.
Photodecomposition of Tetrazene and its Analogs
The photodecomposition of tetrazene and its simpler analog, s-tetrazine, has been a subject of significant theoretical and experimental interest. These studies provide insights into the fundamental bond-breaking processes upon electronic excitation.
Theoretical Models for Photodecomposition
Computational studies, particularly those employing Complete Active Space Self-Consistent Field (CASSCF) methods, have been instrumental in modeling the photodecomposition of s-tetrazine and its derivatives. These studies point to the critical role of conical intersections, which are points on the potential energy surface where different electronic states have the same energy, facilitating rapid, non-radiative decay back to the ground state where dissociation occurs.
Two primary photodecomposition mechanisms have been proposed for s-tetrazine:
-
Concerted Triple Dissociation: This model suggests a simultaneous cleavage of the tetrazine ring into three fragments: two molecules of hydrogen cyanide (HCN) and one molecule of nitrogen (N₂).
-
Ring Contraction Mechanism: In substituted tetrazines, a ring contraction mechanism leading to the elimination of nitric oxide (NO) has been proposed.
Experimental Validation of Photodecomposition Models
Experimental validation of these models often involves laser excitation of the molecule followed by detection of the nascent products using techniques like Resonance Enhanced Multi-Photon Ionization (REMPI).
Experimental Data for s-Tetrazine Photodecomposition
| Parameter | Experimental Observation | Technique |
| Primary Gaseous Product | N₂ | REMPI |
| Other Products | 2 HCN | |
| N₂ Rotational Temperature | Cold (~20 K) | REMPI |
| Quantum Yield (s-tetrazine derivatives) | ~10⁻³ - 10⁻⁶ (for explosive derivatives) | Photobleaching FTIR |
Analysis: The experimental observation of cold rotational distribution of the N₂ product from s-tetrazine photolysis is consistent with the concerted triple dissociation model, which predicts a symmetric and direct fragmentation with minimal torque on the N₂ molecule. The significantly lower quantum yields for explosive tetrazine derivatives compared to s-tetrazine suggest that the substituents in tetrazene provide pathways for energy dissipation that compete with the decomposition reaction.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal decomposition temperature and enthalpy of tetrazene.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small sample of tetrazene (typically 1-5 mg) is accurately weighed into an aluminum sample pan.
-
The pan is hermetically sealed or left with a pinhole, depending on the desired experimental conditions to control pressure.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
The temperature is ramped at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 50 °C to 200 °C).
-
The differential heat flow between the sample and reference is recorded as a function of temperature.
-
The onset temperature of the exothermic peak corresponds to the decomposition temperature, and the area under the peak is proportional to the enthalpy of decomposition.
-
Thermogravimetric Analysis (TGA)
-
Objective: To determine the mass loss of tetrazene as a function of temperature.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of tetrazene (typically 5-10 mg) is placed in a tared TGA sample pan.
-
The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen).
-
The sample is heated at a constant rate (e.g., 10 °C/min) through the temperature range of interest.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve shows the temperature at which mass loss occurs and the extent of mass loss.
-
Visualizations
Caption: Proposed thermal decomposition pathway of tetrazene.
Caption: Theoretical photodecomposition mechanisms of tetrazines.
Caption: Experimental workflow for validating decomposition models.
Conclusion
The validation of theoretical models for tetrazene decomposition through experimental data reveals a nuanced picture. For thermal decomposition, the experimental evidence strongly favors a mechanism initiated by the dissociation of the side chain, leading to the formation of guanyl azide and subsequently 5-aminotetrazole, with the overall reaction exhibiting autocatalysis. In contrast, photodecomposition studies on the simpler s-tetrazine model system support a concerted triple dissociation mechanism. The significant difference in decomposition pathways between thermal and photo-induced processes underscores the importance of the initial energy input in dictating the reaction mechanism. Further computational studies focusing specifically on the complex structure of tetrazene, rather than its simpler analogs, are needed to fully elucidate the intricacies of its decomposition and to develop more predictive models for its stability and performance.
References
[1] Matyáš, R., & Pachman, J. (2021). Tetrazene–Characterization of Its Polymorphs. Molecules, 26(23), 7123. [2] Whelan, D. J., & Power, A. J. (1996). The Kinetics and Thermochemistry of the Thermal Decomposition of the Initiating Explosive, Tetrazene, near its Ignition Temperature (between 385 K and 400 K). DSTO Technical Report DSTO-TR-0450. [3] Bird, R., & Power, A. J. (1978). Thermal Decomposition of Tetrazene at 90 deg C. Materials Research Labs Ascot Vale (Australia). [4] Bird, R., & Power, A. J. (1978). Thermal Decomposition of Tetrazene at 90°C. MRL-R-710. Materials Research Laboratories.
References
A Comparative Analysis of the Explosive Properties of Tetrazene Polymorphs
For researchers and professionals in energetic materials, understanding the nuanced differences between crystalline forms (polymorphs) of primary explosives is critical for safety, performance, and application. This guide provides a comparative study of the explosive properties of two known polymorphs of tetrazene, designated Form A and Form C, based on available experimental data.
Tetrazene (5-[(1E)-3-amidiniotetraz-1-en-1-yl]tetrazolide hydrate) is a widely used primary explosive that serves as a sensitizer (B1316253) in priming compositions.[1] Recent research has characterized two distinct polymorphs, revealing subtle but important differences in their physical and explosive characteristics.[1][2] Form C has been identified as the initial product of synthesis, which can then transition to Form A under the influence of heat and water over time.[3][4] While the performance of both forms in primer compositions is considered virtually identical, their sensitivity to external stimuli shows slight variations.[4][5]
Comparative Analysis of Explosive Properties
The key differentiators in the explosive properties of Tetrazene Form A and Form C are their sensitivities to mechanical stimuli, namely impact and friction. Thermal stability also shows a minor difference. The following table summarizes the quantitative data from experimental studies.
| Property | Tetrazene Form A | Tetrazene Form C | Unit |
| Impact Sensitivity (50% initiation probability) | 2.0 | 2.5 | J |
| Friction Sensitivity (50% initiation probability) | 5 | 8 | N |
| Ignition Temperature (DTA) | 140 | 137 | °C |
| [Source: Rýsavy, J., et al. (2021)][1] |
The data indicates that Form A is slightly more sensitive to both impact and friction than Form C.[1] However, these differences are generally considered "industrially insignificant" for most applications.[4][5]
Relationship Between Synthesis and Explosive Properties
The formation of a specific tetrazene polymorph is dependent on the reaction conditions, which in turn dictates the final explosive characteristics of the material. This relationship can be visualized as a workflow from synthesis to properties.
Experimental Protocols
The data presented in this guide is based on specific, standardized experimental methodologies.
Synthesis of Tetrazene Polymorphs
-
Synthesis of Tetrazene Form A: This polymorph is prepared by dissolving sodium nitrite (B80452) (7.50 g) and bisaminoguanidinium sulfate (B86663) (8.75 g) in water (100 mL). The solution is then acidified with acetic acid to a pH of 5.4 at 25 °C. The mixture is stirred at a temperature between 56–58 °C for an extended period. After cooling, the resulting precipitate is filtered and washed with water, ethanol, and acetone.[1]
-
Synthesis of Tetrazene Form C: The procedure for Form C is similar to that of Form A, but with a significantly shorter reaction time. The reaction is stopped approximately 35 minutes after the precipitation begins. To obtain a pure sample of Form C, the reaction is typically carried out at 40 °C for 4 hours.[1]
Sensitivity Testing
-
Impact Sensitivity: The impact sensitivity is determined using a drop hammer apparatus, a standard method for primary explosives.[4] A weight is dropped from a specified height onto a sample of the explosive material to determine the energy required to cause an initiation (ignition or detonation). The values provided (2.0 J and 2.5 J) represent the energy at which there is a 50% probability of initiation.[1]
-
Friction Sensitivity: Friction sensitivity is measured using a friction sensitivity tester, such as the FSKM-PEx.[6] In this test, a porcelain peg is pressed onto a sample of the explosive on a porcelain plate with a specific force, and the plate is then moved. The force at which there is a 50% probability of initiation is recorded.[1][7]
Thermal Analysis
-
Differential Thermal Analysis (DTA): The ignition temperature and thermal stability of the tetrazene polymorphs were determined using a DTA 550 Ex thermal analyzer. A small sample (3-5 mg) is heated in an open glass micro-test tube at a constant rate (e.g., 5 °C/min). The DTA records the temperature difference between the sample and a reference material, showing exothermic decomposition events. For tetrazene, an exothermic decomposition was observed to start at 128 °C, leading to detonation at 137 °C for Form C.[3]
References
- 1. Tetrazene–Characterization of Its Polymorphs | MDPI [mdpi.com]
- 2. Tetrazene-Characterization of Its Polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazene explosive - Wikipedia [en.wikipedia.org]
- 7. apps.dtic.mil [apps.dtic.mil]
evaluating the effectiveness of tetrazene replacements in primer formulations
For Researchers, Scientists, and Drug Development Professionals
The landscape of energetic materials is undergoing a significant transformation, driven by the dual needs for enhanced safety and environmental responsibility. A critical area of this evolution is the development of non-toxic primer formulations, which necessitates the replacement of traditionally used but hazardous compounds. Tetrazene, a common sensitizer (B1316253) in primer mixtures, is increasingly being scrutinized due to its limited thermal and hydrolytic stability. This guide provides an objective comparison of emerging replacements for tetrazene, focusing on their performance, stability, and safety, supported by available experimental data.
Introduction to Tetrazene and Its Alternatives
For decades, tetrazene has been a staple in ordnance systems, valued for its ability to sensitize primary explosives like lead styphnate to ignition from impact or friction.[1] However, its susceptibility to degradation under high temperatures and in the presence of moisture presents significant logistical and safety challenges.[1] The search for alternatives has led to the development of more robust molecules and formulations. This guide will focus on two prominent areas of development: MTX-1 as a direct, more stable replacement for tetrazene, and Diazodinitrophenol (DDNP) as a key component in the broader shift towards lead-free primer compositions.
Performance Comparison of Tetrazene Replacements
The effectiveness of a primer sensitizer is determined by a combination of its sensitivity to initiation, its stability under various environmental conditions, and its overall performance in an ammunition system. The following tables summarize the available quantitative and qualitative data for tetrazene, MTX-1, and DDNP.
Table 1: Stability Characteristics
| Property | Tetrazene | MTX-1 | DDNP |
| Thermal Stability (Decomposition Temp.) | DSC Exotherm at 144°C | DSC Exotherm at 214°C | Decomposes at ~157°C[2] |
| Thermal Stability (Isothermal Aging) | 36% weight loss after 167 hours at 90°C | 4% weight loss after 167 hours at 90°C | Susceptible to degradation under heat and light[2] |
| Hydrolytic Stability | Decomposes in boiling water | Remains largely unchanged after 120 days in water | Can be desensitized by immersion in water[1] |
Table 2: Sensitivity to Initiation
| Property | Tetrazene | MTX-1 | DDNP |
| Impact Sensitivity (BAM Fallhammer) | Comparable to MTX-1 | Reported as "similar" or "increased" compared to tetrazene | 1 J |
| Friction Sensitivity (BAM Friction Test) | Comparable to MTX-1 | Reported as "similar" to tetrazene | 24.7 N |
Table 3: Performance in Primer Formulations
| Performance Metric | DDNP-Based Primers | Lead Styphnate-Based Primers (for comparison) |
| Peak Blast Pressure Variation (Std. Dev.) | 8.2 - 25.0% | 5.0 - 11.3% |
| Ignition Delay | Perceptible delays reported | No perceptible delays reported |
| Misfire Rate | Higher, especially in hot & humid conditions | Lower |
| Muzzle Velocity Variation | Larger | Smaller |
| Accuracy (7.62x51mm test) | ~2.5 MOA | ~1.8 MOA |
In-Depth Look at Key Replacements
MTX-1: A High-Stability Sensitizer
MTX-1 (1-[(2E)-3-(1H-tetrazol-5-yl)triaz-2-en-1-ylidene]methanediamine) has emerged as a highly promising direct replacement for tetrazene.[3][4] Its primary advantages lie in its significantly enhanced thermal and hydrolytic stability, addressing the main drawbacks of tetrazene.[1] Studies have shown that MTX-1 provides nearly equivalent sensitization in primer mixes, making it a potential "drop-in" replacement.[5] While quantitative, comparative data on its sensitivity is still emerging in publicly available literature, it is consistently reported to have impact and friction sensitivities comparable to tetrazene.[5]
DDNP: A Move Towards Lead-Free Primers
Diazodinitrophenol (DDNP) is a primary explosive that serves as a replacement for lead styphnate in "green" or non-toxic primer formulations.[1] While not a direct one-to-one replacement for tetrazene's role, its use is indicative of the broader move away from heavy-metal-based primers. However, the transition to DDNP-based primers is not without challenges. Experimental data consistently shows that DDNP formulations exhibit greater performance variability compared to their lead styphnate counterparts. This includes larger deviations in muzzle velocity and peak blast pressure, which can lead to ignition delays and reduced accuracy.[6] These performance issues have led some to conclude that DDNP-based primers are not yet sufficiently reliable for military use.[6]
Experimental Protocols
The evaluation of new energetic materials for primer formulations involves a standardized set of tests to determine their safety, stability, and performance. Below are detailed methodologies for key experiments.
Thermal Stability Testing (Thermogravimetric Analysis - TGA)
-
Objective: To determine the thermal stability of an energetic material by measuring its weight loss as a function of temperature in a controlled atmosphere.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small, precisely weighed sample (typically 1-5 mg) of the material is placed in a sample pan.
-
The pan is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The temperature at which significant weight loss begins is an indicator of thermal decomposition. For isothermal testing, the sample is held at a constant temperature (e.g., 90°C) for an extended period, and the percentage of weight loss is recorded.
-
Sensitivity to Impact (BAM Fallhammer Test)
-
Objective: To determine the sensitivity of an energetic material to impact.
-
Apparatus: BAM Fallhammer apparatus, consisting of a drop weight, anvil, and sample holder.
-
Procedure:
-
A small, measured amount of the substance is placed in the sample holder.
-
The sample is placed on the anvil of the fallhammer.
-
A standard weight is dropped from a specified height onto the sample.
-
The outcome (explosion, decomposition, or no reaction) is observed.
-
The "up-and-down" or Bruceton method is typically used, where the drop height is adjusted based on the previous result to determine the height at which there is a 50% probability of initiation (H50).
-
The impact energy is calculated in Joules (J).
-
Sensitivity to Friction (BAM Friction Test)
-
Objective: To determine the sensitivity of an energetic material to frictional stimuli.
-
Apparatus: BAM friction apparatus, consisting of a fixed porcelain pin and a moving porcelain plate.[7]
-
Procedure:
-
A small amount of the test substance is spread on the porcelain plate.[8]
-
The porcelain pin is lowered onto the sample with a specific load applied.[8]
-
The plate is moved back and forth under the pin once over a set distance.[7]
-
The test is observed for any reaction (e.g., spark, crackle, smoke, or explosion).[9]
-
The test is repeated multiple times at a given load. The lowest load in Newtons (N) that causes a reaction in at least one of a set number of trials is reported as the friction sensitivity.[8][10]
-
Visualizing the Evaluation Process
The following diagrams illustrate the logical workflow for evaluating tetrazene replacements and the general initiation pathway in a primer.
Caption: Workflow for the evaluation of tetrazene replacements.
Caption: Simplified primer initiation signaling pathway.
Conclusion
The development of replacements for tetrazene is a critical step towards creating safer and more reliable primer formulations. MTX-1 stands out as a promising direct replacement, offering significantly improved thermal and hydrolytic stability while maintaining comparable sensitivity and performance to tetrazene. While the broader move to lead-free primers using components like DDNP is environmentally significant, performance inconsistencies remain a key challenge that requires further research and development. The experimental protocols outlined in this guide provide a framework for the continued evaluation and qualification of these and other novel energetic materials. As research progresses, it is anticipated that more comprehensive, quantitative data will become available, further refining the selection of the next generation of primer sensitizers.
References
- 1. Diazodinitrophenol - Wikipedia [en.wikipedia.org]
- 2. Buy Diazodinitrophenol (EVT-267606) | 4682-03-5 [evitachem.com]
- 3. Diazodinitrophenol | 4682-03-5 | Benchchem [benchchem.com]
- 4. icheme.org [icheme.org]
- 5. researchgate.net [researchgate.net]
- 6. A green metal-free fused-ring initiating substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utec-corp.com [utec-corp.com]
- 8. smsenergetics.com [smsenergetics.com]
- 9. osti.gov [osti.gov]
- 10. etusersgroup.org [etusersgroup.org]
Inter-Laboratory Comparison of Tetrazene Characterization: A Comparative Guide
This guide provides a comprehensive overview of the characterization of tetrazene, a primary explosive used as a sensitizer (B1316253) in initiating compositions. The data presented herein is a synthesis of results from a simulated inter-laboratory study, designed to highlight common analytical methods and expected variations in measurements. This document is intended for researchers, scientists, and professionals in drug development and energetic materials science to provide a benchmark for tetrazene analysis.
Introduction to Tetrazene Characterization
Tetrazene (1-amino-1-[(1H-tetrazol-5-yl)azo]guanidine hydrate) is a crucial component in many priming mixtures due to its sensitizing properties.[1][2] However, it is known for its limited thermal and hydrolytic stability, which can impact the shelf life and reliability of ordnance.[3][4][5] Consistent and accurate characterization is therefore essential. This guide focuses on three key characterization parameters: Purity Analysis by High-Performance Liquid Chromatography (HPLC), Thermal Stability by Differential Scanning Calorimetry (DSC), and Impact Sensitivity.
Data Presentation: Summary of Inter-Laboratory Results
The following tables summarize the quantitative data from our hypothetical inter-laboratory comparison, involving three laboratories (Lab A, Lab B, and Lab C).
Table 1: Purity of Tetrazene Samples via HPLC
| Laboratory | Sample ID | Purity (%) | Retention Time (min) |
| Lab A | TET-001 | 98.9 | 2.8 |
| Lab B | TET-001 | 99.2 | 2.7 |
| Lab C | TET-001 | 98.5 | 2.9 |
| Mean | 98.87 | 2.8 | |
| Std. Dev. | 0.35 | 0.1 |
Table 2: Thermal Stability of Tetrazene via DSC
| Laboratory | Sample ID | Onset of Decomposition (°C) | Detonation Temperature (°C) |
| Lab A | TET-001 | 128.5 | 137.2 |
| Lab B | TET-001 | 127.9 | 136.8 |
| Lab C | TET-001 | 128.1 | 137.5 |
| Mean | 128.17 | 137.17 | |
| Std. Dev. | 0.31 | 0.35 |
Table 3: Impact Sensitivity of Tetrazene
| Laboratory | Sample ID | Method | H₅₀ (cm) |
| Lab A | TET-001 | Bruceton | 35 |
| Lab B | TET-001 | Bruceton | 38 |
| Lab C | TET-001 | Bruceton | 36 |
| Mean | 36.33 | ||
| Std. Dev. | 1.53 | ||
| H₅₀: The height from which a specified weight has a 50% probability of causing an explosion. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This protocol is based on EPA Method 8331 for the analysis of tetrazene.[6]
-
Instrumentation: HPLC system with a pump capable of 4000 psi, a 100 µL loop injector, and a UV detector set to 280 nm.[6]
-
Column: C-18 reverse phase HPLC column, 25 cm x 4.6 mm (5 µm).[6]
-
Mobile Phase: 0.01 M 1-decanesulfonic acid, sodium salt, in acidic methanol (B129727)/water.[6]
-
Flow Rate: 1.5 mL/min.[6]
-
Standard Preparation:
-
A stock standard solution of approximately 100 mg/L is prepared by dissolving a precisely weighed amount of dry tetrazene in methanol. Caution: Dry tetrazene is a primary explosive and must be handled with extreme care.[6]
-
Working standards are prepared by serial dilution of the stock solution with methanol.[6]
-
All solutions must be refrigerated or cooled throughout the process due to the rapid degradation of tetrazene at room temperature.[6]
-
-
Sample Preparation:
-
A known weight of the tetrazene sample is dissolved in methanol to achieve a concentration within the calibration range.
-
The sample is filtered through a 0.5 µm filter before injection.[6]
-
-
Analysis: A 100 µL aliquot of the sample is injected into the HPLC system. The purity is determined by comparing the peak area of the analyte to a calibration curve generated from the working standards.[6]
This method is used to determine the thermal decomposition profile of tetrazene.
-
Instrumentation: A differential scanning calorimeter capable of heating rates up to 20 °C/min.
-
Sample Preparation: A small amount of tetrazene (typically 0.5-2 mg) is weighed into an aluminum DSC pan.
-
Analysis:
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is monitored as a function of temperature.
-
The onset of exothermic decomposition is observed, which for tetrazene typically starts around 128 °C, leading to detonation at approximately 137 °C.[1]
-
This protocol determines the sensitivity of tetrazene to impact, often using the Bruceton "up-and-down" method.
-
Instrumentation: A ball drop instrument, such as a BAM Fallhammer, designed to NATO specifications.[4][7]
-
Sample Preparation: A thin layer of the tetrazene powder (e.g., 0.33 mm thick) is placed on a polished steel block.[4]
-
Analysis:
-
A steel ball of a specified weight is dropped from varying heights onto the sample.[4]
-
The outcome (explosion or no explosion) is recorded for each drop.
-
The height is adjusted for the subsequent drop based on the previous result (increased after a "no-go," decreased after a "go").
-
A statistical analysis of at least 30 drops is used to calculate the H₅₀ value.[4]
-
Visualized Workflows
The following diagrams illustrate the logical flow of the characterization and comparison process.
Caption: Workflow for the Inter-Laboratory Comparison of Tetrazene.
Caption: Experimental Workflow for HPLC Purity Analysis of Tetrazene.
References
- 1. Tetrazene–Characterization of Its Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Explosive Characteristics of Tetrazene and MTX-1 | CoLab [colab.ws]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Performance Characteristics of Tetrazene and Diazodinitrophenol (DDNP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance data of two primary explosives, Tetrazene and Diazodinitrophenol (DDNP). The information is intended for researchers and scientists in the field of energetic materials. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key performance tests are provided.
Executive Summary
Tetrazene and Diazodinitrophenol (DDNP) are both sensitive primary explosives used to initiate detonation in other, less sensitive explosive materials. While both serve a similar function, their performance characteristics exhibit notable differences. DDNP generally demonstrates a higher detonation velocity and greater explosive power, as indicated by its performance in the lead block test. Conversely, Tetrazene is characterized by its higher sensitivity to impact and friction, making it a potent sensitizer (B1316253) in priming compositions. The choice between these two compounds is contingent on the specific application requirements, balancing the need for explosive power with sensitivity and thermal stability.
Performance Data Comparison
The following table summarizes the key performance indicators for Tetrazene and DDNP based on available experimental data.
| Performance Metric | Tetrazene | Diazodinitrophenol (DDNP) |
| Impact Sensitivity | 0.13 J (BAM Fallhammer) | 1 J (BAM Fallhammer)[1][2] |
| Friction Sensitivity | 27 N (BAM Friction Apparatus)[3] | 24.7 N (BAM Friction Apparatus)[1][2] |
| Detonation Velocity | ~4000 m/s[3] | 6900 - 7100 m/s[1] |
| Lead Block Test | Data not available | 25 cm³[4] |
| Decomposition Temperature | Starts at ~90°C, detonates at 137°C[3][5][6] | Explodes at ~180°C[7] |
| Density | 1.7 g/cm³[3] | 1.71 g/cm³[2] |
Detailed Experimental Protocols
The following sections describe the methodologies for the key experiments cited in this comparison.
Impact Sensitivity: BAM Fallhammer Test
The impact sensitivity of primary explosives is determined using a BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer apparatus.
Principle: A specified weight is dropped from a series of increasing heights onto a sample of the explosive material placed on an anvil. The height at which ignition or detonation occurs in 50% of the trials (H50) is determined.
Exemplary Protocol:
-
A small, measured sample of the explosive (typically 40 mm³) is placed in the sample holder, which consists of a steel cylinder and a locating ring.
-
The sample holder is placed on the anvil of the Fallhammer apparatus.
-
A drop weight of a specified mass (e.g., 1 kg, 2 kg, or 5 kg) is raised to a predetermined height.
-
The weight is released, allowing it to fall and strike the plunger resting on the explosive sample.
-
Observations are made for any signs of ignition, detonation, or decomposition (e.g., flash, smoke, or audible report).
-
The "up-and-down" method is typically employed, where the height of the drop is increased after a "no-go" (no reaction) and decreased after a "go" (reaction).
-
A series of at least 25-30 drops is performed to statistically determine the height at which there is a 50% probability of initiation. This value, in Joules, represents the impact sensitivity.
Friction Sensitivity: BAM Friction Apparatus
The friction sensitivity is determined using a BAM friction apparatus, which subjects the explosive material to friction between two surfaces.
Principle: A sample of the explosive is placed on a porcelain plate, and a weighted porcelain pin is brought into contact with it. The plate is then moved back and forth, creating friction. The load on the pin is varied to determine the point at which ignition or detonation occurs.
Exemplary Protocol:
-
A small amount of the explosive sample (approximately 10 mm³) is spread evenly on the rough surface of a porcelain plate.
-
The porcelain plate is secured to the movable carriage of the friction apparatus.
-
A porcelain pin is placed in the weighted arm of the apparatus, which is then lowered so that the pin rests on the sample.
-
A specific load is applied to the pin by placing weights on the arm.
-
The motor of the apparatus is activated, causing the porcelain plate to move back and forth under the pin for a single stroke (approximately 24 mm).
-
Observations are made for any signs of reaction (e.g., crackling, sparks, flame, or detonation).
-
The test is repeated with fresh samples and clean porcelain surfaces, varying the load to determine the lowest load at which a reaction occurs in at least one out of six trials.
Explosive Power: Trauzl Lead Block Test
The Trauzl lead block test is a method used to measure the relative brisance or shattering power of an explosive.
Principle: A standardized mass of the explosive is detonated within a cavity in a lead block of specific dimensions. The increase in the volume of the cavity is then measured.
Exemplary Protocol:
-
A 10-gram sample of the explosive is carefully weighed and wrapped in a thin foil.
-
The sample is placed at the bottom of a cylindrical cavity (borehole) in a standard lead block (typically 200 mm in diameter and 200 mm high).
-
A detonator is inserted into the explosive sample.
-
The remainder of the borehole is filled with a stemming material, such as dry sand, which is lightly tamped.
-
The detonator is initiated from a safe distance.
-
After the detonation, the lead block is allowed to cool.
-
The volume of the enlarged cavity is measured by filling it with a liquid (e.g., water) from a burette.
-
The initial volume of the borehole is subtracted from the final volume to determine the net expansion in cubic centimeters (cm³).
Thermal Stability: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal behavior of materials.
Principle: A small sample of the material and an inert reference are heated or cooled at a controlled rate. The difference in the amount of heat required to increase the temperature of the sample and reference is measured as a function of temperature.
Exemplary Protocol:
-
A small, accurately weighed sample of the explosive (typically 1-5 mg) is placed in a sample pan (e.g., aluminum or gold-plated copper).
-
The pan is hermetically sealed to contain any gases released during decomposition. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature of the cell is programmed to increase at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified range.
-
The heat flow to or from the sample is recorded as a function of temperature.
-
Exothermic peaks on the resulting DSC curve indicate decomposition or detonation, with the onset temperature and the peak maximum providing information on the thermal stability of the compound. The area under the peak is proportional to the heat of decomposition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the performance comparison and a typical experimental workflow for characterizing an explosive material.
Caption: Comparative performance of Tetrazene and DDNP.
Caption: Experimental workflow for explosive characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. A green metal-free fused-ring initiating substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazene explosive - Wikipedia [en.wikipedia.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. Tetrazene–Characterization of Its Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
Safety Operating Guide
Proper Disposal of Tetrazene Explosive: A Guide for Laboratory Professionals
Disclaimer: Tetrazene is a highly sensitive primary explosive and must be handled with extreme caution by trained personnel only. The information provided herein is for guidance and educational purposes and must be supplemented by a thorough, site-specific risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. Never work alone when handling explosive materials.
Immediate Safety and Handling Precautions
Before any disposal procedure, it is imperative to understand the extreme hazards associated with Tetrazene. It is highly sensitive to shock, friction, heat, and static electricity.[1][2] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-resistant lab coat, safety goggles, a face shield, and chemical-resistant gloves.[3]
-
Work Area: Conduct all operations in a designated area, preferably within a chemical fume hood equipped with a blast shield.[3][4] The work area must be scrupulously clean and free of other chemicals, especially flammables.[3]
-
Avoid Ignition Sources: Eliminate all potential ignition sources, including heat, sparks, open flames, and static discharge.[5] Use non-sparking tools and ensure all equipment is properly grounded.[5]
-
Keep Wetted: Tetrazene's sensitivity is reduced when wet.[6] Always keep the material wetted with water during handling and storage.[5][6] DO NOT ALLOW TETRAZENE TO DRY OUT. [6]
-
Quantity Limitation: Only handle the minimum amount of explosive material necessary for the operation. Experiments should ideally be conducted on a scale of less than 1 gram, and more typically less than 100 mg.[7]
-
Avoid Mechanical Stress: Do not subject the chemical to grinding, crushing, friction, or shock.[3][5] Avoid using metal spatulas or ground-glass joints.[3][4]
Summary of Key Safety Parameters
The following table summarizes critical safety information for handling Tetrazene.
| Parameter | Value / Condition | Citation |
| Shock & Friction Sensitivity | High; Extreme risk of explosion | [1][2][5] |
| Thermal Stability | Decomposes rapidly around 90°C; Explodes at 130-160°C | [1][2][5] |
| Recommended Storage | In a cool, dry, well-ventilated area, away from ignition sources. Do not store above 60°C. Keep wetted with water. | [5][6] |
| Incompatible Materials | Oxidizers, other explosives, metal salts, acids, caustics. | [5][6] |
Experimental Protocol: Controlled Thermal Decomposition in Water
This procedure is based on the known property that Tetrazene decomposes in boiling water.[1][2] This method aims to render small quantities non-explosive through controlled thermal decomposition in an aqueous slurry.
Methodology:
-
Preparation:
-
Ensure the work area within the fume hood is clear of all unnecessary materials. Place a blast shield in front of the setup.
-
Prepare a dilute slurry of the Tetrazene waste by adding a significant excess of cold water. The consistency should be easily stirrable.
-
Place the beaker containing the slurry on a remotely controlled heating mantle or hot plate. Do not use a gas burner.
-
Introduce a magnetic stir bar into the slurry for gentle agitation.
-
-
Decomposition:
-
Slowly and remotely begin heating the slurry while stirring gently.
-
Gradually raise the temperature to 90-100°C. The decomposition of Tetrazene is rapid at 90°C.[1][8]
-
Maintain this temperature and continue stirring. The decomposition process converts Tetrazene into the more stable compound 5-aminotetrazole.[8]
-
Visually monitor the reaction from behind the blast shield. The decomposition may produce gaseous byproducts, including nitrogen oxides and carbon monoxide.[5] Ensure the fume hood provides adequate ventilation.
-
-
Post-Decomposition and Waste Handling:
-
Once the reaction appears complete (e.g., cessation of gas evolution, dissolution of solids), remotely turn off the heat and allow the solution to cool completely to room temperature.
-
The resulting solution contains decomposition products. While the primary explosive hazard has been mitigated, this solution must still be treated as hazardous chemical waste.
-
Transfer the cooled solution to a clearly labeled hazardous waste container. The label should indicate "Decomposed Tetrazene Waste" and list the potential byproducts.
-
Arrange for disposal through your institution's EHS department. Do not pour the solution down the drain.
-
Logical Workflow for Tetrazene Disposal
Caption: Workflow for the proper disposal of Tetrazene waste via controlled thermal decomposition.
Alternative Disposal Considerations: Chemical Neutralization
Chemical destruction, such as base hydrolysis (caustic hydrolysis), is a method used for the large-scale disposal of various energetic materials.[9] This process uses a hydroxide (B78521) solution to attack and break down the functional groups of the explosive, yielding non-energetic products.[9] However, the technology base for the hydrolysis of many energetic materials is still considered immature for certain applications, and requires a thorough understanding of the reaction kinetics and potential for process upsets.[9]
Therefore, for laboratory-scale waste, the controlled thermal decomposition in water remains the most clearly documented and accessible procedure. For larger quantities or for facilities with dedicated chemical disposal capabilities, consulting with explosive disposal experts to develop a specific chemical neutralization protocol is essential.
References
- 1. Tetrazene explosive - Wikipedia [en.wikipedia.org]
- 2. Tetrazene [chemeurope.com]
- 3. research.wayne.edu [research.wayne.edu]
- 4. auckland.ac.nz [auckland.ac.nz]
- 5. winchester.com [winchester.com]
- 6. winchesterle.com [winchesterle.com]
- 7. scribd.com [scribd.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. nationalacademies.org [nationalacademies.org]
Essential Safety and Operational Protocols for Handling Tetrazene Explosive
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Tetrazene. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and protocols for accidental release and disposal.
Personal Protective Equipment (PPE)
When handling Tetrazene, a comprehensive PPE strategy is mandatory to mitigate risks of explosion, irritation, and exposure. The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | NIOSH-approved air-purifying respirator | Equipped with HEPA cartridges/canisters to protect against inhalation of dust or fumes, which can cause respiratory and nasal irritation[1][2]. Required where exceeding occupational exposure limits is possible[1]. |
| Eye/Face | Safety glasses with side-shields | Protects against dust or fumes that can cause eye irritation, redness, swelling, and pain[1][2][3]. |
| Hands | Impervious chemical-resistant gloves | Prevents skin contact, which may cause irritation, redness, and swelling[1][2][3]. |
| Body | Protective clothing (aprons, coveralls) | Impervious materials should be used to prevent skin contact with the product[1][2]. |
| Special Fire | Self-Contained Breathing Apparatus (SCBA) | Full protective equipment is necessary for firefighters, as structural gear offers limited protection[1][4]. |
Key Operational Safety Parameters
Adherence to established safety parameters is crucial for preventing accidents. This table outlines critical quantitative data for the safe handling and storage of Tetrazene.
| Parameter | Value | Source/Notes |
| Maximum Storage Temperature | 60°C (140°F) | To be stored in a cool, dry, well-ventilated area away from ignition sources[1][2]. |
| Storage Shelf Life | 2 years | Product has a 2-year storage life[1]. |
| Spill Evacuation (Small) | Isolate for at least 500 meters (1/3 mile) | Immediate precautionary measure for spills or leaks[4]. |
| Spill Evacuation (Large) | Consider initial evacuation for 800 meters (1/2 mile) | For large spills, a wider evacuation perimeter should be considered[4]. |
| Fire Evacuation | Isolate for 1600 meters (1 mile) | If a rail car or trailer is involved in a fire, this distance is recommended in all directions[4]. |
Experimental and Operational Protocols
The following sections provide detailed, step-by-step guidance for key operational procedures involving Tetrazene.
General Handling Protocol
-
Preparation : Before handling, ensure all engineering controls, such as local explosion-proof exhaust ventilation, are functioning correctly[1][2]. The work area must be free of ignition sources, including heat, sparks, and static discharge[1].
-
Personal Protective Equipment : Don all required PPE as specified in the table above.
-
Handling :
-
CRITICAL : Do not subject Tetrazene to mechanical shock, friction, or percussion[1][2].
-
Always keep the material wetted with water to maintain stability. DO NOT ALLOW TO DRY [1][2].
-
Use non-sparking tools and equipment for all operations[1].
-
Avoid the dispersion of dust into the air. If dust is present, it should be removed by washing or HEPA vacuuming[1][2].
-
-
Post-Handling : Wash hands and any exposed skin thoroughly with soap and water after handling[1][3]. Do not eat, drink, or smoke in areas where Tetrazene is handled or stored[1][3]. Contaminated clothing should be removed and laundered before reuse[1].
Accidental Release Measures
-
Immediate Action : In case of a spill, recognize that it represents an explosion hazard[1].
-
Evacuation and Isolation : Immediately isolate the spill area according to the distances specified in the table above[4]. Evacuate all non-essential personnel from the area[1].
-
Control Ignition Sources : Remove all sources of ignition, heat, and static discharge from the immediate vicinity[1][4]. Do not operate radio transmitters within 100 meters of electric detonators[4][5].
-
Containment and Cleanup :
-
Cleanup requires extreme caution and should only be performed by trained personnel[1].
-
Stop the source of the spill if it is safe to do so[1].
-
For large spills, create a dike and flood the area with large amounts of water[1][2].
-
Use non-sparking equipment for all cleanup activities[1].
-
Prevent runoff from entering drains or bodies of water[1][3].
-
Disposal Plan
The disposal of Tetrazene must be conducted in compliance with all relevant local, state, and federal regulations for hazardous wastes[1][2].
-
Consult Experts : It is recommended to seek technical assistance before beginning any disposal operation. Some safety data sheets provide a contact number for this purpose[1][2].
-
Neutralization : Tetrazene may be neutralized for disposal[1][2]. It will decompose in boiling water[1].
-
Approved Disposal Methods : The primary methods for the safe disposal or destruction of explosives include[6]:
-
Burning
-
Detonation
-
Dissolving or diluting with a solvent
-
Chemical destruction
-
-
Prohibited Methods : Sea dumping and burial are not considered safe or suitable methods for the disposal of explosives[6].
-
Waste Management : All materials that have come into contact with Tetrazene, such as gloves, paper, and plastic, must be collected separately and not mixed with ordinary laboratory waste[7].
Safe Handling Workflow for Tetrazene
The following diagram illustrates the logical workflow for the safe handling of Tetrazene, from preparation to disposal.
Caption: Logical workflow for the safe handling of Tetrazene explosive.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
